16-(Benzyloxy)-16-oxohexadecanoic acid
Description
Properties
IUPAC Name |
16-oxo-16-phenylmethoxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c24-22(25)18-14-9-7-5-3-1-2-4-6-8-10-15-19-23(26)27-20-21-16-12-11-13-17-21/h11-13,16-17H,1-10,14-15,18-20H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIWVFNLOSNCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
16-(Benzyloxy)-16-oxohexadecanoic acid synthesis protocol
Initiating Research on Synthesis
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Refining the Synthetic Approach
I'm now focusing on detailed experimental procedures, reagents, and reaction conditions. I'm looking into purification and characterization methods, including NMR and mass spectrometry. I am going to delve into the mechanisms of key reactions, like esterification, and investigate potential side reactions. I will then start to structure the technical guide, beginning with an introduction and then a detailed discussion of the synthetic strategy.
Analyzing Synthesis Protocols Deeply
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Analyzing Esterification Routes
I've initiated a search for 16-(Benzyloxy )-16-oxohexadecanoic acid synthesis, homing in on selective mono-esterification of hexadecanedioic acid. The primary challenge identified is achieving mono-esterification, a key aspect I'm now exploring through various literature sources.
Refining Synthesis Strategy
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Structuring the Synthesis Protocol
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An In-Depth Technical Guide to 16-(Benzyloxy)-16-oxohexadecanoic Acid: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The elegant design of a PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. This guide provides a comprehensive technical overview of 16-(Benzyloxy)-16-oxohexadecanoic acid, a versatile linker molecule increasingly utilized in the synthesis of PROTACs.
Core Compound Identification
-
Chemical Name: this compound
-
CAS Number: 146004-98-0[1]
-
Synonyms: Hexadecanedioic acid, 1-(phenylmethyl) ester; 16-Oxo-16-Phenylmethoxyhexadecanoic Acid; Hexadecanedioic Acid Monobenzyl Ester[1]
Molecular Structure:
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis and for predicting the properties of the final PROTAC molecule.
| Property | Value | Source |
| Molecular Formula | C23H36O4 | [1][2] |
| Molecular Weight | 376.53 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 505.8 ± 23.0 °C at 760 mmHg | [1][2] |
| Density | 1.023 ± 0.06 g/cm³ | [1][2] |
| Melting Point | 83.1 - 88.4 °C | [1] |
| pKa | 4.78 ± 0.10 | [1] |
| LogP | 7.26 | [1] |
| Storage Conditions | Room temperature, sealed and dry | [1] |
Synthesis Protocol: A Representative Approach
The synthesis of this compound involves the selective protection of one of the carboxylic acid groups of a long-chain dicarboxylic acid. A common and effective strategy is the mono-benzylation of hexadecanedioic acid. The benzyl ester serves as a protecting group that is stable under various reaction conditions but can be readily removed via hydrogenolysis.
Materials:
-
Hexadecanedioic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve hexadecanedioic acid and a molar equivalent of benzyl alcohol in toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Work-up: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for this compound.
Application in PROTAC Synthesis: The Linker's Role
This compound serves as a bifunctional linker in PROTAC synthesis. One end, the carboxylic acid, can be readily activated to form an amide bond with an amine-containing E3 ligase ligand. The other end, the benzyl ester, can be deprotected to reveal a carboxylic acid, which can then be coupled to the target protein ligand. This sequential coupling strategy allows for the controlled and modular assembly of the final PROTAC molecule.
The long aliphatic chain of the hexadecanedioic acid backbone provides a significant degree of spatial separation between the two ligands. This is crucial for allowing the target protein and the E3 ligase to come together in a productive orientation to form the ternary complex, which is a prerequisite for ubiquitination and subsequent degradation. The length and flexibility of the linker can be critical for the potency and selectivity of the PROTAC.
Experimental Workflow for PROTAC Assembly:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA.
-
Coupling to E3 Ligase Ligand: The activated ester is then reacted with the amine group of the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) to form a stable amide bond.
-
Deprotection of the Benzyl Ester: The benzyl ester is removed by hydrogenolysis, typically using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This exposes the second carboxylic acid functionality.
-
Coupling to Target Protein Ligand: The newly revealed carboxylic acid is then activated and coupled to an appropriate functional group (often an amine) on the target protein ligand.
-
Purification and Characterization: The final PROTAC molecule is purified by preparative HPLC and its identity and purity are confirmed by LC-MS and NMR.
Caption: A generalized workflow for the assembly of a PROTAC molecule.
Conclusion
This compound is a valuable and versatile chemical tool for researchers and drug development professionals engaged in the design and synthesis of PROTACs. Its bifunctional nature, coupled with a long aliphatic chain, provides the necessary structural features to effectively link a target protein ligand and an E3 ligase ligand, thereby facilitating targeted protein degradation. The well-established chemistry for its synthesis and subsequent coupling reactions makes it an attractive choice for the construction of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized linkers like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
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LookChem. (n.d.). Cas 146004-98-0, this compound. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 146004-98-0. Retrieved from [Link]
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solubility of 16-(Benzyloxy)-16-oxohexadecanoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 16-(Benzyloxy)-16-oxohexadecanoic Acid in Organic Solvents
Abstract
This compound is a bifunctional long-chain carboxylic acid of significant interest in drug development and organic synthesis, where it often serves as a linker or a complex building block.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective handling, purification, formulation, and application. This technical guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound. In the absence of extensive published quantitative data, this document presents a predictive analysis based on molecular structure and offers a detailed, self-validating experimental protocol for researchers to accurately determine its solubility in solvents relevant to their work. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this versatile molecule.
Introduction to this compound
This compound (CAS No. 146004-98-0) is a derivative of hexadecanedioic acid, a 16-carbon dicarboxylic acid.[2] Its structure is characterized by a long aliphatic chain, a terminal carboxylic acid group at one end, and a benzyl ester at the other. This unique amphipathic yet predominantly lipophilic nature dictates its interaction with various solvent systems. The presence of the carboxylic acid provides a reactive handle for forming amides or other esters, while the benzyl ester offers a stable, protected form of the second carboxylic acid, which can be deprotected under specific conditions. Its utility as a molecular linker in the synthesis of bioactive molecules makes understanding its solution behavior a critical prerequisite for successful application.[1]
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is fundamentally governed by its physicochemical properties and its interaction with the solvent. The principle of "like dissolves like" is the primary guiding concept. The key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₆O₄ | [2] |
| Molecular Weight | 376.53 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 83.1 - 88.4 °C | [2] |
| Boiling Point | 505.8 ± 23.0 °C (at 760 mmHg) | [2] |
| pKa (Acid Dissociation Constant) | 4.78 ± 0.10 | [2] |
| LogP (Octanol-Water Partition Coefficient) | 7.26 | [2] |
Analysis of Physicochemical Properties:
-
High LogP (7.26): This value indicates a very strong preference for non-polar, lipophilic environments over aqueous ones. This is the most significant predictor of its solubility, suggesting high solubility in non-polar organic solvents.
-
Long Aliphatic Chain (C₁₄): The 14-carbon methylene chain is a major contributor to the molecule's lipophilicity and will dominate its solubility profile, favoring solvents that can accommodate this non-polar segment.
-
Functional Groups: The molecule possesses a polar carboxylic acid group (-COOH) and a moderately polar benzyl ester group (-COOBn). The carboxylic acid can act as a hydrogen bond donor and acceptor, while the ester group acts as a hydrogen bond acceptor. These groups will enable some degree of solubility in polar solvents, particularly those that can engage in hydrogen bonding.
-
Solid-State Properties: The compound is a solid at room temperature with a relatively high melting point, indicating significant crystal lattice energy.[2] This energy must be overcome by solvent-solute interactions for dissolution to occur, meaning that higher temperatures will generally favor solubility.
Predicted Solubility in Solvent Classes:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is expected. The primary van der Waals forces in these solvents will interact favorably with the long aliphatic chain.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)): Good to moderate solubility is predicted. These solvents can interact with the polar ester and carboxylic acid groups without the competing hydrogen bonding network found in protic solvents. For a related compound, 16-hydroxy hexadecanoic acid, solubility is high in DMSO and DMF.[3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to low solubility is anticipated. While these solvents can hydrogen bond with the solute, their own strong intermolecular hydrogen bonding must be disrupted. Solubility is likely to increase with the chain length of the alcohol (e.g., better in isopropanol than in methanol). 16-hydroxy hexadecanoic acid has a reported solubility of approximately 2.5 mg/mL in ethanol.[3]
-
Aqueous Solvents: Very low to negligible solubility is expected, as confirmed by the high LogP value. The insolubility of long-chain fatty acids in aqueous media is well-documented.[4][5]
Experimental Protocol for Solubility Determination
To provide actionable data for researchers, a robust and validated method for determining solubility is essential. The isothermal shake-flask method is a gold standard for this purpose. The rationale behind this protocol is to achieve thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the measured concentration represents the true solubility limit under the specified conditions.
Principle
An excess amount of the solid this compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (≥98% purity)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge capable of holding the vials
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector (detection at ~254 nm for the benzyl group)
-
HPLC column (e.g., C18 reverse-phase)
Step-by-Step Methodology
-
Preparation of Stock Standard (for HPLC Calibration):
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., THF or a mixture of acetonitrile/water). This is your primary stock solution.
-
Prepare a series of calibration standards (e.g., 5-6 concentration levels) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Add an excess of solid this compound to a pre-weighed glass vial. An amount that is at least 2-3 times the expected solubility is recommended to ensure a solid phase remains at equilibrium. A starting point could be 20-50 mg.
-
Record the exact mass of the added solid.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a moderate speed (e.g., 150 rpm) to keep the solid suspended.
-
Causality: Continuous agitation is crucial to maximize the surface area for dissolution and accelerate the approach to equilibrium. Constant temperature is critical as solubility is highly temperature-dependent.
-
Allow the samples to equilibrate for at least 24-48 hours. A preliminary kinetics study (measuring concentration at 8, 16, 24, 36, and 48 hours) is recommended to determine the optimal equilibration time for a given solvent system. Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle.
-
Causality: This step minimizes the amount of solid that needs to be removed by the subsequent, more rigorous separation steps.
-
Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Self-Validation: The filtration step is critical to ensure the sample is free of any solid particles, which would artificially inflate the measured concentration. The first few drops of the filtrate should be discarded to account for any potential adsorption of the analyte onto the filter membrane.
-
-
Quantification:
-
Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.995.
-
Inject the filtered sample (saturated solution) into the HPLC system. It may be necessary to dilute the sample with the mobile phase to bring the concentration within the range of the calibration curve.
-
Determine the concentration of the compound in the sample from the calibration curve, correcting for any dilutions made.
-
Experimental Workflow Diagram
Caption: Workflow for isothermal shake-flask solubility determination.
Key Factors Influencing Solubility
Understanding the variables that control solubility allows for precise manipulation and prediction of the compound's behavior in different process conditions.
-
Solvent Polarity: As discussed, the polarity of the solvent is the primary determinant. A solvent polarity index can be a useful guide for selecting appropriate solvents.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship is described by the van't Hoff equation. For processes like recrystallization, this principle is actively exploited. It is crucial to report the temperature at which any solubility value is determined.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the carboxylic acid moiety of the molecule. Solvents like alcohols can compete for hydrogen bonds, while aprotic solvents like THF or DMF can only act as acceptors, leading to different interaction dynamics.
-
Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, and consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form used in solubility studies (e.g., by XRPD or DSC).
-
pH (in protic or aqueous-organic mixtures): The carboxylic acid group has a pKa of ~4.78.[2] In any solvent system containing a protic component or traces of water, the pH can influence solubility. At a pH above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and may exhibit higher solubility.
Caption: Factors influencing the solubility of the target compound.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a detailed analysis of its physicochemical properties allows for a robust predictive framework. The molecule's high lipophilicity (LogP 7.26) and long aliphatic chain suggest it will be most soluble in non-polar and polar aprotic organic solvents, with limited solubility in polar protic media and negligible solubility in water.[2] For drug development professionals and synthetic chemists, accurate solubility data is non-negotiable. The detailed, step-by-step experimental protocol provided in this guide offers a reliable and self-validating method to generate this critical data in-house, enabling informed solvent selection for purification, reaction, and formulation processes.
References
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Home Sunshine Pharma. This compound CAS 146004-98-0. [Link]
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Arelovich, S., et al. (2020). A new methodology to assess the solubility of fatty acids: Impact of food emulsifiers. CONICET Digital. [Link]
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Procter & Gamble. (2023). SAFETY DATA SHEET for Tide White & Bright. [Link]
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J. F. Oakes Sales & Marketing, LLC. (2016). SAFETY DATA SHEET. [Link]
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CsBioChina. This compound. [Link]
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Ralston, A. W., & Hoerr, C. W. (1966). Determination of the aqueous solubility of fatty acids and alcohols. Australian Journal of Chemistry, 19(12), 2319-2326. [Link]
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PubChem. 16-(Tert-butoxy)-16-oxohexadecanoic acid. National Center for Biotechnology Information. [Link]
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Groß, V., et al. (2025). Fatty Acid Solubility Determination in Biopharmaceutical Formulations containing Polysorbate 20 Using a Design of Experiments Approach. ResearchGate. [Link]
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Groß, V., et al. (2025). Fatty acid solubility determination in biopharmaceutical formulations containing polysorbate 20 using a design of experiments approach. Journal of Drug Delivery Science and Technology, 111, 107153. [Link]
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Persson, L. C., et al. (2013). Drug solubility in fatty acids as a formulation design approach for lipid-based formulations: a technical note. AAPS PharmSciTech, 14(1), 359-365. [Link]
-
LookChem. Cas 146004-98-0,this compound. [Link]
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Introduction: The Strategic Value of a Differentiated Long-Chain Linker
An In-Depth Technical Guide to 16-(Benzyloxy)-16-oxohexadecanoic Acid: A Versatile Bifunctional Building Block
In the landscape of modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science, the demand for sophisticated molecular building blocks is incessant. These are not mere reagents, but rather strategic components designed with specific functionalities to construct complex molecular architectures. This compound, also known as hexadecanedioic acid monobenzyl ester, emerges as a preeminent example of such a building block.[1][2]
At its core, this molecule is a C16 long-chain aliphatic dicarboxylic acid where one of the carboxyl groups is masked as a benzyl ester, while the other remains a free carboxylic acid. This differential protection is the key to its utility. It provides chemists with orthogonal chemical handles: the free carboxylic acid is available for immediate reaction (e.g., amide bond formation), while the benzyl ester serves as a stable, yet readily cleavable, precursor to a second carboxylic acid. This bifunctional nature, combined with the physicochemical properties imparted by its 15-carbon aliphatic chain, makes it an invaluable tool for researchers in drug development and polymer science.
This guide offers a senior application scientist's perspective on the synthesis, properties, and strategic applications of this compound, providing both the theoretical underpinnings and practical methodologies for its effective use.
Physicochemical and Structural Properties
A thorough understanding of a building block's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₆O₄ | [1] |
| Molecular Weight | 376.53 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 146004-98-0 | [1][2][3] |
| Melting Point | 83.1 - 88.4 °C | [2] |
| Boiling Point (Predicted) | 505.8 ± 23.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 4.78 ± 0.10 | [1][2] |
| Storage Conditions | Room temperature, sealed in dry conditions | [1][2] |
Synthesis and Characterization: A Protocol Driven by Selectivity
The synthesis of this compound hinges on the principle of selective mono-functionalization of a symmetrical precursor, hexadecanedioic acid. The primary challenge is to prevent the formation of the di-benzylated byproduct. This can be achieved by controlling the stoichiometry of the reagents.
Synthetic Workflow: Mono-esterification of Hexadecanedioic Acid
The most direct and atom-economical approach is the Fischer esterification of hexadecanedioic acid with benzyl alcohol, using a stoichiometric amount of the alcohol to favor mono-ester formation.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is a self-validating system; successful isolation of the product with the correct characterization data confirms the efficacy of the selective esterification.
-
Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Charging: To the flask, add hexadecanedioic acid (1.0 eq), benzyl alcohol (1.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene as the solvent.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water (the reaction byproduct) in the Dean-Stark trap. Continue reflux until the theoretical amount of water has been collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The primary byproduct will be the unreacted dicarboxylic acid and the di-ester. Purification is typically achieved via column chromatography on silica gel or by recrystallization to isolate the desired mono-ester.
Analytical Characterization
To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed:
-
¹H NMR: Expect to see a multiplet around 7.35 ppm corresponding to the aromatic protons of the benzyl group, a singlet around 5.1 ppm for the benzylic methylene protons (-CH₂-), and triplets around 2.3 ppm for the methylene protons alpha to the ester and carboxylic acid carbonyls.
-
¹³C NMR: Key signals include those for the aromatic carbons of the benzyl group (~128 ppm), the benzylic carbon (~66 ppm), and distinct signals for the ester (~174 ppm) and carboxylic acid (~179 ppm) carbonyl carbons.
-
FT-IR: The spectrum should show a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch for the ester (~1735 cm⁻¹), and a C=O stretch for the carboxylic acid (~1700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of 376.53 g/mol .
Core Applications in Research and Development
The true power of this compound lies in its application as a versatile, long-chain bifunctional linker.
PROTAC Linker Chemistry
Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[4] A PROTAC molecule consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—joined by a chemical linker.[4] The nature of this linker is critical for therapeutic success, as it dictates the spatial orientation of the two proteins, which is essential for efficient ubiquitination and subsequent degradation.
This compound is an ideal precursor for aliphatic PROTAC linkers.[4][5] The long aliphatic chain provides substantial length and a degree of conformational flexibility, while its lipophilicity can aid in cell membrane permeability.
Workflow for PROTAC Synthesis:
Caption: Stepwise synthesis of a PROTAC using the linker.
Causality in PROTAC Synthesis:
-
Step 1: The free carboxylic acid of the building block is activated (e.g., with HATU or EDC) and coupled to an amine on the E3 ligase ligand. The benzyl group remains intact, preventing polymerization or unwanted side reactions.
-
Step 2: The benzyl protecting group is selectively removed via catalytic hydrogenation (H₂, Pd/C). This is a mild and highly specific method that cleaves the benzyl ester to reveal a new free carboxylic acid, typically without affecting other functional groups in the molecule.[6]
-
Step 3: This newly exposed carboxylic acid is then activated and coupled to the target protein ligand, completing the synthesis of the final PROTAC molecule.
Advanced Polymer Synthesis
The principles of controlled polymerization are central to creating functional materials. The mono-protected nature of this compound allows for its use in creating polyesters with tailored properties. Its structure is analogous to monomers like 10,16-dihydroxyhexadecanoic acid, isolated from tomato cuticles, which have been successfully used to create novel biopolyesters.[7][8][9][10][11]
By reacting the free carboxylic acid with a diol, one can form a polyester backbone while retaining the benzyl-protected carboxylates as pendant side chains. Subsequent debenzylation would then yield a highly functionalized polymer with regularly spaced carboxylic acid groups. These groups can be used to:
-
Conjugate drugs for controlled release applications.
-
Improve the polymer's hydrophilicity and biodegradability.
-
Cross-link the polymer chains to form hydrogels.
Building Block in Complex Molecule Synthesis
In the total synthesis of complex natural products, such as thapsigargin, the strategic incorporation of functionalized aliphatic chains is a common requirement.[12][13][14] While not a direct precursor in published thapsigargin syntheses, this compound represents the class of building blocks essential for such endeavors. It allows for the introduction of a 16-carbon chain with a terminal carboxylic acid handle, which can be used for cyclization or further elaboration, providing a powerful tool for accessing complex molecular architectures.[15]
Conclusion and Future Outlook
This compound is more than a simple long-chain acid; it is a strategically designed building block that offers synthetic chemists control and versatility. Its differentiated carboxylic acid functionalities enable stepwise, directional synthesis, which is a cornerstone of modern drug discovery and materials science. Its proven role as a PROTAC linker precursor highlights its immediate value, while its potential in creating functional polymers and as a component in complex natural product synthesis points to a broad and promising future. As research continues to demand molecules with greater complexity and precision, the utility of such well-designed, bifunctional building blocks will only continue to grow.
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Whitepaper: A Preliminary Investigation of 16-(Benzyloxy)-16-oxohexadecanoic Acid as a PROTAC Linker
Abstract
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][4][5] While significant focus is placed on ligand discovery, the linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[4][6][] This guide provides a technical framework for the preliminary investigation of 16-(benzyloxy)-16-oxohexadecanoic acid, a long-chain alkyl dicarboxylic acid monoester, as a novel linker for PROTAC development. We will explore its chemical rationale, synthetic incorporation, and a comprehensive workflow for its biological and physicochemical evaluation.
Introduction: The Centrality of the Linker in PROTAC Efficacy
The primary mechanism of a PROTAC involves creating proximity between a target protein and an E3 ligase, facilitating the transfer of ubiquitin to the target, which marks it for degradation by the 26S proteasome.[1][8][] This catalytic process allows PROTACs to be effective at sub-stoichiometric concentrations and to target proteins previously considered "undruggable."[1][10]
The linker is not merely a passive spacer; it is an active component governing the PROTAC's efficacy.[6][11] Its length, rigidity, composition, and attachment points dictate the geometry of the ternary complex.[6][][11] An optimal linker facilitates favorable protein-protein interactions (positive cooperativity), enhancing ternary complex stability and subsequent degradation efficiency.[6] Linker composition also heavily influences critical drug-like properties such as solubility, cell permeability, and metabolic stability, which are major challenges for these typically large "beyond Rule of 5" molecules.[4][6][12]
Common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures like piperazine/piperidine or cycloalkane rings.[4][][13] Alkyl chains are synthetically accessible and can improve membrane permeability due to their lipophilicity, but may compromise aqueous solubility.[13][]
Rationale for Investigating this compound
This compound is a bifunctional molecule featuring a 15-carbon alkyl chain, a terminal carboxylic acid, and a terminal benzyl ester.[15][16][17] This structure presents several compelling features for investigation as a PROTAC linker.
Key Hypothesized Attributes:
-
Extended Length: The long C15 chain provides a significant span, which may be necessary to bridge distant binding sites on a POI and an E3 ligase. The optimal linker length must be determined empirically for each target-ligase pair.[5][6]
-
Hydrophobicity and Permeability: The predominantly alkyl nature of the linker increases lipophilicity. This can enhance passive membrane permeability, a common hurdle for PROTACs.[] Comparative studies have shown that, at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays.[]
-
Synthetic Tractability: The molecule possesses two distinct functional handles. The free carboxylic acid allows for straightforward amide bond formation with an amine-functionalized E3 ligase ligand or POI ligand. The benzyl ester serves as a stable protecting group for the other terminus, which can be deprotected under mild conditions (e.g., catalytic hydrogenolysis) to reveal a second carboxylic acid for subsequent conjugation.[18][19][20]
-
Conformational Flexibility: The long alkyl chain offers a high degree of conformational flexibility, which can allow the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[6][13] However, this can also incur an entropic penalty upon binding.[6]
Experimental Investigation Workflow
A systematic investigation is required to validate the utility of this linker. The workflow involves PROTAC synthesis, physicochemical characterization, and a tiered biological evaluation.
PROTAC Synthesis and Assembly
This section outlines a general protocol for incorporating the linker. For this example, we assume an amine-functionalized E3 ligase ligand (e.g., a pomalidomide analog) and an amine-functionalized POI ligand.
Protocol 1: Amide Coupling via HATU
-
Rationale: HATU is a highly efficient coupling reagent that minimizes racemization, especially with sterically hindered substrates.[21][22] It works by activating the carboxylic acid to form a highly reactive OAt-active ester.[22][23] DIPEA is used as a non-nucleophilic base to scavenge the proton released during the reaction.[21]
-
Step-by-Step Methodology:
-
Reagent Preparation: In an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[21][24] Stir at room temperature for 5-10 minutes.
-
Coupling: Add the amine-functionalized E3 ligase ligand (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS until the starting material is consumed.
-
Workup & Purification: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate by column chromatography.
-
Protocol 2: Benzyl Ester Deprotection
-
Rationale: Catalytic hydrogenolysis is a standard and mild method for cleaving benzyl esters and ethers.[18][20] The reaction proceeds with hydrogen gas in the presence of a palladium catalyst, yielding the free carboxylic acid and toluene as a byproduct.[20]
-
Step-by-Step Methodology:
-
Setup: Dissolve the purified intermediate from Protocol 1 in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[18]
-
Catalyst Addition: Add Palladium on carbon (10% w/w, catalytic amount) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected linker-ligand conjugate. This product is often used in the next step without further purification.
-
The newly formed carboxylic acid can then be coupled to the second amine-functionalized ligand using Protocol 1 again.
Physicochemical and Biological Evaluation
Data Presentation: Predicted Physicochemical Properties
The properties of the final PROTAC are heavily influenced by the linker. Below is a table comparing a hypothetical base PROTAC (without the long linker) to one incorporating our linker of interest.
| Property | Hypothetical Base PROTAC | PROTAC with C15 Alkyl Linker | Rationale for Change |
| Molecular Weight ( g/mol ) | ~800 | ~1150 | Increased due to large linker mass. |
| cLogP | ~4.5 | ~7.3[17] | Significant increase due to hydrophobic alkyl chain.[] |
| Topological Polar Surface Area (TPSA) | ~150 Ų | ~150 Ų | Minimal change as the linker is non-polar. |
| Rotatable Bonds | ~12 | ~28 | Increased flexibility from the long alkyl chain.[6] |
| H-Bond Donors/Acceptors | ~5 / ~10 | ~5 / ~10 | Unchanged by the linker itself. |
Note: These are illustrative values. Actual properties must be determined experimentally or with validated computational models.
Tiered Biological Assays
A phased approach is crucial for efficient evaluation.
-
Binding Affinity Assays: It is essential to confirm that the final PROTAC molecule retains high-affinity binding to both the POI and the E3 ligase.[25][]
-
Methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) assays.[27]
-
Goal: Determine the dissociation constants (Kd) for the binary complexes (PROTAC-POI and PROTAC-E3 Ligase).
-
-
Ternary Complex Formation: The ability to form a stable and productive ternary complex is the cornerstone of PROTAC activity.[6][25]
-
Methods: Proximity-based assays like TR-FRET or AlphaLISA are commonly used to quantify complex formation in a cell-free environment.[28]
-
Goal: Measure the efficiency of ternary complex formation and calculate the cooperativity factor (alpha), which indicates whether the binding events are independent, cooperative, or antagonistic.
-
-
Cellular Degradation Assays: The ultimate test is whether the PROTAC can induce degradation of the target protein in a cellular context.
-
Methods: Western blotting is the gold-standard for visualizing and quantifying the reduction in POI levels.[27] More quantitative methods include in-cell westerns, ELISA, or mass spectrometry-based proteomics.[3][][27]
-
Goal: Determine the DC50 (concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).
-
-
Functional & Phenotypic Assays: Finally, assess the downstream consequences of protein degradation.
-
Methods: Cell viability assays (e.g., CellTiter-Glo) to measure anti-proliferative effects, or other specific assays relevant to the POI's function.[25]
-
Goal: Correlate target degradation with a desired biological outcome.
-
Conclusion and Future Directions
This compound represents a synthetically accessible and rationally designed linker candidate for PROTAC development. Its long, hydrophobic alkyl chain offers potential advantages in spanning large distances and enhancing cell permeability. However, this must be balanced against potential drawbacks, including reduced aqueous solubility and the high conformational flexibility that may negatively impact ternary complex stability.
The preliminary investigation outlined in this guide provides a robust framework for assessing its viability. Successful outcomes from these studies—namely, retained binary affinity, efficient ternary complex formation, and potent cellular degradation—would validate this linker class. Future work would involve synthesizing a library of PROTACs with varying alkyl chain lengths (e.g., C10, C12, C18) to empirically determine the optimal length-activity relationship for a given POI-E3 ligase pair. Further chemical modifications, such as the strategic placement of a polar heteroatom within the alkyl chain, could be explored to mitigate solubility issues while preserving permeability.[]
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An overview of PROTACs: a promising drug discovery paradigm - PMC - NIH. (2022-12-20). Retrieved from [Link]
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Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (2020-08-21). Retrieved from [Link]
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An overview of PROTACs: a promising drug discovery paradigm - OUCI. (2022-12-20). Retrieved from [Link]
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From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024-10-23). Retrieved from [Link]
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Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20). Retrieved from [Link]
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PROTAC Technology as a New Tool for Modern Pharmacotherapy - MDPI. (2024-04-18). Retrieved from [Link]
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PROTAC Technology: Opportunities and Challenges | ACS Medicinal Chemistry Letters. (2019-05-09). Retrieved from [Link]
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Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds - ResearchGate. (2025-08-06). Retrieved from [Link]
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Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Journal of Medicinal Chemistry - ACS Publications. (2023-06-06). Retrieved from [Link]
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Protein Degradation Assays - PROTAC Screening - Reaction Biology. Retrieved from [Link]
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Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (2020-10-30). Retrieved from [Link]
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022-08-09). Retrieved from [Link]
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The Vanguard of Discovery: A Technical Guide to the History and Evolution of Long-Chain Fatty Acid Derivatives in Drug Discovery
This guide navigates the intricate history and discovery of long-chain fatty acid derivatives as pivotal molecules in modern pharmacology. It is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key discoveries, the evolution of experimental methodologies, and the translation of this knowledge into therapeutic agents. We will explore the causal relationships behind experimental choices, from classical bioassays to modern lipidomics, and delve into the successes and setbacks that have shaped this dynamic field.
Part 1: The Eicosanoids - Pioneers of Lipid Signaling
The story of long-chain fatty acid derivatives in drug discovery begins with the eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, most notably arachidonic acid. Their discovery revolutionized the understanding of lipids, transforming their perception from simple energy storage molecules to potent, locally acting hormones.
Prostaglandins: From Seminal Fluid to Blockbuster Drugs
The journey commenced in the 1930s when Ulf von Euler first identified a substance in human semen that could induce smooth muscle contraction, which he named "prostaglandin," believing it originated from the prostate gland.[1][2] This initial discovery, however, was just the beginning of a long road to understanding the profound physiological roles of these molecules.
The true explosion in prostaglandin research occurred in the 1960s and 70s, thanks to the pioneering work of Sune Bergström and Bengt Samuelsson, who isolated and elucidated the chemical structures of various prostaglandins, and John Vane, who discovered that aspirin's anti-inflammatory effects were due to the inhibition of prostaglandin synthesis.[1][2] This collective effort, recognized with the 1982 Nobel Prize in Physiology or Medicine, laid the groundwork for the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]
The central pathway for prostaglandin synthesis involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[4][5] PGH2 is then further metabolized by specific synthases into various prostaglandins, each with distinct biological activities.[4][5]
Experimental Protocol: Classic Prostaglandin Bioassay
Early prostaglandin research relied heavily on bioassays to detect and quantify these substances. The choice of a bioassay was dictated by the need for a sensitive and specific method to measure biological activity in complex mixtures. A common method involved the use of isolated smooth muscle preparations, such as guinea pig ileum or rabbit jejunum, which contract in response to prostaglandins.
Methodology:
-
Tissue Preparation: An isolated strip of smooth muscle (e.g., guinea pig ileum) is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Transducer Setup: One end of the muscle strip is fixed, while the other is connected to an isometric force transducer to record contractions.
-
Standard Curve Generation: Known concentrations of a prostaglandin standard (e.g., PGE2) are added to the organ bath to generate a dose-response curve.
-
Sample Analysis: The test sample (e.g., a tissue extract) is added to the bath, and the resulting contraction is measured.
-
Quantification: The biological activity of the sample is quantified by comparing the induced contraction to the standard curve.
The discovery of two COX isoforms, the constitutively expressed COX-1, involved in homeostatic functions, and the inducible COX-2, upregulated during inflammation, led to the development of selective COX-2 inhibitors. The rationale was to provide the anti-inflammatory benefits of NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
However, the story of COX-2 inhibitors serves as a cautionary tale in drug development. Rofecoxib (Vioxx), a selective COX-2 inhibitor, was voluntarily withdrawn from the market in 2004 due to an increased risk of heart attack and stroke.[6][7][8][9] This was attributed to the inhibition of prostacyclin (a vasodilator and anti-aggregatory prostaglandin) production by endothelial cells, which is primarily COX-2 dependent, without a concomitant inhibition of thromboxane A2 (a vasoconstrictor and pro-aggregatory prostanoid) production by platelets, which is COX-1 dependent. This created a prothrombotic state in susceptible individuals.[10]
Leukotrienes: Mediators of Inflammation and Allergy
In 1938, Feldberg and Kellaway described a "slow-reacting substance of anaphylaxis" (SRS-A) that was released during allergic reactions. It took over four decades for Samuelsson and his colleagues to identify SRS-A as a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4] This discovery opened a new chapter in understanding the pathophysiology of asthma and other inflammatory diseases.
Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[4][5] This led to the development of two main classes of anti-leukotriene drugs: 5-LO inhibitors (e.g., Zileuton) and cysteinyl leukotriene receptor antagonists (e.g., Montelukast and Zafirlukast), which have become mainstays in asthma therapy.[4]
Lipoxins and Resolvins: The Resolution of Inflammation
For many years, the resolution of inflammation was considered a passive process. However, the discovery of lipoxins in the 1980s by Charles Serhan and colleagues revealed that resolution is an active, biochemically programmed process.[11] Lipoxins, and later the resolvins, protectins, and maresins, are specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[11][12][13] These molecules actively inhibit neutrophil infiltration, stimulate the clearance of apoptotic cells by macrophages, and promote tissue repair.[11][12][13] The discovery of SPMs has shifted the paradigm of anti-inflammatory therapy from simply blocking pro-inflammatory signals to actively promoting their resolution.
Part 2: The Endocannabinoid System - A New Frontier in Neuromodulation
The discovery of the endocannabinoid system (ECS) in the late 1980s and early 1990s unveiled a previously unknown signaling system that regulates a vast array of physiological processes, including pain, mood, appetite, and memory.[14][15] This discovery was spurred by the identification of the cannabinoid receptor type 1 (CB1), the molecular target of Δ9-tetrahydrocannabinol (THC), the psychoactive component of cannabis.[14] Soon after, the first endogenous ligand for this receptor, anandamide (N-arachidonoylethanolamine), was isolated from the brain.[16]
The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[15] The two major endocannabinoids are anandamide and 2-arachidonoylglycerol (2-AG), both of which are derivatives of long-chain fatty acids.[16]
FAAH and MAGL: Key Enzymes as Therapeutic Targets
Unlike classical neurotransmitters, endocannabinoids are not stored in vesicles but are synthesized on demand. Their signaling is terminated by enzymatic degradation. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of anandamide, while monoacylglycerol lipase (MAGL) is the main enzyme for 2-AG degradation.[16][17][18]
The discovery of FAAH and MAGL presented a novel therapeutic strategy: instead of directly activating cannabinoid receptors with exogenous agonists (which can lead to undesirable psychoactive side effects), one could inhibit their degradation, thereby enhancing the effects of endogenously produced cannabinoids in a more localized and physiological manner.[10][17] This has led to the development of numerous FAAH and MAGL inhibitors for the treatment of pain, anxiety, and neurodegenerative diseases.[17][18][19]
Experimental Protocol: Fluorometric FAAH Inhibition Assay
The screening of potential FAAH inhibitors is often performed using a fluorometric assay. This method is favored for its high throughput, sensitivity, and reproducibility.
Methodology:
-
Reagent Preparation:
-
FAAH Enzyme: Recombinant human FAAH or a microsomal preparation from a tissue expressing FAAH.
-
Substrate: A non-fluorescent substrate such as arachidonyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Inhibitor: The test compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl buffer at a pH optimal for FAAH activity (pH ~9.0).
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to each well.
-
Add the test inhibitor at various concentrations.
-
Add the FAAH enzyme and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the AAMCA substrate.
-
-
Detection:
-
Measure the increase in fluorescence over time using a plate reader (excitation ~360 nm, emission ~465 nm). The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon substrate cleavage by FAAH.[12]
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[12]
-
Table 1: Potency of Selected FAAH and MAGL Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Organism |
| URB597 | FAAH | 4.6 | Human |
| PF-3845 | FAAH | 7.2 | Human |
| JZL184 | MAGL | 8.0 | Human |
| JZL195 | FAAH/MAGL | 13 (FAAH), 19 (MAGL) | Mouse |
Note: IC50 values can vary depending on assay conditions.
The development of FAAH inhibitors has faced significant challenges. In 2016, a Phase I clinical trial of the FAAH inhibitor BIA 10-2474 resulted in the death of one participant and severe neurological damage in others.[5][20][21][22] Subsequent investigations suggested that this tragedy was likely due to off-target effects of the specific molecule at high doses rather than a class-wide effect of FAAH inhibition.[20][22] This event underscored the critical importance of thorough preclinical safety and selectivity profiling for any new drug candidate.
Part 3: Expanding the Horizon - Novel Receptors and Drug Delivery Strategies
The discovery of long-chain fatty acid derivatives as signaling molecules continues to expand, with the identification of new receptors and the development of innovative therapeutic strategies.
G-Protein Coupled Receptors: GPR40 and GPR120
GPR40 (also known as FFA1) and GPR120 (FFA4) are G-protein coupled receptors that are activated by medium and long-chain fatty acids.[23] GPR40 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[23] GPR120 is found in adipose tissue, macrophages, and the gut, where it mediates anti-inflammatory effects and the release of incretin hormones like GLP-1.[23] These receptors have emerged as promising targets for the treatment of type 2 diabetes and other metabolic disorders.
Experimental Protocol: Radioligand Binding Assay for GPCRs
Determining the affinity of a ligand for its receptor is a cornerstone of drug discovery. Radioligand binding assays are a sensitive and quantitative method for achieving this.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., GPR120).
-
Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-labeled agonist) and varying concentrations of the unlabeled test compound.
-
-
Separation of Bound and Free Ligand:
-
After incubation to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The membranes and bound radioligand are trapped on the filter.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that are activated by fatty acids and their derivatives.[21][24][27][28] Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) to regulate the transcription of genes involved in lipid metabolism and inflammation.[24][28] Fibrates (PPARα agonists) are used to treat dyslipidemia, while thiazolidinediones (PPARγ agonists) are used as insulin sensitizers in the treatment of type 2 diabetes.[21]
Fatty Acid Drug Conjugation: A Strategy for Improved Drug Delivery
A growing area of research is the covalent attachment of fatty acids to existing drugs to improve their pharmacokinetic and pharmacodynamic properties.[6] This strategy, known as fatty acid conjugation, can enhance a drug's half-life by promoting binding to albumin, improve its ability to cross cell membranes, and facilitate targeted delivery.[6][8][29] For example, several long-acting insulin and GLP-1 analogues used in the treatment of diabetes are fatty acid-acylated peptides.[1][29][30]
Conjugation Strategies:
-
Amide Linkage: Formation of a stable amide bond between a carboxylic acid group on the fatty acid and an amine group on the drug.[18]
-
Ester Linkage: Creation of an ester bond between a carboxylic acid on the fatty acid and a hydroxyl group on the drug. Ester bonds can be designed to be cleaved by endogenous esterases, allowing for the controlled release of the active drug.[18]
Part 4: The Analytical Revolution - From Bioassays to Lipidomics
The advancement of our understanding of long-chain fatty acid derivatives has been intrinsically linked to the evolution of analytical techniques.
The early reliance on bioassays, while crucial for the initial discoveries, lacked the specificity and throughput needed for comprehensive analysis.[24][31] The development of chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), allowed for the separation of complex lipid mixtures.
The true paradigm shift, however, came with the advent of mass spectrometry (MS), particularly with the development of soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) in the 1980s.[16][32][33] These methods enabled the sensitive and specific detection and quantification of intact lipid molecules, giving rise to the field of lipidomics.[16][32]
Experimental Protocol: Eicosanoid Extraction for LC-MS/MS Analysis
Proper sample preparation is critical for the accurate analysis of lipid mediators by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Collection and Stabilization:
-
Collect biological samples (e.g., plasma, tissue homogenate) and immediately add an antioxidant (e.g., butylated hydroxytoluene) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo lipid oxidation and synthesis.
-
-
Internal Standard Spiking:
-
Add a mixture of deuterated internal standards corresponding to the analytes of interest to allow for accurate quantification.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the sample to protonate the carboxylic acid groups of the eicosanoids.
-
Load the sample onto a C18 SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the eicosanoids with a more nonpolar solvent, such as ethyl acetate or methanol.[11][34]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[34]
-
Modern lipidomics platforms, combining UPLC with high-resolution mass spectrometry, can now identify and quantify hundreds of lipid species in a single run, providing a powerful tool for discovering new bioactive lipids, identifying biomarkers, and understanding the complex roles of lipid metabolism in health and disease.[22][23][27][34][35]
Conclusion
The journey of discovery for long-chain fatty acid derivatives in pharmacology has been a remarkable testament to the interplay of chemistry, biology, and technology. From the initial observations of their potent biological activities to the elucidation of their complex biosynthetic pathways and the identification of their receptors, these molecules have fundamentally changed our understanding of cellular signaling and disease. The development of drugs targeting these pathways has led to significant therapeutic advances in the treatment of inflammation, pain, metabolic diseases, and more. As analytical technologies continue to improve and our understanding of the lipidome deepens, the future of drug discovery in this field holds immense promise for the development of even more selective and effective therapies.
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basic handling and storage of 16-(Benzyloxy)-16-oxohexadecanoic acid
An In-depth Technical Guide to the Handling and Storage of 16-(Benzyloxy)-16-oxohexadecanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive guide to the safe handling, storage, and use of this compound (CAS No. 146004-98-0). As a specialized long-chain dicarboxylic acid monoester, this compound serves as a valuable building block in organic synthesis and the development of novel therapeutics.[1] Adherence to proper laboratory protocols is paramount to ensure personnel safety, maintain sample integrity, and achieve reproducible experimental outcomes. This guide synthesizes available data and established best practices for similar chemical entities to provide a framework grounded in scientific principles.
Section 1: Physicochemical Properties and Identification
Understanding the fundamental properties of a chemical is the foundation of its safe handling. This compound is a white to off-white solid at room temperature.[2] Its structure features a long C16 aliphatic chain, a terminal carboxylic acid, and a terminal benzyl ester. This bifunctional nature makes it a useful linker and intermediate in chemical synthesis.[3][4]
A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 146004-98-0 | [1][2][5] |
| Molecular Formula | C₂₃H₃₆O₄ | [1][5] |
| Molecular Weight | 376.53 g/mol | [1][5] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 83.1 - 88.4 °C | [2] |
| Boiling Point | 505.8 ± 23.0 °C (Predicted) | [1][2] |
| Density | 1.023 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 4.78 ± 0.10 (Predicted) | [1][2] |
| Synonyms | Hexadecanedioic acid, 1-(phenylmethyl) ester; Hexadecanedioic Acid Monobenzyl Ester | [1][2] |
Section 2: Hazard Identification and Risk Assessment
Inferred Potential Hazards:
-
Skin and Eye Irritation: Similar long-chain organic acids and esters are known to cause skin and serious eye irritation upon contact.[7][8]
-
Respiratory Irritation: As a fine powder, the solid material may cause respiratory tract irritation if inhaled.[7]
-
Acute Toxicity: Structurally related compounds have been classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] Therefore, it is prudent to handle this compound with appropriate care to minimize exposure.
Before any procedure, a formal risk assessment should be performed, considering the quantity of material being used, the nature of the operation (e.g., weighing, dissolution, reaction), and the potential for exposure.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Safe handling requires a combination of engineering controls, administrative procedures, and appropriate PPE. The following protocols are based on best practices for handling solid chemical reagents of this class.[8]
Engineering Controls
-
Ventilation: All handling of the solid powder, especially weighing and transfers, should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne dust.[7]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent direct contact.
| Task | Eyes/Face | Hands | Body | Respiratory |
| Handling Solid (Weighing, Aliquoting) | Safety glasses with side shields or goggles | Nitrile or neoprene gloves | Lab coat | Use in fume hood |
| Preparing Solutions | Safety glasses with side shields or goggles | Nitrile or neoprene gloves | Lab coat | Use in fume hood |
| Cleaning Spills | Chemical safety goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | N95/FFP2 respirator if dust is generated |
Step-by-Step Protocol: Weighing and Preparing a Stock Solution
-
Preparation: Don the required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat, spatula, and a pre-labeled, sealable container for the stock solution inside the fume hood.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could compromise compound stability.
-
Dispensing: Carefully open the container. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust. Close the primary container immediately after dispensing.
-
Dissolution: Add the weighed solid to the pre-labeled vessel. Using a calibrated pipette or graduated cylinder, add the desired solvent (e.g., DMSO, DMF, or a chlorinated solvent, depending on experimental requirements) to the vessel.
-
Mixing: Securely cap the vessel and mix by vortexing or sonication until all solid is dissolved.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container. Clean the spatula thoroughly.
-
Hygiene: After the procedure is complete, remove gloves using the proper technique and wash hands thoroughly with soap and water.[7]
Section 4: Storage and Stability Management
Proper storage is essential to maintain the chemical integrity of this compound for long-term use.
-
Optimal Conditions: The compound should be stored at room temperature in a tightly sealed container.[1][2] The storage area must be dry and well-ventilated.[7]
-
Inert Atmosphere: For long-term storage (months to years), consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of slow oxidation of the aliphatic chain.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids, which could catalyze degradation.
-
Solution Storage: Stock solutions should be stored at -20°C or -80°C, depending on the solvent and desired storage duration. Aliquoting solutions into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Logical Workflow for Handling and Storage
Caption: Workflow for receiving, handling, and storing the compound.
Potential Degradation Pathways
The primary chemical liabilities of this molecule are related to its ester and carboxylic acid functional groups.
Caption: Primary degradation pathway via ester hydrolysis.
To mitigate degradation, it is crucial to avoid exposure to moisture and incompatible pH conditions.[9]
Section 5: Spill Management and Waste Disposal
Accidental spills must be handled promptly and safely.
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or generates significant dust.
-
Ventilate: Ensure the area is well-ventilated.
-
Control: Prevent the spill from spreading or entering drains.
-
Cleanup: For small spills, gently cover with an absorbent, inert material (e.g., vermiculite or sand). Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealable container for hazardous waste. Do not use air hoses for cleanup.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Waste Disposal:
-
Unused Product: Dispose of as hazardous chemical waste. Do not dispose of it down the drain.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste unless properly decontaminated.[10]
References
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This compound Chemical Properties. LookChem. [Link]
-
This compound CAS 146004-98-0. Home Sunshine Pharma. [Link]
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This compound. CSBio China. [Link]
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16-(Tert-butoxy)-16-oxohexadecanoic acid | C20H38O4. PubChem. [Link]
-
The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Sanders, R. J., et al. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Safety Data Sheet: 11-Oxohexadecanoic acid. AA Blocks. [Link]
-
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]
-
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]
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An In-depth Technical Guide to 16-(Benzyloxy)-16-oxohexadecanoic Acid for Researchers and Drug Development Professionals
Foreword: The Strategic Imperative of Bifunctional Linkers in Advanced Therapeutics
In the landscape of modern drug development, particularly in the realm of targeted therapies such as antibody-drug conjugates (ADCs) and novel prodrug formulations, the linker molecule is not merely a passive connector but a critical determinant of therapeutic success. The careful selection of a linker with precisely tailored physicochemical properties can profoundly influence a drug's solubility, stability, pharmacokinetic profile, and ultimately, its efficacy and safety. It is within this context that 16-(Benzyloxy)-16-oxohexadecanoic acid emerges as a molecule of significant interest. This long-chain fatty acid, featuring a terminal carboxylic acid and a benzyl-protected ester, offers a unique combination of lipophilicity and orthogonal reactivity, making it a versatile tool for the sophisticated molecular architect. This guide aims to provide an in-depth technical overview of this compound, from its commercial availability and synthesis to its potential applications, to empower researchers and drug development professionals in their quest for more effective and targeted therapeutics.
Commercial Availability and Procurement
This compound, identified by CAS number 146004-98-0, is available from a range of specialized chemical suppliers. While not always a stock item, it can be procured for research and development purposes. Investigators should anticipate lead times for delivery and are advised to inquire directly with suppliers regarding current availability, purity specifications, and bulk quantities.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name(s) | Purity | Notes |
| Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. | This compound | ≥99% | Offered for R&D purposes only.[1] |
| J&K Scientific | This compound | Not specified | May be on backorder. |
| ChemScene | This compound | Not specified | |
| CsBioChina | This compound | Not specified | [2] |
It is imperative for researchers to obtain a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound before its use in any experimental workflow.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 146004-98-0 | [3] |
| Molecular Formula | C23H36O4 | [1] |
| Molecular Weight | 376.53 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 83.1 - 88.4 °C | [1] |
| Boiling Point (Predicted) | 505.8 ± 23.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.78 ± 0.10 | [1] |
| Storage Conditions | Room temperature, sealed and dry | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a publicly available, comprehensive dataset is not readily found in peer-reviewed literature, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around 7.3 ppm and the benzylic methylene protons around 5.1 ppm), the long aliphatic chain (a complex multiplet between 1.2 and 1.7 ppm), and the methylene groups alpha to the carbonyls (triplets around 2.3 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons of the benzyl group, the benzylic carbon, and a series of signals for the methylene carbons of the long aliphatic chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong carbonyl stretching vibrations for the carboxylic acid and the ester functional groups.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Researchers are strongly encouraged to perform their own comprehensive spectroscopic analysis to confirm the identity and purity of the material obtained from commercial sources.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through a multi-step process starting from hexadecanedioic acid. A patented method provides a clear and reproducible pathway for its preparation. The overall synthetic strategy involves the protection of one of the carboxylic acid functionalities as a benzyl ester, leaving the other free for subsequent reactions.
Synthetic Pathway
Detailed Experimental Protocol
The following protocol is adapted from the methodology described in patent CN107986866A.
Step 1: Synthesis of Dibenzyl Hexadecanedioate
-
Reaction Setup: To a 3000 mL three-necked flask, add hexadecanedioic acid (100.0 g, 349.4 mmol), benzyl alcohol (167.4 g, 1547.8 mmol), p-toluenesulfonic acid (TsOH) (6.0 g, 34.9 mmol), and 1000 mL of toluene.
-
Reaction Conditions: Heat the mixture to 120°C and stir for 24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Wash the reaction mixture with 0.5 M aqueous Na₂CO₃ solution (35 mL).
-
Separate and discard the aqueous phase.
-
Add 1000 mL of n-heptane to the organic phase under stirring to induce precipitation of the product.
-
Cool the mixture to -5°C and continue stirring for 1 hour to ensure complete crystallization.
-
-
Isolation: Filter the solid product and wash with cold n-heptane. Dry the product to obtain dibenzyl hexadecanedioate.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL single-necked flask, dissolve dibenzyl hexadecanedioate (4.7 g, 10 mmol) in benzyl alcohol (25 mL) with stirring at room temperature.
-
Reaction Conditions:
-
Prepare a solution of KOH (0.55 g, 11 mmol) in benzyl alcohol (10 mL).
-
Add the KOH solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction overnight at room temperature.
-
-
Work-up:
-
Adjust the pH of the reaction mixture to 1-2 with 1 M aqueous HCl (25 mL).
-
Filter the mixture and separate the aqueous phase.
-
Add n-heptane (40 mL) dropwise to the organic phase at room temperature to precipitate the product.
-
Cool the mixture to 0°C and stir for 30 minutes to complete crystallization.
-
-
Isolation: Filter the white solid, wash with cold n-heptane, and dry to yield this compound.
Applications in Drug Development
The unique bifunctional nature of this compound makes it a valuable building block in the design of sophisticated drug delivery systems. Its long aliphatic chain can be leveraged to increase the lipophilicity of a parent drug, potentially enhancing its membrane permeability and altering its pharmacokinetic profile. The terminal carboxylic acid and the benzyl-protected ester provide orthogonal handles for conjugation to drug molecules and targeting moieties.
Role as a Linker in Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload. The properties of the linker influence the stability of the ADC in circulation and the efficiency of payload release at the target site. The long aliphatic chain of this compound can be incorporated into ADC linkers to modulate the overall hydrophobicity of the construct. This can be particularly advantageous in mitigating potential aggregation issues that can arise with highly hydrophobic payloads. The terminal carboxylic acid can be activated for conjugation to an antibody or a targeting ligand, while the benzyl ester can be deprotected to reveal a second carboxylic acid for attachment to the payload, or vice versa.
Application in Prodrug Design
The "prodrug" approach involves chemically modifying a drug to improve its physicochemical or pharmacokinetic properties. This compound can be used to create lipophilic prodrugs of polar drug molecules. By attaching the drug to the carboxylic acid of the linker, the overall lipophilicity of the conjugate is increased, which can lead to enhanced oral absorption or improved distribution into specific tissues. The ester linkage can be designed to be cleaved by endogenous enzymes, releasing the active drug at the desired site of action. This strategy of using fatty acid conjugation to create prodrugs is a well-established approach to improve the therapeutic index of various drugs.
Future Perspectives and Conclusion
This compound represents a valuable and versatile tool for medicinal chemists and drug development scientists. Its utility as a bifunctional linker and a lipophilic modifying agent opens up numerous possibilities for the design of next-generation targeted therapeutics and prodrugs. As the demand for more sophisticated and effective drug delivery systems continues to grow, the strategic application of well-characterized and readily synthesizable building blocks like this compound will be paramount. Further research into its application in specific drug delivery platforms and the in vivo evaluation of conjugates derived from it will undoubtedly shed more light on its full potential. This guide provides a foundational understanding of its properties, synthesis, and potential applications, with the aim of stimulating further innovation in the field of targeted drug delivery.
References
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Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. This compound CAS 146004-98-0. ([Link])
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- CN107986866A.
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Methodological & Application
Application Notes and Protocols for the Use of 16-(Benzyloxy)-16-oxohexadecanoic Acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins the two.[3] While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its length, composition, and flexibility are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[3][4]
Long-chain aliphatic linkers, such as those derived from 16-(Benzyloxy)-16-oxohexadecanoic acid, offer a unique set of properties for PROTAC design. The extended hydrocarbon chain provides significant length and flexibility, which can be crucial for spanning the distance between the POI and the E3 ligase to achieve a productive ternary complex geometry.[4] Furthermore, the inherent hydrophobicity of long alkyl chains can enhance cell membrane permeability, a key challenge in the development of these often large and complex molecules. This application note provides a detailed guide to the synthesis and application of PROTACs utilizing this compound, including step-by-step protocols, data interpretation, and an in-depth discussion of the rationale behind using such linkers.
Rationale for Employing this compound in PROTAC Synthesis
The selection of a linker is a critical step in PROTAC design, with the goal of optimizing the orientation of the POI and E3 ligase to facilitate efficient ubiquitination. This compound is a valuable building block for this purpose for several key reasons:
-
Extended Length and Flexibility: The 16-atom chain length of this linker provides significant reach, which can be essential to bridge the distance between the binding sites of the POI and the E3 ligase.[4] The flexibility of the alkyl chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a stable and productive ternary complex.
-
Enhanced Cell Permeability: The hydrophobic nature of the long aliphatic chain can improve the passive diffusion of the PROTAC across the cell membrane. This is a significant advantage, as many PROTACs have high molecular weights and polar surface areas that can limit their cellular uptake.
-
Modulation of Physicochemical Properties: The incorporation of a long alkyl chain will increase the lipophilicity of the final PROTAC. While this can enhance permeability, it may also decrease aqueous solubility. Therefore, a careful balance must be struck, often by pairing the hydrophobic linker with more polar POI or E3 ligase ligands.
-
Synthetic Versatility: As a mono-protected dicarboxylic acid, this compound offers a straightforward synthetic handle. The free carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand (or POI ligand) via standard amide bond formation. The benzyl-protected carboxylic acid at the other end can be deprotected in a later step to allow for conjugation to the other binding partner.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a PROTAC using this compound. The following protocol is a representative example and may require optimization based on the specific POI and E3 ligase ligands being used.
Part 1: Coupling of this compound to an Amine-Containing E3 Ligase Ligand
This protocol describes the amide coupling of the free carboxylic acid of the linker to an E3 ligase ligand that has a free amine group (e.g., a derivative of pomalidomide for CRBN recruitment or a VHL ligand with an amine handle).
Materials and Reagents:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Addition of Base and Coupling Reagent: To the stirred solution, add DIPEA (3.0 eq). In a separate vial, dissolve PyBOP or HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the E3 ligase-linker conjugate.
Characterization:
-
LC-MS: Confirm the mass of the desired product.
-
¹H and ¹³C NMR: Confirm the structure of the conjugate. The ¹H NMR spectrum should show characteristic peaks for both the E3 ligase ligand and the long aliphatic chain of the linker, as well as the benzyl protecting group.
Part 2: Deprotection of the Benzyl Ester
The benzyl protecting group on the linker is removed to reveal a free carboxylic acid, which will be coupled to the POI ligand in the next step.
Materials and Reagents:
-
E3 ligase-linker conjugate from Part 1
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Reaction Setup: Dissolve the E3 ligase-linker conjugate (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.
-
Addition of Catalyst: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 2-8 hours.[5][6]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
Characterization:
-
LC-MS: Confirm the mass of the deprotected product.
-
¹H NMR: Confirm the disappearance of the benzyl group peaks (typically in the aromatic region around 7.3 ppm).
Part 3: Coupling of the E3 Ligase-Linker Intermediate to the POI Ligand
This final step involves the formation of an amide bond between the deprotected E3 ligase-linker intermediate and an amine-containing POI ligand.
Materials and Reagents:
-
Deprotected E3 ligase-linker intermediate from Part 2
-
Amine-containing POI ligand
-
HATU or PyBOP
-
DIPEA
-
Anhydrous DMF
-
Reverse-phase HPLC system for purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the deprotected E3 ligase-linker intermediate (1.0 eq) and the amine-containing POI ligand (1.1 eq) in anhydrous DMF.
-
Addition of Base and Coupling Reagent: To the stirred solution, add DIPEA (3.0 eq), followed by the dropwise addition of a solution of HATU or PyBOP (1.2 eq) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, directly purify the crude reaction mixture by reverse-phase preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier.
-
Lyophilization: Lyophilize the fractions containing the pure product to obtain the final PROTAC as a solid.
Final Product Characterization:
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the final PROTAC to confirm its elemental composition.
-
¹H and ¹³C NMR: Confirm the complete structure of the PROTAC, showing signals for the POI ligand, the E3 ligase ligand, and the long aliphatic linker.
-
Purity Analysis: Assess the purity of the final compound by analytical HPLC (typically >95%).
Data Presentation and Interpretation
| Synthesis Step | Product | Expected Molecular Weight (Da) | Characterization Methods | Key Observations |
| Part 1 | E3 Ligase-Linker Conjugate | MW(E3 Ligand) + 384.58 | LC-MS, ¹H NMR, ¹³C NMR | Appearance of characteristic aliphatic and benzyl proton signals in NMR. Correct mass observed in LC-MS. |
| Part 2 | Deprotected E3 Ligase-Linker | MW(E3 Ligand) + 294.43 | LC-MS, ¹H NMR | Disappearance of benzyl proton signals in NMR. Mass shift of -90.15 Da in LC-MS. |
| Part 3 | Final PROTAC | MW(Deprotected Intermediate) + MW(POI Ligand) - 18.02 | HRMS, ¹H NMR, ¹³C NMR, Analytical HPLC | Correct high-resolution mass. NMR signals corresponding to all three components. Purity >95% by HPLC. |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a PROTAC using this compound.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs with long, flexible, and hydrophobic linkers. The synthetic protocols outlined in this application note provide a robust framework for the incorporation of this linker into novel PROTAC molecules. The use of such linkers can be a key strategy to overcome challenges in PROTAC design, particularly in achieving sufficient cell permeability and optimizing the geometry of the ternary complex. As with all PROTAC development, empirical testing of different linker lengths and compositions is crucial to identify the optimal degrader for a given protein of interest and E3 ligase pair.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. BenchChem.
- Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- BenchChem. (2025).
- Schiedel, M., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
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- Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. (2022). The Journal of Organic Chemistry.
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- Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. (2021). Chemical Science.
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- One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3)
- Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. (2000). The Journal of Organic Chemistry.
- Development and Characterization of a Noncovalent Stimulator of Interferon Genes Proteolysis‐Targeting Chimeras. (2022). Angewandte Chemie.
- Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. (2022). Molecules.
- Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. (2024). University of Wisconsin–Madison.
- Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. (2023). ChemRxiv.
- Conversion of Carboxylic acids to amides using DCC as an activ
- Synthesis of CRBN‐recruiting PROTACs. (2021). ChemMedChem.
- Debenzylation of O‐ and N‐benzyl groups. (2015). Synlett.
- Reversed Phase Chrom
- Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. (2024). ChemRxiv.
- Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. (2023). Pharmaceutical Research.
- Measuring Protein Concentrations by NMR Spectroscopy. (2003). Journal of the American Chemical Society.
- Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). (2023). Molecules.
- Long chain perfluorinated alkyl acids derivatisation and identification in biota and abiota matrices using gas chromatography. (2006).
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Application Notes and Protocols for Covalent Coupling of 16-(Benzyloxy)-16-oxohexadecanoic Acid to Amine-Containing Ligands
Introduction: A Versatile Linker for Bioconjugation
In the landscape of drug development and molecular biology research, the covalent attachment of molecules to proteins, peptides, or other biomolecules—a process known as bioconjugation—is a cornerstone technique. The choice of a linker molecule is critical, as it can influence the stability, solubility, and biological activity of the resulting conjugate. 16-(Benzyloxy)-16-oxohexadecanoic acid is a versatile bifunctional linker that offers a strategic approach to conjugation.[1] Its structure features a terminal carboxylic acid available for immediate coupling and a benzyl ester at the distal end, which serves as a stable protecting group for a second carboxylic acid.[2][3] This protected carboxylate can be deprotected under specific conditions to reveal a reactive group for subsequent modifications.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for coupling the free carboxylic acid of this compound to a primary amine-containing ligand. The protocol is centered around the widely used and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which facilitates the formation of a stable amide bond.[6][7][8][9]
Underlying Chemistry: The EDC/NHS Activation and Amide Bond Formation
Direct amide bond formation between a carboxylic acid and an amine is generally inefficient due to the acid-base reaction that forms a non-reactive carboxylate anion and a protonated amine.[10][11] To overcome this, the carboxylic acid must first be "activated" to create a better leaving group. EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[9][12] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.[9][12]
To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced.[6][9][13] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7][8][9] This NHS ester is less susceptible to hydrolysis and can be stored for some time, although it is typically used immediately. The activated NHS ester then readily reacts with a primary amine on the ligand to form a stable amide bond, releasing NHS as a byproduct.[6][7] The two-step coupling protocol, where the carboxylic acid is activated first and excess EDC and NHS are removed before the addition of the amine-containing ligand, is often preferred to prevent unwanted side reactions, such as the polymerization of the ligand if it also contains carboxylic acid groups.[6][14]
Experimental Protocols
Materials and Reagents
-
Amine-containing Ligand: (e.g., protein, peptide, small molecule with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): (Store at -20°C, desiccated)[14]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS): (Store at room temperature, desiccated)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[6][14][16] (Do not use buffers containing primary amines or carboxylates).
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or other amine-free buffer.[6]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.[6][16]
-
Wash Buffer: PBS with 0.05% Tween-20 (optional).
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound.
-
Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for small molecules, size-exclusion or ion-exchange for proteins).[17][18][19][20][21]
-
Characterization Instruments: Mass Spectrometer (e.g., ESI-MS), NMR Spectrometer.[22]
Step-by-Step Protocol for Coupling
This protocol is a general guideline and may require optimization based on the specific properties of the ligand.
Part 1: Preparation of Reagents
-
Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Prepare Ligand Solution: Dissolve the amine-containing ligand in the appropriate Coupling Buffer at a desired concentration. For proteins, a concentration of 1-10 mg/mL is a good starting point.
-
Prepare EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.[6] For example, prepare 100 mM stock solutions. EDC is moisture-sensitive and should be handled quickly.[14]
Part 2: Activation of this compound
This step creates the amine-reactive NHS ester. The activation reaction is most efficient at a slightly acidic pH.[7][8][16]
-
In a reaction tube, add the desired molar equivalents of the this compound stock solution to the Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions to the linker solution. A common molar ratio is 1:1.5:1.5 (linker:EDC:NHS).[7]
-
Mix well and incubate at room temperature for 15-30 minutes.
Part 3: Coupling to the Amine-Containing Ligand
The coupling of the activated NHS ester to the primary amine of the ligand is most efficient at a physiological to slightly basic pH.[8]
-
Add the activated linker solution from Part 2 to the ligand solution in the Coupling Buffer. A slight molar excess of the activated linker over the ligand (e.g., 1.1:1) can be used to drive the reaction.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
Part 4: Quenching and Purification
-
Quench the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS esters.[16] Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Purify the conjugate from excess reagents and unreacted ligand using an appropriate chromatography method. For small molecule conjugates, reverse-phase HPLC is often suitable.[19] For protein conjugates, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used to separate the conjugate from the smaller unreacted linker and byproducts.[17][18][21]
Quantitative Parameters Summary
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | Optimization may be needed depending on the reactivity of the linker and ligand.[7] |
| Activation pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES.[8][14] |
| Coupling pH | 7.2 - 8.5 | Use a non-amine buffer like PBS.[6] |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Time | 2 hours at RT or overnight at 4°C | Longer incubation at 4°C may be beneficial for sensitive ligands.[6] |
| Quenching Agent Concentration | 10 - 50 mM | Tris, hydroxylamine, or glycine can be used.[6][16] |
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to confirm successful coupling and determine the degree of labeling.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, confirming the addition of the linker.[22]
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time on an appropriate HPLC column compared to the unconjugated ligand is a strong indicator of successful conjugation.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, NMR can provide detailed structural information and confirm the formation of the amide bond.
Deprotection of the Benzyl Ester
A key feature of this compound is the benzyl ester protecting group.[4][23] This group is stable under the EDC/NHS coupling conditions but can be removed later to expose a second carboxylic acid for further functionalization. The most common method for benzyl ester deprotection is hydrogenolysis .[5][24] This typically involves reacting the conjugate with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C).[24][23] Other methods for benzyl ester cleavage include the use of strong acids or other reducing agents, but these conditions may not be compatible with all ligands, especially proteins.[23][25]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Inactive EDC or NHS/Sulfo-NHS- Incorrect buffer pH- Competing nucleophiles in the buffer- Ligand amine is not accessible | - Use fresh, high-quality reagents.- Verify the pH of the activation and coupling buffers.- Use amine- and carboxylate-free buffers.- Consider using a longer spacer arm linker. |
| Precipitation of Reagents or Ligand | - Poor solubility of the linker or ligand- Aggregation of the ligand | - Add a small amount of a co-solvent like DMF or DMSO.- Optimize the ligand concentration. |
| Multiple or Unwanted Conjugations | - Multiple primary amines on the ligand- Cross-linking of the ligand (if it has carboxyl groups) | - Adjust the molar ratio of linker to ligand.- Use a two-step coupling protocol with purification of the activated linker. |
Conclusion
The protocol detailed above provides a robust framework for the successful coupling of this compound to amine-containing ligands. The use of EDC/NHS chemistry offers a reliable method for forming a stable amide bond. By carefully controlling the reaction conditions and implementing appropriate purification and characterization techniques, researchers can effectively utilize this versatile linker in their bioconjugation strategies, paving the way for the development of novel therapeutics, diagnostics, and research tools.
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-
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-
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11501. [Link]
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CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]
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CellMosaic. (n.d.). AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. Retrieved from [Link]
-
IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]
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G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
YouTube. (2014). How to Make Amides: Mechanism. Retrieved from [Link]
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PubMed Central. (n.d.). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Retrieved from [Link]
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Cytiva. (n.d.). Coupling Protocol for Primary Amine of a Ligand. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Retrieved from [Link]
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Application of 16-(Benzyloxy)-16-oxohexadecanoic Acid in Targeted Protein Degradation: A Technical Guide for Researchers
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1][2][3] At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][4][5][6][7] This guide provides an in-depth exploration of the application of 16-(Benzyloxy)-16-oxohexadecanoic acid as a versatile chemical tool in the synthesis and development of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. We will delve into the rationale behind its use, provide detailed protocols for PROTAC synthesis and evaluation, and discuss the critical assays for characterizing these novel degraders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Introduction: The Role of Linkers in PROTAC Design and the Utility of this compound
PROTACs are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][6][8] The linker is not merely a passive tether; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[8][9][10]
This compound is a long-chain dicarboxylic acid mono-benzyl ester.[11][12][13][14] Its structure offers a unique combination of features that make it a valuable building block for PROTAC linkers:
-
Extended Length: The 16-carbon backbone provides significant length, which can be advantageous for spanning the distance between the POI and the E3 ligase, a critical factor in forming a productive ternary complex.
-
Chemical Handles: The terminal carboxylic acid and the benzyl-protected ester provide two distinct points for chemical modification. The carboxylic acid can be readily activated for amide bond formation, a common strategy for attaching the linker to an E3 ligase ligand or a POI ligand.[15] The benzyl ester can be deprotected to reveal a second carboxylic acid, offering further opportunities for conjugation or modification.
-
Hydrophobicity: The long alkyl chain imparts a degree of hydrophobicity, which can influence cell permeability and other pharmacokinetic properties of the resulting PROTAC.[16]
This application note will focus on the use of this compound in the synthesis of VHL-based PROTACs, one of the most widely utilized E3 ligases in TPD.[8][10][16][17]
The VHL-Mediated Protein Degradation Pathway
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[17][18] In their natural context, VHL-based PROTACs hijack this machinery to induce the degradation of a target protein.[18][19][20]
Figure 1: VHL-based PROTAC mechanism of action.
The process begins with the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex.[][22][23] This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI.[1][] The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides.[24] The PROTAC, being a catalyst, is then released to engage another POI molecule.[17]
Synthesis of a VHL-based PROTAC using this compound: A Protocol
This protocol outlines the synthesis of a hypothetical PROTAC, "PROTAC-X," targeting a protein of interest (POI-X) for which a known ligand exists. The VHL ligand used is a derivative of the well-characterized VH032.[25][26][27]
Materials and Reagents
-
This compound
-
POI-X ligand with a free amine or hydroxyl group for linker attachment
-
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH032-amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Synthetic Scheme
Figure 2: Synthetic workflow for PROTAC-X.
Step-by-Step Protocol
Step 1: Activation of this compound and Conjugation to VH032-amine
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve VH032-amine (1.0 eq) in anhydrous DCM.
-
Slowly add the activated linker solution to the VH032-amine solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain Intermediate 1 .
Step 2: Benzyl Deprotection of Intermediate 1
-
Dissolve Intermediate 1 (1.0 eq) in methanol (MeOH).
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain Intermediate 2 , which now has a free carboxylic acid.
Step 3: Conjugation of Intermediate 2 to the POI-X Ligand
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) and DMAP (0.1 eq) and stir for 30 minutes at room temperature.
-
In a separate flask, dissolve the POI-X ligand (with a free amine or hydroxyl group) (1.0 eq) in anhydrous DCM or DMF.
-
Slowly add the activated intermediate solution to the POI-X ligand solution and stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC-X .
In Vitro and Cellular Evaluation of PROTAC-X
A series of assays are essential to characterize the biological activity of the newly synthesized PROTAC.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for effective protein degradation.[][22][23] Several biophysical techniques can be employed to assess this.
| Assay Technique | Principle | Key Parameters Measured | References |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity between a fluorescently labeled POI and a fluorescently labeled E3 ligase in the presence of the PROTAC. | Ternary complex formation, cooperativity. | [9][28] |
| Surface Plasmon Resonance (SPR) | Immobilizes one protein component and flows the other components over the surface to measure binding kinetics. | Binary and ternary binding affinities (KD), on/off rates. | [4][9] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the PROTAC to the proteins. | Thermodynamic parameters of binding (ΔH, ΔS), stoichiometry. | [29] |
| NanoBRET™ Assay | A cell-based assay that uses bioluminescence resonance energy transfer to monitor protein-protein interactions in living cells. | In-cell ternary complex formation. | [22] |
Protocol: TR-FRET Assay for Ternary Complex Formation
-
Reagents:
-
Purified, fluorescently labeled POI-X (e.g., with a donor fluorophore).
-
Purified, fluorescently labeled VHL-ElonginB-ElonginC (VBC) complex (e.g., with an acceptor fluorophore).
-
PROTAC-X.
-
Assay buffer.
-
-
Procedure:
-
In a microplate, add a fixed concentration of the labeled POI-X and VBC complex.
-
Add serial dilutions of PROTAC-X.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal using a plate reader.
-
-
Data Analysis:
In Vitro Ubiquitination Assays
These assays directly measure the ability of the PROTAC to induce the ubiquitination of the POI.[1][4]
Protocol: In Vitro Ubiquitination Assay
-
Reagents:
-
Purified POI-X.
-
Purified VBC complex.
-
E1 ubiquitin-activating enzyme.
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5a).
-
Ubiquitin.
-
ATP.
-
PROTAC-X.
-
Ubiquitination buffer.
-
-
Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the reaction products by Western blot using an antibody specific for POI-X. The appearance of higher molecular weight bands corresponding to ubiquitinated POI-X indicates successful PROTAC-mediated ubiquitination.
-
Cellular Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.[2]
Protocol: Western Blot Analysis of POI-X Degradation
-
Cell Culture and Treatment:
-
Plate cells that endogenously express POI-X in a multi-well plate.
-
Treat the cells with a range of concentrations of PROTAC-X for various time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for POI-X and a loading control antibody (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI-X band intensity to the loading control.
-
Calculate the percentage of POI-X degradation relative to a vehicle-treated control.
-
Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximal degradation) values.
-
Alternative High-Throughput Degradation Assays:
-
In-Cell Western™: A quantitative immunofluorescence-based assay performed in microplates, offering higher throughput than traditional Western blotting.[30]
-
HiBiT Assay: A bioluminescent reporter system where the target protein is tagged with a small peptide (HiBiT). Degradation of the tagged protein results in a loss of luminescence.[2]
Conclusion
This compound represents a valuable and versatile building block for the synthesis of PROTACs, particularly for applications requiring long linkers. The synthetic protocols and evaluation assays detailed in this guide provide a comprehensive framework for researchers to design, synthesize, and characterize novel VHL-based PROTACs. By systematically evaluating ternary complex formation, in vitro ubiquitination, and cellular protein degradation, scientists can effectively advance the development of new therapeutic agents based on the principles of targeted protein degradation.
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Xiong, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
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Bio-Techne. Assays for Targeted Protein Degradation. [Link]
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Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. National Center for Biotechnology Information. [Link]
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Domainex. Ternary Complex Formation Assays. [Link]
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Zorba, A., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. PubMed. [Link]
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Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
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Zorba, A., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]
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BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. [Link]
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Reaction Biology. Protein Degradation Assays – PROTAC Screening. [Link]
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Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis. [Link]
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Varshavsky, A. (2011). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. National Center for Biotechnology Information. [Link]
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Scott, B., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. National Center for Biotechnology Information. [Link]
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LookChem. Cas 146004-98-0,this compound. [Link]
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Scott, J.S., et al. (2023). A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. PubMed. [Link]
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ResearchGate. Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. [Link]
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Rios-Carreras, N., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. National Center for Biotechnology Information. [Link]
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Ciulli, A. (2019). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
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Rios-Carreras, N., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. ResearchGate. [Link]
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Home Sunshine Pharma. This compound CAS 146004-98-0. [Link]
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Crews, C.M., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. National Center for Biotechnology Information. [Link]
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Kumar, A., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. [Link]
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Steinebach, C., et al. (2021). Recent advances of PROTACs technology in neurodegenerative diseases. RSC Publishing. [Link]
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ResearchGate. Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. [Link]
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CsBioChina. This compound. [Link]
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Park, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. [Link]
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Oh, S., et al. (2021). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. [Link]
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Li, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Center for Biotechnology Information. [Link]
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Wang, J., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. National Center for Biotechnology Information. [Link]
-
ResearchGate. Small-Molecule Inhibitors of the Interaction between the E3 Ligase VHL and HIF1α. [Link]
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Crews, C.M., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. [Link]
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National Center for Biotechnology Information. 16-(Tert-butoxy)-16-oxohexadecanoic acid. PubChem. [Link]
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Nomura, D.K., et al. (2022). Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1. National Center for Biotechnology Information. [Link]
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ResearchGate. Targeted Protein Degradation. [Link]
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ChemRxiv. Discovery of DCAF16 binders for targeted protein degradation. [Link]
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Ciulli, A., et al. (2020). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. PubMed Central. [Link]
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Cell Signaling Technology. (2022, December 16). Targeted Protein Degradation to Advance Oncology Drug Discovery. YouTube. [Link]
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Application Notes and Protocols for Constructing Heterobifunctional Degraders with 16-(Benzyloxy)-16-oxohexadecanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1][2]. At the heart of this strategy are heterobifunctional degraders, most notably proteolysis-targeting chimeras (PROTACs), which are engineered molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs)[1][3][4][5].
PROTACs are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties[3][4][5]. The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step in the degradation process, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome[3][5]. While the choice of POI and E3 ligase ligands determines the specificity of the degrader, the linker is a crucial determinant of its overall efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule[3].
This guide focuses on the application of 16-(Benzyloxy)-16-oxohexadecanoic acid , a long-chain aliphatic linker, in the construction of effective heterobifunctional degraders.
The Rationale for Long-Chain Alkyl Linkers in Degrader Design
The selection of a linker is a critical step in the optimization of a PROTAC. Linkers can be broadly categorized as flexible or rigid, with polyethylene glycol (PEG) and alkyl chains being the most common flexible options[6]. While PEG linkers can enhance solubility, long-chain alkyl linkers, such as the C16 backbone of this compound, offer distinct advantages in certain contexts.
The extended and flexible nature of a long alkyl chain can be crucial for establishing a productive ternary complex, particularly when the optimal binding orientations of the POI and E3 ligase are unknown[3]. This flexibility allows the degrader to adopt multiple conformations, increasing the likelihood of successful ternary complex formation. Furthermore, the lipophilic character of long alkyl chains can enhance cell membrane permeability, a key factor for the bioavailability and cellular uptake of PROTACs.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 146004-98-0 | N/A |
| Molecular Formula | C23H36O4 | N/A |
| Molecular Weight | 376.53 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| pKa | 4.78 ± 0.10 (Predicted) | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from hexadecanedioic acid. This procedure involves the initial formation of the dibenzyl ester, followed by a controlled partial hydrolysis to yield the desired mono-benzyl ester.
Diagram of Synthesis Workflow
Caption: Two-step synthesis of this compound.
Protocol 1: Synthesis of Dibenzyl Hexadecanedioate
This protocol is adapted from a patented procedure for the synthesis of long-chain fatty diacid monobenzyl esters.
Materials:
-
Hexadecanedioic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid (TsOH)
-
Toluene
-
0.5M Sodium carbonate (Na2CO3) solution
-
n-Heptane
-
3000 mL three-necked flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a 3000 mL three-necked flask, add hexadecanedioic acid (100.0 g, 349.4 mmol), benzyl alcohol (167.4 g, 1547.8 mmol), TsOH (6.0 g, 34.9 mmol), and 1000 mL of toluene.
-
Heat the mixture to 120°C with stirring and maintain the reaction for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with 35 mL of 0.5M Na2CO3 solution. Separate and discard the aqueous phase.
-
To the organic phase, add 1000 mL of n-heptane under stirring. A solid precipitate will gradually form.
-
After the addition of n-heptane is complete, continue stirring for 30 minutes.
-
Cool the mixture to -5°C and maintain stirring for 1 hour to ensure complete crystallization.
-
Filter the solid product and wash the filter cake with n-heptane.
-
Dry the solid to obtain dibenzyl hexadecanedioate.
Protocol 2: Synthesis of this compound
This protocol describes the partial hydrolysis of the dibenzyl ester to the desired mono-ester.
Materials:
-
Dibenzyl hexadecanedioate
-
Benzyl alcohol
-
Potassium hydroxide (KOH)
-
1M Hydrochloric acid (HCl) solution
-
n-Heptane
-
100 mL single-necked flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 100 mL single-necked flask, dissolve dibenzyl hexadecanedioate (4.7 g, 10 mmol) in 25 mL of benzyl alcohol with stirring at room temperature.
-
Prepare a solution of KOH (0.55 g, 11 mmol) in 10 mL of benzyl alcohol.
-
Add the KOH solution dropwise to the reaction mixture at room temperature and stir overnight.
-
Adjust the pH of the reaction system to 1-2 with 1M HCl solution (approximately 25 mL).
-
Filter the mixture and separate the aqueous phase.
-
To the organic phase, add 40 mL of n-heptane dropwise at room temperature. A white solid will precipitate.
-
Cool the mixture to 0°C and continue stirring for 30 minutes to promote further crystallization.
-
Filter the solid product, wash with n-heptane, and dry to obtain this compound.
Construction of a Heterobifunctional Degrader: A Representative Protocol
This section outlines a general procedure for the synthesis of a PROTAC, using this compound as the linker. For this representative protocol, we will use the well-characterized bromodomain inhibitor JQ1 as the POI ligand and a derivative of thalidomide as the Cereblon (CRBN) E3 ligase ligand. Both ligands possess an available amine handle for amide bond formation.
Diagram of PROTAC Assembly
Caption: Modular, three-step synthesis of a JQ1-based PROTAC.
Protocol 3: Amide Coupling of Linker to E3 Ligase Ligand
Materials:
-
This compound
-
Amine-functionalized CRBN ligand (e.g., 4-(2-aminoethyl)thalidomide)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add DCC (1.1 eq) or EDC (1.1 eq) and a catalytic amount of DMAP.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized CRBN ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the linker-CRBN conjugate.
Protocol 4: Deprotection of the Benzyl Ester
Materials:
-
Linker-CRBN conjugate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethyl acetate
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Filtration apparatus
Procedure:
-
Dissolve the linker-CRBN conjugate in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected linker-CRBN conjugate with a free carboxylic acid.
Protocol 5: Final Amide Coupling to POI Ligand
Materials:
-
Deprotected linker-CRBN conjugate
-
Amine-functionalized JQ1 ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the deprotected linker-CRBN conjugate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the amine-functionalized JQ1 ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
Biological Validation of the Synthesized Degrader
Following the successful synthesis and purification of the heterobifunctional degrader, it is essential to validate its biological activity. This typically involves demonstrating the degradation of the target protein in a relevant cell line.
Representative Degradation Data for PROTACs with Alkyl Linkers
The following table presents hypothetical degradation data for a series of PROTACs with varying alkyl linker lengths, illustrating the importance of linker optimization.
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-C8 | 8 | >1000 | <20 |
| PROTAC-C12 | 12 | 150 | 75 |
| PROTAC-C16 | 16 | 25 | >90 |
| PROTAC-C20 | 20 | 80 | 85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Protocol 6: Western Blot for Protein Degradation
This protocol describes the assessment of POI degradation in cells treated with the synthesized PROTAC.
Materials:
-
Relevant cell line (e.g., a cancer cell line expressing the POI)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Protocol 7: Immunoprecipitation for Ubiquitination
This protocol is to confirm that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
-
Other reagents for Western blotting as described in Protocol 6
Procedure:
-
Treat cells with the PROTAC for a time course that precedes significant degradation, in the presence of a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow for the accumulation of ubiquitinated POI.
-
Lyse the cells and pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the POI overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G magnetic beads to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using a primary antibody against ubiquitin. A smear of high-molecular-weight bands will indicate polyubiquitination of the POI.
Conclusion
This compound serves as a valuable and versatile building block for the construction of heterobifunctional degraders. Its long alkyl chain provides the necessary flexibility for inducing productive ternary complex formation, while its terminal carboxylic acid and protected ester functionalities allow for straightforward and modular PROTAC synthesis. The protocols outlined in this guide provide a comprehensive framework for the synthesis, conjugation, and biological validation of PROTACs utilizing this long-chain linker, empowering researchers to explore the potential of targeted protein degradation for their specific proteins of interest.
References
- Toure, M. & Crews, C. M. Small-Molecule PROTACs: A New Therapeutic Modality. Angew. Chem. Int. Ed.55, 1966-1973 (2016).
- Burslem, G. M. & Crews, C. M. Small-Molecule PROTAC Degraders: A New Therapeutic Modality. Cell174, 1339-1342 (2018).
- Sakamoto, K. M. et al. Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proc. Natl. Acad. Sci. U.S.A.98, 8554-8559 (2001).
- Buckley, D. L. et al. Targeting the Bromodomain and Extra-Terminal Domain Family of Proteins with a Small-Molecule PROTAC. ACS Chem. Biol.10, 1831-1837 (2015).
- Winter, G. E. et al. DRUG DEVELOPMENT.
- Bondeson, D. P. et al. Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Lai, A. C. et al. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angew. Chem. Int. Ed.55, 807-810 (2016).
- Zengerle, M., Chan, K.-H. & Ciulli, A. Selective Small Molecule Induced Target Protein Degradation through an Artificial E3 Ligase. ACS Chem. Biol.10, 2548-2555 (2015).
- Hines, J., Lartigue, S. & Dong, H. PROTACs: An Emerging Modality for Targeted Protein Degradation. SLAS DISCOVERY: Advancing Life Sciences R&D24, 524-533 (2019).
- Ishida, T. & Ciulli, A. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D26, 524-533 (2021).
- Edmondson, S. D. et al. A review of the divergent and convergent synthetic strategies for PROTACs. Bioorg. Med. Chem. Lett.30, 127567 (2020).
- Sun, X. et al. PROTACs: great opportunities for academia and industry. Signal Transduct. Target. Ther.4, 1-33 (2019).
- Schapira, M. et al. The Bromodomain and Extra-Terminal (BET) Family of Proteins in Cancer. ACS Chem. Biol.14, 2337-2355 (2019).
- Fischer, E. S. et al.
- Gadd, M. S. et al. Structural basis of PROTAC cooperative recognition for selective protein degradation.
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- 6. pubs.acs.org [pubs.acs.org]
NMR and mass spectrometry characterization of 16-(Benzyloxy)-16-oxohexadecanoic acid derivatives
An Application Guide for the Structural Elucidation of 16-(Benzyloxy)-16-oxohexadecanoic Acid Derivatives using Mass Spectrometry and NMR Spectroscopy
Authored by: A Senior Application Scientist
Introduction
Long-chain dicarboxylic acid monoesters, such as this compound, represent a pivotal class of molecules in modern chemistry and drug development. These bifunctional compounds, featuring a terminal carboxylic acid and a protected ester at the opposing end of a long aliphatic chain, serve as critical building blocks in the synthesis of advanced polymers like polyamides and polyesters.[1][2] Furthermore, their unique architecture makes them invaluable as linkers in antibody-drug conjugates (ADCs) or as integral segments in the design of novel therapeutics, where the long chain can modulate physicochemical properties like albumin binding and half-life.[3]
The precise structural verification of these molecules is paramount to ensuring the integrity of downstream applications. A failure to confirm the correct mono-esterification, identify isomeric impurities, or verify the overall structure can lead to significant setbacks in research and manufacturing. This guide provides a comprehensive, field-proven framework for the definitive characterization of this compound and its derivatives using the synergistic techniques of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond rote procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Overall Analytical Workflow
A successful characterization strategy relies on a logical sequence of experiments where each step informs the next. The combination of MS for molecular weight and fragmentation analysis, followed by NMR for detailed atomic connectivity, provides an unambiguous structural assignment.
Caption: Overall analytical workflow for structural confirmation.
Part 1: Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry is the first-line technique for rapidly confirming the molecular weight of the target compound and gathering initial structural evidence through fragmentation analysis. Electrospray ionization (ESI) is particularly well-suited for these molecules due to its soft ionization nature, which readily produces intact molecular ions.[4][5]
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation (Causality): The goal is to achieve a final concentration of 1-10 µg/mL. A higher concentration can lead to signal suppression or detector saturation, while a lower one may yield poor ion statistics.
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Perform a serial dilution of the stock solution using a 50:50 mixture of methanol and water (or acetonitrile/water) to the final desired concentration. The addition of water improves electrospray stability.
-
For enhanced ionization, especially in positive mode, adding 0.1% formic acid to the final solution is recommended. This promotes the formation of [M+H]⁺ ions. For negative mode, a trace amount of ammonium hydroxide can be beneficial.
-
-
Instrumentation and Data Acquisition: The protocol is designed for a standard triple-quadrupole or QTOF instrument.
-
Ionization Mode: ESI, operated in both positive and negative ion modes. Analyzing in both polarities provides complementary fragmentation data; negative ion mode is often more informative for the fatty acyl chain, while positive mode reveals details about the ester group.[5]
-
Full Scan (MS1): Acquire a full scan from m/z 100 to 600 to identify the molecular ion. For this compound (C₂₃H₃₆O₄, MW = 376.53), expect to see ions corresponding to [M+H]⁺ (377.26), [M+Na]⁺ (399.24), and [M-H]⁻ (375.25).[6][7]
-
Tandem MS (MS/MS): Perform product ion scans on the isolated molecular ions (e.g., m/z 377.26 and 375.25).
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV). This is crucial because different bond types require different energies to fragment. Ramping ensures that a wide range of fragment ions, from simple losses to more complex cleavages, are observed in a single experiment.
-
Data Interpretation: Expected Fragmentation Patterns
The fragmentation pathway provides a structural fingerprint. For this compound, the key cleavages occur at the ester and carboxylic acid functionalities and along the alkyl chain.
Caption: Key fragmentation pathways in positive and negative ESI modes.
Table 1: Summary of Expected Mass Fragments
| Ion Mode | Observed m/z | Formula | Description of Loss/Fragment |
| Positive | 377.26 | [C₂₃H₃₇O₄]⁺ | Molecular Ion [M+H]⁺ |
| 399.24 | [C₂₃H₃₆O₄Na]⁺ | Sodium Adduct [M+Na]⁺ | |
| 359.25 | [C₂₃H₃₅O₃]⁺ | Loss of water (-H₂O) from the carboxylic acid | |
| 269.21 | [C₁₆H₂₉O₂]⁺ | Loss of benzyl alcohol (-C₇H₈O) | |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group | |
| Negative | 375.25 | [C₂₃H₃₅O₄]⁻ | Molecular Ion [M-H]⁻ |
| 331.26 | [C₂₂H₃₅O₂]⁻ | Loss of carbon dioxide (-CO₂) from the carboxylate | |
| 284.20 | [C₁₆H₂₈O₄]⁻ | Loss of a benzyl radical (-C₇H₇•) |
Part 2: NMR Spectroscopy for Unambiguous Structural Assignment
While MS provides the molecular formula and fragmentation data, NMR spectroscopy offers the definitive, atom-by-atom map of the molecule's structure. ¹H NMR identifies the chemical environment of all protons, while ¹³C NMR maps the carbon backbone.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation (Causality): Proper solvent selection is critical for sample solubility and to avoid overlapping signals between the solvent and the analyte.[8]
-
Weigh 5-10 mg of the purified compound. A sufficient concentration is necessary to obtain a good signal-to-noise ratio in a reasonable number of scans, especially for ¹³C NMR.[8]
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice here because it effectively dissolves these moderately polar lipids, has a simple residual solvent peak (δ ~7.26 ppm), and is relatively volatile for easy sample recovery.[8][9] For derivatives with poor CDCl₃ solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a powerful alternative.[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition: The following parameters are suitable for a 400 MHz spectrometer.[9]
-
¹H NMR: Acquire with a 45-degree pulse angle and a relaxation delay of 1-2 seconds. Typically 16-64 scans are sufficient.
-
¹³C NMR: Acquire with proton decoupling. Due to the low natural abundance of ¹³C, 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.[10]
-
2D NMR (Optional but Recommended): For derivatives with complex or overlapping signals, acquiring a COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation) spectrum is highly recommended for unambiguous assignment.[11][12]
-
Spectral Interpretation: Assigning the Structure
The chemical shifts (δ) are indicative of the electronic environment of each nucleus. The structure of this compound has several distinct regions that are easily identifiable.
Caption: Key proton environments in this compound.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Proton (¹H) Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) Chemical Shift (δ, ppm) | Description |
| Carboxylic Acid (-COOH) | ~11-12 (often very broad) | broad s | ~179-181 | The acidic proton is highly deshielded.[13] The carbonyl carbon is also deshielded. |
| Phenyl (Ar-H) | ~7.35 | m | ~128.1-128.6 | Protons of the benzyl ring. |
| Phenyl ipso-C | - | - | ~136 | The carbon attached to the benzylic CH₂ group. |
| Benzyl (-O-CH₂ -Ph) | ~5.12 | s | ~66.5 | Singlet as there are no adjacent protons. Deshielded by the adjacent ester oxygen and phenyl ring. |
| α' to Ester (-CH₂ -COO-) | ~2.30 | t | ~34.4 | Triplet due to coupling with the adjacent CH₂ group. Deshielded by the ester carbonyl. |
| α to Acid (-CH₂ -COOH) | ~2.35 | t | ~34.1 | Triplet due to coupling with the adjacent CH₂ group. Deshielded by the acid carbonyl.[13] |
| β to Ester/Acid | ~1.63 | m | ~24.7-25.0 | Multiplets for the methylene groups beta to the carbonyls. |
| Bulk Methylene (-(CH₂)₁₀-) | ~1.25 | broad s | ~29.1-29.7 | A large, poorly resolved signal representing the bulk of the aliphatic chain protons.[14] |
Note: Chemical shifts are predictive and may vary slightly based on concentration, solvent, and specific derivative structure.
Conclusion
The structural characterization of this compound and its derivatives is a critical quality control step in their application as advanced chemical building blocks. By employing a synergistic workflow that combines high-resolution mass spectrometry with multinuclear NMR spectroscopy, researchers can achieve an unequivocal and comprehensive structural assignment. Mass spectrometry rapidly confirms the molecular weight and provides a fragmentation fingerprint, while ¹H and ¹³C NMR deliver a detailed map of the atomic connectivity and chemical environment. The protocols and interpretive guides presented here offer a robust framework for scientists and drug development professionals to confidently verify the structure of these valuable long-chain dicarboxylic acid monoesters, ensuring the integrity and success of their research endeavors.
References
- Valdez, C. A., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular Genetics and Metabolism, 79(3), 189-96.
- Pulfer, M., & Murphy, R. C. (2010). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 30(4), 579-599.
- Kim, H. Y., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Journal of The American Society for Mass Spectrometry, 32(1), 139-148.
-
Espinoza-Hicks, J. C., et al. (2011). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. Molecules, 16(6), 4924-4935. [Link]
-
Espinoza-Hicks, J. C., et al. (2011). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. National Institutes of Health. [Link]
-
Han, X., et al. (2012). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research, 53(9), 1871-1879. [Link]
-
Li, Z., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]
-
FooDB. (2010). Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611). FooDB. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
-
HMDB. (n.d.). Showing metabocard for 16-Hydroxyhexadecanoic acid (HMDB0006294). HMDB. [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato. [Link]
-
Semantics Scholar. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Semantic Scholar. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
-
Wako. (n.d.). How to select NMR solvent. Wako. [Link]
-
Fábián, L., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. [Link]
-
Fraunhofer IGB. (n.d.). Long-chain dicarboxylic acids from plant oils. Fraunhofer IGB. [Link]
-
National Institutes of Health. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. [Link]
-
Longdom Publishing. (2025). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Journal of Organic and Inorganic Chemistry. [Link]
-
bioRxiv. (2021). File S1. MS2 fragmentation patterns for oxidatively truncated and full-length oxygenated lipids. bioRxiv. [Link]
-
BMRB. (n.d.). bmse000700 16-hydroxyhexadecanoic Acid at BMRB. BMRB. [Link]
-
University of Colorado. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado. [Link]
-
CsBioChina. (n.d.). This compound. CsBioChina. [Link]
-
ResearchGate. (2025). Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils. ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 146004-98-0. Home Sunshine Pharma. [Link]
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Application Notes and Protocols for Monitoring Reactions of 16-(Benzyloxy)-16-oxohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
16-(Benzyloxy)-16-oxohexadecanoic acid is a long-chain dicarboxylic acid mono-benzyl ester, a valuable bifunctional molecule in organic synthesis.[1][2] Its structure, featuring a terminal carboxylic acid and a benzyl ester, allows for a variety of chemical transformations. It can be used as a linker in the synthesis of complex molecules, a building block for polymers, or a precursor for macrocycles like 16-hexadecanolide, a compound used in the fragrance industry.[3][4] The successful outcome of reactions involving this substrate, such as esterification, amidation, or deprotection, is critically dependent on careful reaction monitoring.
This comprehensive guide provides detailed application notes and protocols for monitoring reactions involving this compound. We will delve into the practical application of various analytical techniques, explaining the rationale behind methodological choices to ensure reliable and reproducible results.
Core Principles of Reaction Monitoring
Effective reaction monitoring aims to answer several key questions:
-
Has the reaction started?
-
What is the extent of conversion of the starting material?
-
Are the desired products being formed?
-
Are there any side products or intermediates accumulating?
-
When is the reaction complete?
The choice of monitoring technique depends on the specific reaction being performed, the chemical properties of the reactants and products, and the available instrumentation. For this compound, its long aliphatic chain and the presence of both a free carboxylic acid and a benzyl ester group inform the selection of appropriate analytical methods.
Chromatographic Techniques
Chromatography is a cornerstone of reaction monitoring, separating components of a mixture for individual analysis.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and highly effective technique for qualitative reaction monitoring.[2] The separation is based on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.
Scientific Rationale: The polarity difference between the starting material, this compound, and its potential products is the basis for separation by TLC. For instance, in an esterification reaction at the free carboxylic acid, the product will be less polar than the starting material and will thus have a higher Retention Factor (Rf). Conversely, in a benzyl ester deprotection reaction, the resulting dicarboxylic acid will be more polar and have a lower Rf.
Protocol for TLC Monitoring:
-
Plate Preparation: Use silica gel 60 F254 pre-coated TLC plates.
-
Spotting:
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a single TLC plate, spot the starting material (as a reference), the co-reactant (if applicable), and the reaction mixture at different time points.
-
-
Development:
-
Prepare a mobile phase. A good starting point for this class of compounds is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific reaction and may require some optimization. A common starting ratio is 7:3 (hexane:ethyl acetate).
-
Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light (254 nm), as the benzyl group is UV active.
-
Stain the plate using a suitable staining solution (e.g., potassium permanganate or ceric ammonium molybdate) to visualize non-UV active compounds.
-
-
Interpretation: Compare the spot of the reaction mixture to the reference spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Data Presentation: TLC Monitoring Scenarios
| Reaction Type | Starting Material (Rf) | Product (Rf) | Expected Observation on TLC |
| Esterification of the free acid | Lower | Higher | Disappearance of the lower spot and appearance of a higher spot. |
| Amidation of the free acid | Lower | Variable (often lower than ester) | Disappearance of the starting material spot and appearance of a new spot. |
| Deprotection of the benzyl ester | Higher | Lower | Disappearance of the higher spot and appearance of a lower spot. |
Workflow for TLC Monitoring
Caption: Workflow for reaction monitoring using TLC.
High-Performance Liquid Chromatography (HPLC)
HPLC offers quantitative analysis of reaction progress with higher resolution and sensitivity than TLC.[5][6] For this compound and its derivatives, reverse-phase HPLC is the most suitable method.
Scientific Rationale: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Less polar compounds are retained longer on the column and thus have longer retention times. The benzyl group in the starting material and many of its derivatives provides a strong chromophore for UV detection.[7]
Protocol for HPLC Monitoring:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture (e.g., 10 µL).
-
Quench the reaction if necessary (e.g., by adding a small amount of acid or base).
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is often effective. For example, a linear gradient from 50% to 100% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product(s) by comparing their retention times with those of authentic standards.
-
The progress of the reaction can be quantified by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time.
-
Data Presentation: HPLC Monitoring
| Compound | Typical Retention Time (min) on C18 column |
| This compound | ~10-12 |
| Product of esterification (e.g., methyl ester) | ~12-14 |
| Product of deprotection (dicarboxylic acid) | ~8-10 |
(Note: Retention times are approximate and will vary depending on the exact chromatographic conditions.)
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For long-chain carboxylic acids and their esters, derivatization is often necessary to increase their volatility and thermal stability.[8][9][10]
Scientific Rationale: The high boiling point of this compound and its derivatives makes direct GC analysis challenging. Derivatization to form more volatile esters (e.g., methyl esters) at the free carboxylic acid end is a common strategy.[11][12]
Protocol for GC-MS Monitoring (with derivatization):
-
Derivatization (Esterification of the free carboxylic acid):
-
Take an aliquot of the reaction mixture and evaporate the solvent.
-
Add a solution of 2% sulfuric acid in methanol and heat at 60°C for 1 hour.
-
Alternatively, use a milder derivatizing agent like (trimethylsilyl)diazomethane.
-
-
Sample Preparation:
-
After derivatization, perform a liquid-liquid extraction with hexane and water.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to elute the long-chain compounds.
-
Injection: Split or splitless injection.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
-
Data Analysis: Monitor the reaction by observing the disappearance of the peak corresponding to the derivatized starting material and the appearance of the peak for the derivatized product. Mass spectrometry provides structural information for peak identification.
Spectroscopic Techniques
Spectroscopic methods provide information about the chemical structure of molecules and can be used to monitor changes in functional groups during a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor reactions in situ or by analyzing aliquots.[13] ¹H NMR is particularly useful for tracking the progress of reactions involving this compound.
Scientific Rationale: Specific protons in the molecule have characteristic chemical shifts in the ¹H NMR spectrum. Changes in the chemical environment of these protons during a reaction will result in changes in the spectrum. For example, the benzylic protons of the ester group and the methylene protons adjacent to the carboxylic acid are excellent reporters of chemical transformations at these sites.
Protocol for ¹H NMR Monitoring:
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Esterification of the free acid: Monitor the disappearance of the signal for the α-protons to the carboxylic acid (around 2.35 ppm) and the appearance of a new signal for the α-protons to the newly formed ester.
-
Deprotection of the benzyl ester: Monitor the disappearance of the characteristic signals for the benzyl group (singlet around 5.1 ppm for the benzylic protons and multiplet around 7.3 ppm for the aromatic protons).[4]
-
Data Presentation: Key ¹H NMR Signals for Monitoring
| Functional Group | Protons | Approximate Chemical Shift (δ, ppm) in CDCl₃ |
| Free Carboxylic Acid | -CH₂-COOH | 2.35 (t) |
| Benzyl Ester | -O-CH₂-Ph | 5.1 (s) |
| Benzyl Ester | -C₆H₅ | 7.3 (m) |
Mass Spectrometry (MS)
Mass spectrometry can be used for real-time, in-situ reaction monitoring, providing rapid and sensitive analysis.[14][15][16] Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS or direct injection MS can provide a quick snapshot of the reaction mixture composition.
Scientific Rationale: MS separates ions based on their mass-to-charge ratio (m/z). By monitoring the m/z values corresponding to the starting material and the expected product(s), the progress of the reaction can be followed.
Protocol for Direct Injection MS Monitoring:
-
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Dilute it significantly in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Analysis: Infuse the diluted sample directly into the mass spectrometer (e.g., using an electrospray ionization (ESI) source).
-
Data Analysis: Monitor the ion currents for the [M+H]⁺ or [M-H]⁻ ions of the starting material and product(s).
Workflow for Reaction Monitoring by Direct Injection MS
Caption: Workflow for direct injection MS monitoring.
Conclusion
The selection of the most appropriate technique for monitoring reactions of this compound depends on the specific transformation and the desired level of detail. TLC is an excellent starting point for rapid qualitative assessment. HPLC provides robust quantitative data, while GC-MS, though requiring derivatization, offers excellent separation and structural information. NMR and direct MS are powerful tools for gaining detailed mechanistic insights. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively monitor their reactions, leading to optimized reaction conditions, higher yields, and greater confidence in their synthetic outcomes.
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Cook, K. D., & Gill, C. G. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical chemistry, 91(15), 9537–9544. Available from: [Link]
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Momchilova, S., & Nikolova-Damyanova, B. (2013). Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. Journal of Liquid Chromatography & Related Technologies, 36(15), 2146-2165. Available from: [Link]
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Purdue University Graduate School. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Available from: [Link]
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Semantic Scholar. (2020). CHEMICAL REACTION MONITORING BY AMBIENT MASS SPECTROMETRY. Available from: [Link]
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Wang, Y., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Organic & Biomolecular Chemistry. Available from: [Link]
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Tu, C., et al. (2016). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC, 5(1), 1-12. Available from: [Link]
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Nikolova-Damyanova, B. (2014). A Guide to the Practice of Quantitative Silver Ion TLC of Fatty Acids and Triacylglycerols. Lipid Technology, 26(2), 39-42. Available from: [Link]
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Nováková, L., & Vlčková, H. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Journal of pharmaceutical and biomedical analysis, 243, 116035. Available from: [Link]
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ResearchGate. ¹H NMR (300 MHz) of benzyl benzoate deprotection at 30 °C. Available from: [Link]
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Chen, Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of separation science, 42(22), 3329–3341. Available from: [Link]
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Crowther, J. M., et al. (2020). Fluorescent macrolide probes – synthesis and use in evaluation of bacterial resistance. RSC chemical biology, 1(5), 435–443. Available from: [Link]
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ResearchGate. Will Thin Layer Chromatography enable me to detect and quantify polyunsaturated long chain fatty acids?. Available from: [Link]
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ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Available from: [Link]
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TALENTA Publisher - Universitas Sumatera Utara. Analysis of Fatty Acid Composition Using GC-MS Method and Antibacterial Activity Test of n-Hexane Extract from Petai Seeds (Parkia speciosa Hassk.). Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]
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LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Available from: [Link]
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Mahesha, H.B. THIN LAYER CHROMATOGRAPHY OF LIPIDS. Available from: [Link]
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RockEDU Science Outreach. Thin Layer Chromatography (TLC) for the Separation of Lipids. Available from: [Link]
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ResearchGate. HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. Available from: [Link]
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ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Available from: [Link]
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PubMed. (2001). Analytical methods for the monitoring of solid phase organic synthesis. Available from: [Link]
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Tan, D. S. (2013). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. PMC, 3(4), 896–936. Available from: [Link]
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Cole-Parmer UK. (2024). Organic Synthesis and Reaction Monitoring Process. Available from: [Link]
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Science and Education Publishing. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Available from: [Link]
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LCGC. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Available from: [Link]
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PubMed. (1981). Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography. Available from: [Link]
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Application Notes and Protocols: A Step-by-Step Guide to Incorporating 16-(Benzyloxy)-16-oxohexadecanoic Acid into Target Molecules
Introduction: The Strategic Utility of a Bifunctional Linker
In the landscape of complex molecule synthesis, particularly in fields like drug delivery and materials science, the use of bifunctional linkers is indispensable. 16-(Benzyloxy)-16-oxohexadecanoic acid stands out as a strategic building block of significant value.[1] Its structure is elegantly simple yet functionally powerful: a 16-carbon aliphatic chain that provides spacing and hydrophobicity, flanked by a free carboxylic acid at one terminus and a benzyl-protected carboxylic acid at the other.[2][3] This differential protection allows for selective chemistry at one end of the linker while the other remains masked, to be revealed in a subsequent, controlled step.
This guide provides a comprehensive, in-depth technical overview of the experimental steps required to successfully incorporate this linker into a target molecule. We will move beyond simple procedural lists to explore the causality behind reagent choices and reaction conditions, ensuring a robust and reproducible workflow. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₆O₄ | [1][2] |
| Molecular Weight | 376.53 g/mol | [2][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 83.1 - 88.4 °C | [2] |
| pKa | ~4.78 (Predicted) | [1][2] |
| Storage | Room temperature, sealed and dry | [1][2] |
Part 1: The Critical First Step - Activation of the Carboxylic Acid
The free carboxylic acid of this compound is not inherently reactive enough to form amide or ester bonds under mild conditions. Therefore, it must first be converted into a more electrophilic species. The choice of activation method is critical and depends on the nature of the nucleophile (the molecule to which it will be attached) and the presence of other sensitive functional groups.
Workflow 1: Carboxylic Acid Activation```dot
Caption: Workflow for coupling to an amine via an activated NHS ester.
Protocol 2: Amide Coupling with a Primary Amine
This protocol details the reaction between the in situ generated NHS ester of this compound and a target molecule containing a primary amine.
Materials:
-
Solution of activated NHS ester (from Protocol 1)
-
Amine-containing molecule (1.0 eq)
-
Anhydrous DCM or DMF
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq, optional, but recommended if the amine is a hydrochloride salt)
Procedure:
-
To the solution of the activated NHS ester from Protocol 1, add the amine-containing molecule (1.0 eq). If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA or TEA (2-3 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-24 hours.
-
Monitoring: Track the formation of the product and disappearance of the amine starting material by TLC or LC-MS.
-
Workup: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution to remove unreacted NHS and acid, and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific properties of the final conjugate.
Troubleshooting Coupling Reactions:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete activation. 2. Hydrolysis of activated ester. 3. Sterically hindered amine. | 1. Confirm purity of coupling reagents; increase reaction time for activation. 2. Ensure all reagents and solvents are strictly anhydrous. 3. Increase reaction temperature (e.g., to 40-50 °C); consider a more potent coupling reagent like HATU. |
| Side Products | 1. Dimerization of the starting acid. 2. Racemization (if coupling amino acids). | 1. Ensure slow addition of EDC at 0 °C. 2. Use additives like HOBt or operate at low temperatures. |
Part 3: The Final Unveiling - Benzyl Ester Deprotection
After successfully conjugating the linker, the benzyl ester at the opposite end serves as a latent carboxylic acid. Its removal is often the final step to yield the desired molecule, for example, to improve water solubility or to provide a handle for subsequent modifications.
Protocol 3: Deprotection by Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the method of choice for removing benzyl protecting groups. It is exceptionally clean and proceeds under very mild conditions, preserving most other functional groups. T[5][6]he reaction involves a palladium catalyst and a source of hydrogen.
Materials:
-
Benzyl-protected conjugate
-
Palladium on carbon (Pd/C, typically 5-10% w/w)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate are common)
-
Hydrogen source (H₂ gas balloon or a hydrogen transfer reagent like ammonium formate)
Procedure:
-
Dissolve the benzyl-protected conjugate in a suitable solvent (e.g., Methanol).
-
Carefully add Pd/C catalyst (typically 10% of the substrate weight) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure with a hydrogen-filled balloon, or add a hydrogen transfer reagent like ammonium formate (3-5 eq).
-
Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, gas/hydrogen source).
-
Monitoring: The reaction can be monitored by TLC or LC-MS, looking for the disappearance of the starting material. A key indicator in ¹H NMR is the disappearance of the benzyl aromatic protons (~7.3 ppm) and the benzylic CH₂ protons (~5.1 ppm).
-
Workup: a. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the Celite® pad with the catalyst to dry, as it can ignite in air. Wash the pad thoroughly with the reaction solvent. b. Concentrate the filtrate in vacuo to yield the deprotected product, which can be purified further if necessary.
Workflow 3: Benzyl Group Deprotection
Caption: Step-by-step workflow for the removal of the benzyl protecting group.
Part 4: Final Product Purification and Characterization
The purification of long-chain fatty acid derivatives can be challenging due to their amphiphilic nature. S[7][8]tandard silica gel chromatography is often effective, but reverse-phase HPLC may be required for high-purity applications.
[9]Characterization Checklist:
-
¹H NMR: Confirm the presence of the long aliphatic chain (broad signals between ~1.2-2.4 ppm), the newly formed amide (N-H proton, variable shift) or ester linkage, and the complete absence of the benzyl group signals (aromatic peaks at ~7.3 ppm and benzylic CH₂ at ~5.1 ppm) after deprotection.
-
¹³C NMR: Observe the carbonyl signals (amide and carboxylic acid/ester) and the aliphatic carbons.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass to confirm the elemental composition of the final molecule.
-
FTIR Spectroscopy: Look for characteristic C=O stretching frequencies for the amide (~1650 cm⁻¹) and carboxylic acid (~1710 cm⁻¹) groups.
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and effectively incorporate this compound into a wide array of complex molecules, advancing projects in drug development, bioconjugation, and beyond.
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This compound CAS 146004-98-0 . Home Sunshine Pharma. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups . National Institutes of Health (NIH). [Link]
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Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds . ResearchGate. [Link]
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Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and n-benzyl groups by catalytic transfer hydrogenation . Semantic Scholar. [Link]
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Preparation, Purification, and Use of Fatty Acid-containing Liposomes . National Institutes of Health (NIH). [Link]
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16-(tert-Butoxy)-16-oxohexadecanoic acid | C20H38O4 | CID 57817723 . PubChem. [Link]
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16-Oxohexadecanoic acid | C16H30O3 | CID 15931626 . PubChem. [Link]
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Facile Amide Bond Formation from Carboxylic Acids and Isocyanates . Organic Chemistry Portal. [Link]
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Efficient amide bond formation via tropylium ion organocatalysis . PubMed Central. [Link]
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Reinventing Amide Bond Formation . ResearchGate. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Facile amide bond formation from carboxylic acids and isocyanates . PubMed. [Link]
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Synthesis of Benzyl Esters Using 2-benzyloxy-1-methylpyridinium Triflate . PubMed. [Link]
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Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development . PubMed Central. [Link]
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analytical methods for assessing the purity of 16-(Benzyloxy)-16-oxohexadecanoic acid
An Application Note and Protocol for the Comprehensive Purity Assessment of 16-(Benzyloxy)-16-oxohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the robust purity assessment of this compound (CAS: 146004-98-0), a long-chain dicarboxylic acid monoester.[1][2][3][4] Given its role as a versatile building block in organic chemistry and drug development, confirming its purity is critical for ensuring experimental reproducibility and the safety and efficacy of final products.[1] This document outlines an orthogonal approach, leveraging multiple analytical techniques to build a comprehensive purity profile. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for identity and structural verification, Mass Spectrometry (MS) for molecular weight confirmation, and Thermal Analysis (DSC/TGA) for assessing physical purity and stability. The methodologies are grounded in established scientific principles and align with regulatory expectations for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7]
Introduction: The Rationale for a Multi-faceted Purity Analysis
This compound is a bifunctional molecule featuring a terminal carboxylic acid and a benzyl ester at the opposite end of a C16 aliphatic chain. This structure makes it a valuable intermediate in the synthesis of complex molecules, including novel pharmaceuticals and specialty materials.[1] The purity of this reagent directly impacts the yield, impurity profile, and biological activity of its subsequent derivatives.
Potential impurities in a given batch may include:
-
Starting Materials: Unreacted hexadecanedioic acid or benzyl alcohol.
-
Synthesis Byproducts: Di-benzylated hexadecanedioic acid.
-
Degradation Products: Resulting from hydrolysis of the ester linkage.
-
Residual Solvents: Retained from the purification process.
No single analytical technique can definitively identify and quantify all potential impurities. Therefore, an orthogonal approach, using multiple methods that measure different physicochemical properties, is essential for a reliable purity assessment. This note details a self-validating system of analyses designed to provide a high degree of confidence in the material's quality.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 146004-98-0 |
| Molecular Formula | C₂₃H₃₆O₄ |
| Molecular Weight | 376.53 g/mol |
| Appearance | White to off-white solid[4] |
| pKa (Predicted) | 4.78 ± 0.10[4] |
Orthogonal Analytical Workflow
The comprehensive purity assessment follows a logical workflow where each technique provides complementary information. HPLC serves as the primary quantitative tool, while spectroscopic and thermal methods provide confirmatory evidence of identity and detect orthogonal impurities.
Caption: Figure 1: Orthogonal Purity Assessment Workflow.
Method 1: High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is the gold standard for separating and quantifying organic molecules. The benzyl group in the analyte provides a strong chromophore for UV detection, enabling high sensitivity. The method separates the main component from more polar impurities (e.g., hexadecanedioic acid) and less polar impurities (e.g., the dibenzyl ester) based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[8][9][10] Purity is typically calculated using area percent normalization, assuming all components have a similar response factor at the detection wavelength.
Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute 1 mL of the stock solution to 10 mL with the same diluent to obtain a working concentration of 100 µg/mL.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for reversed-phase separation of moderately nonpolar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape for carboxylic acids and ensures ionization consistency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength. |
| Gradient | 60% B to 95% B over 20 min | Starts with sufficient polarity to retain early-eluting impurities and ramps up to elute the main peak and any nonpolar impurities. |
| Post-run Hold | Hold at 95% B for 5 min; return to 60% B and equilibrate for 5 min | Ensures elution of all components and prepares the column for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |
| Detection | UV at 254 nm | Wavelength where the benzyl chromophore has significant absorbance. |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the working standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing Factor (T) for the main peak between 0.9 and 1.5.
-
Theoretical Plates (N) > 2000.
-
-
These criteria ensure the chromatographic system is precise and efficient.[5][11]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding solvent front and system peaks.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled tool for confirming molecular structure and identifying impurities with distinct chemical structures, including residual solvents.[12] ¹H NMR provides information on the electronic environment of protons, while ¹³C NMR confirms the carbon skeleton. The integrals of ¹H NMR signals can be used to verify the ratio of different functional groups within the molecule.
Protocol: NMR for Identity and Structural Purity
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it dissolves the compound well and its residual solvent peak is well-defined.[13]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
-
Data Interpretation (Expected Chemical Shifts in CDCl₃):
-
¹H NMR:
-
~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~5.12 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).
-
~2.35 ppm (triplet, 4H): Methylene protons alpha to the two carbonyl groups (-CH₂ -COOH and -CH₂ -COO-).
-
~1.65 ppm (multiplet, 4H): Methylene protons beta to the carbonyl groups.
-
~1.2-1.4 ppm (broad multiplet, ~20H): Remaining methylene protons of the aliphatic chain.
-
A broad singlet for the carboxylic acid proton (-COOH ) may be observed, typically >10 ppm, or it may be exchanged.
-
-
¹³C NMR:
-
~179-181 ppm: Carboxylic acid carbon.
-
~173-174 ppm: Ester carbonyl carbon.
-
~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
~128-129 ppm: CH carbons of the benzyl group.
-
~66-67 ppm: Methylene carbon of the benzyl group (-O-C H₂-Ph).
-
~24-35 ppm: Aliphatic carbons, with those closer to the carbonyls being further downfield.
-
-
Impurity Detection: Look for signals that do not correspond to the main structure. For example, a signal for free benzyl alcohol (~4.7 ppm for CH₂) or symmetric signals corresponding to the dibenzyl ester. Residual solvents have characteristic, well-documented chemical shifts.
-
Method 3: Mass Spectrometry (MS)
Principle: Mass spectrometry provides an exact measurement of the compound's molecular weight, serving as a crucial identity test. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. Coupling HPLC to MS (LC-MS) is particularly powerful for assigning molecular weights to impurity peaks observed in the chromatogram.
Protocol: MS for Molecular Weight Confirmation
-
Sample Preparation:
-
Use the same solution prepared for HPLC analysis (100 µg/mL).
-
-
Instrumentation and Conditions:
-
Technique: LC-MS or direct infusion.
-
Ionization Mode: ESI, Negative. The carboxylic acid is easily deprotonated.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: 100 - 500 m/z.
-
-
Data Interpretation:
-
The primary ion expected in negative mode is the deprotonated molecule [M-H]⁻.
-
Expected m/z: 375.25 (Calculated for C₂₃H₃₅O₄⁻). A high-resolution mass spectrometer should measure this value with an error of < 5 ppm.
-
Method 4: Thermal Analysis (DSC & TGA)
Principle: Thermal analysis provides information on the physical properties and purity of the compound.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. For a pure crystalline solid, it shows a sharp endothermic peak at its melting point. Impurities disrupt the crystal lattice, causing the melting point to be depressed and the melting range to broaden.[14][15]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify volatile content (like residual solvents) and determine the thermal decomposition temperature.[16][17]
Protocol: Thermal Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC or TGA pan.
-
-
Instrumentation and Conditions:
-
DSC: Heat the sample from 25 °C to 120 °C (or above the expected melting point) at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Interpretation:
-
DSC: A high-purity sample should exhibit a sharp melting endotherm. A broad peak or a melting point significantly lower than the reference value (literature melting point is ~83-88 °C) suggests the presence of impurities.[4]
-
TGA: A significant mass loss at temperatures below 150 °C typically indicates the presence of volatile impurities such as water or residual solvents. The onset of major mass loss at higher temperatures indicates the point of thermal decomposition.
-
Summary of Specifications
A high-purity batch of this compound should conform to the following specifications:
| Technique | Parameter | Specification |
| HPLC | Purity (Area %) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% | |
| NMR | ¹H and ¹³C Spectra | Conforms to reference structure |
| Residual Solvents | ≤ 0.5% (total) | |
| MS | [M-H]⁻ (m/z) | 375.25 ± 0.05 Da |
| DSC | Melting Point Onset | Within 2 °C of reference value |
| TGA | Mass Loss < 150 °C | ≤ 0.5% |
Conclusion and Regulatory Context
The combination of chromatography, spectroscopy, and thermal analysis provides a robust and reliable assessment of the purity of this compound. Each method offers unique insights, and together they create a comprehensive quality profile. For materials intended for use in regulated environments, such as pharmaceutical development, these analytical procedures must be formally validated according to guidelines like ICH Q2(R2) to demonstrate they are suitable for their intended purpose.[18][19][20] This involves formally assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[7][11]
References
- Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
- Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- Red Thermo. (2023, May 16). Purity Analysis of Inorganic Compounds Using TGA Crucibles.
- LookChem. (n.d.). Cas 146004-98-0,this compound.
- ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.
- PSE Community.org. (2020, March 31). NMR Determination of Free Fatty Acids in Vegetable Oils.
- ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o.
- Mtoz Biolabs. (n.d.). DSC and TGA Analysis.
- YouTube. (2020, November 20). Saturated& unsaturated long chains fatty acids assignment using NMR.
- JAOCS. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy.
- AOCS. (n.d.). Quantification by 1H-NMR.
- CsBioChina. (n.d.). This compound.
- ResearchGate. (n.d.). (PDF) Chromatographic and chromatospectral characteristic of dicarboxylic acid monoesters.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid.
- J&K Scientific. (n.d.). This compound | 146004-98-0.
- Home Sunshine Pharma. (n.d.). This compound CAS 146004-98-0.
Sources
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- 20. starodub.nl [starodub.nl]
Application Notes and Protocols for Reactions with 16-(Benzyloxy)-16-oxohexadecanoic Acid
Introduction: A Versatile Building Block in Modern Synthesis
16-(Benzyloxy)-16-oxohexadecanoic acid is a valuable bifunctional molecule increasingly utilized by researchers in drug development and materials science.[1] This C16 long-chain dicarboxylic acid mono-benzyl ester offers a unique scaffold for synthesizing complex molecules. Its structure features a terminal carboxylic acid ripe for nucleophilic attack and a benzyl-protected ester at the opposite end, allowing for orthogonal chemical strategies. The long aliphatic chain imparts specific solubility and physicochemical properties, making it an attractive component for creating PROTAC linkers, specialized polymers, and novel therapeutic agents.[1][2]
This document provides a detailed guide to the experimental setup for key reactions involving this compound, focusing on amide bond formation and further esterification. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern reagent selection and reaction optimization.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is critical for successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₆O₄ | [1] |
| Molecular Weight | 376.53 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 83.1 - 88.4 °C | [3] |
| Boiling Point (Predicted) | 505.8 ± 23.0 °C | [1] |
| pKa (Predicted) | 4.78 ± 0.10 | [3] |
| Storage | Room temperature, sealed and dry | [3] |
Handling Considerations:
-
Due to its long aliphatic chain, this compound exhibits limited solubility in water but is soluble in many organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).
-
The compound should be stored in a tightly sealed container in a dry environment to prevent hydrolysis of the benzyl ester.[3]
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this chemical.
Core Reaction I: Amide Bond Formation
The formation of an amide bond by coupling the terminal carboxylic acid with an amine is one of the most fundamental and crucial reactions in pharmaceutical and chemical synthesis.[4] This reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Conceptual Workflow: Amide Coupling
The general workflow involves the activation of the carboxylic acid, followed by the introduction of the amine nucleophile. The choice of coupling reagent is paramount and depends on the specific amine being used (primary vs. secondary, sterically hindered, etc.) and the overall sensitivity of the substrates.
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent that minimizes side reactions and racemization for chiral amines.
Materials:
-
This compound
-
Amine of interest (e.g., benzylamine as a model)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Reagent Addition: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive acyl-intermediate.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure amide.
Rationale for Reagent Choices:
-
HATU: Chosen for its high efficiency and low rate of epimerization, which is critical when working with chiral amines.[4]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Core Reaction II: Fischer-Speier Esterification
To modify the free carboxylic acid end into a different ester (e.g., a methyl or ethyl ester), a classic Fischer-Speier esterification can be employed. This acid-catalyzed reaction is an equilibrium process, and thus, experimental conditions are chosen to drive the reaction towards the product.[5]
Conceptual Pathway: Acid-Catalyzed Esterification
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[5]
Caption: Mechanism of Fischer-Speier Esterification.
Protocol 2: Sulfuric Acid Catalyzed Esterification with Ethanol
This protocol details the formation of the corresponding ethyl ester. Using the alcohol as the solvent drives the equilibrium towards the product side.
Materials:
-
This compound
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of absolute ethanol (this serves as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion (4-24 hours).
-
Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Solvent Removal and Extraction: Remove the bulk of the ethanol under reduced pressure. Dilute the residue with diethyl ether or ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, which, according to Le Chatelier's principle, pushes the equilibrium towards the formation of the ester.[6]
-
Strong Acid Catalyst: A strong acid like H₂SO₄ is required to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic alcohol.[7]
-
Reflux: The elevated temperature increases the reaction rate, allowing the equilibrium to be reached more quickly.
Trustworthiness: Self-Validating Systems
For all protocols, the identity and purity of the final product must be confirmed through a combination of analytical techniques:
-
TLC/LC-MS: To monitor reaction progress and assess the purity of the crude product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the isolated product. The appearance of new signals corresponding to the introduced amide or ester moiety and the disappearance of the carboxylic acid proton signal are key indicators of a successful reaction.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the final product.
By rigorously applying these analytical methods, researchers can ensure the integrity of their results and the validity of the experimental protocols.
References
-
Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis. Benchchem.
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts.
-
This compound. LookChem.
-
The Preparation of Amides. Chemguide.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.
-
This compound CAS 146004-98-0. Home Sunshine Pharma.
-
This compound | 146004-98-0. ChemicalBook.
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI.
-
Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. ACS Publications.
-
Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Technoarete.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
-
Direct Esterification of Long Chain Acids and Long Chain Alcohols. ResearchGate.
-
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Nature.
-
This compound. CsBioChina.
-
The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PubMed Central.
-
Method of preparing monoesters. Google Patents.
-
16-(tert-Butoxy)-16-oxohexadecanoic acid. BroadPharm.
Sources
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- 2. 16-(tert-Butoxy)-16-oxohexadecanoic acid, 843666-27-3 | BroadPharm [broadpharm.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. technoarete.org [technoarete.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 16-(Benzyloxy)-16-oxohexadecanoic Acid Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions with 16-(benzyloxy)-16-oxohexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and optimizing reaction yields. The unique structure of this long-chain, mono-protected dicarboxylic acid—balancing a hydrophobic C16 backbone with a reactive carboxylic acid and a potentially labile benzyl ester—presents specific hurdles that this guide will address in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in a very low yield or failing completely. What are the primary suspects?
Low yields in amide coupling reactions involving this substrate can typically be traced back to one or more of the following core issues:
-
Poor Solubility: this compound is a waxy, white to off-white solid with a long aliphatic chain, leading to limited solubility in many common reaction solvents.[1] If the reactants are not fully dissolved, the reaction kinetics will be severely hampered.
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. Incomplete activation is a frequent cause of low conversion.
-
Suboptimal Reaction Conditions: Factors such as the choice of coupling reagents, base, solvent, and temperature are critical and must be carefully optimized for this specific substrate.
-
Side Reactions: The presence of the benzyl ester introduces the possibility of undesired side reactions, particularly under harsh acidic or basic conditions.
-
Steric Hindrance: If the amine coupling partner is sterically bulky, the reaction rate can be significantly reduced.
A systematic approach to troubleshooting, starting with ensuring complete dissolution of all reactants, is crucial for success.
Q2: How can I address the poor solubility of this compound?
Due to its long alkyl chain, selecting an appropriate solvent is critical. While precise solubility data for this compound is not extensively published, data for similar long-chain fatty acids can provide valuable guidance. 16-Hydroxyhexadecanoic acid, for instance, exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]
Recommended Solvents and Techniques:
-
Primary Choices: Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP) are excellent starting points.
-
Co-solvents: In some cases, a mixture of solvents may be beneficial. For example, a small amount of dichloromethane (DCM) can sometimes aid in the initial dissolution before adding the primary polar aprotic solvent.
-
Gentle Heating: Gently warming the mixture (e.g., to 30-40 °C) can aid in dissolving the acid. Ensure the solution is cooled to the desired reaction temperature before adding temperature-sensitive reagents.
-
Sonication: Brief periods of sonication can also help to break up solid aggregates and promote dissolution.
| Solvent | Suitability for Long-Chain Fatty Acids | Notes |
| DMF | High | Excellent solvating power for polar and nonpolar components. Must be anhydrous. |
| NMP | High | Similar to DMF, can sometimes offer superior performance for difficult-to-dissolve substrates. |
| DCM | Moderate | Can be used, but may not be sufficient on its own for complete dissolution. |
| THF | Moderate | Similar to DCM; solubility may be limited. |
| Acetonitrile | Low to Moderate | Generally less effective for this class of compounds. |
Q3: What are the recommended coupling reagents and conditions for this molecule?
The choice of coupling reagent is critical. For this compound, uronium/aminium-based reagents are generally preferred over carbodiimides alone due to their higher efficiency and lower propensity for certain side reactions.
Recommended Reagent Systems:
| Reagent System | Base | Key Advantages |
| HATU | DIPEA | High reactivity, fast reaction times, and generally good yields. |
| HBTU/HOBt | DIPEA | A classic and effective combination, often more cost-effective than HATU. |
| EDC/HOBt | DIPEA | A common carbodiimide-based system. The addition of HOBt is crucial to improve efficiency and suppress side reactions. |
A Note on Stoichiometry: It is common to use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid. The base, typically N,N-Diisopropylethylamine (DIPEA), is usually added in greater excess (2-3 equivalents) to neutralize any acidic species present and drive the reaction forward.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) to a dry reaction flask.
-
Add anhydrous DMF to dissolve the acid. Gentle warming or sonication may be applied.
-
Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
Amide Coupling Workflow
Caption: A typical workflow for the HATU-mediated coupling of this compound.
Q4: I am observing a new, unexpected peak in my LC-MS analysis. Could this be a side reaction involving the benzyl ester?
Yes, while the benzyl ester is a relatively stable protecting group, it is not entirely inert. Under certain conditions, particularly with prolonged exposure to strong acids or bases, side reactions can occur.
-
Acid-Catalyzed Side Reactions: While less common during the coupling step itself (which is typically run under basic conditions), exposure to strong acids during workup or purification can be problematic. In molecules with nearby nucleophilic groups (not the primary concern here, but relevant in complex substrates), acid-catalyzed migration of the benzyl group can occur.[3]
-
Base-Catalyzed Side Reactions: The primary concern during the coupling reaction is the potential for base-catalyzed hydrolysis or transesterification if nucleophilic impurities (like water or alcohols) are present. While DIPEA is a non-nucleophilic base, impurities can still cause issues. The formation of aminosuccinyl derivatives from β-benzyl-aspartyl peptides is a known base-catalyzed side reaction in peptide synthesis, highlighting the potential for intramolecular cyclization in susceptible structures.[4]
Troubleshooting Strategy:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.
-
Use a Non-Nucleophilic Base: DIPEA is the standard choice for this reason. Avoid bases like triethylamine if possible, as it is more nucleophilic.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure to basic conditions.
-
Purification Considerations: Use neutral or mildly acidic conditions during chromatographic purification. Avoid strongly acidic or basic mobile phase modifiers if possible.
Troubleshooting Logic for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield coupling reactions.
References
-
Home Sunshine Pharma. (n.d.). This compound CAS 146004-98-0. Retrieved from [Link]
- Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57–68.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
CsBioChina. (n.d.). This compound. Retrieved from [Link]
- Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69–74.
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 16-(tert-butoxy)-16-oxohexadecanoic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dicarboxylic acid monoamides. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
PubChem. (n.d.). 16-Hydroxyhexadecanoic acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 146004-98-0,this compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure. Retrieved from [Link]
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- 4. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 16-(Benzyloxy)-16-oxohexadecanoic Acid
Welcome to the technical support guide for 16-(Benzyloxy)-16-oxohexadecanoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges during the synthesis, purification, or application of this valuable long-chain fatty acid derivative. Its unique amphipathic structure, featuring a long, nonpolar 15-carbon chain and two distinct polar termini (a carboxylic acid and a benzyl ester), is key to its utility but also the primary cause of its challenging solubility profile. This guide provides practical, field-tested solutions and explains the chemical principles behind them to empower you to overcome these obstacles in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white solid with a melting point between 83.1 and 88.4 °C.[1] Its molecular structure is dominated by a long C16 aliphatic chain, making it highly lipophilic. This is quantitatively confirmed by its high predicted LogP value of 7.26, indicating a strong preference for nonpolar environments over aqueous ones.[1]
Consequently, its solubility is:
-
Poor in Water and Polar Protic Solvents: It is expected to be sparingly soluble in water, methanol, and ethanol at room temperature.[2] The long hydrocarbon tail resists interaction with highly polar, hydrogen-bonding solvents.
-
Favorable in Moderately Polar to Nonpolar Aprotic Solvents: It exhibits better solubility in solvents like tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and ethyl acetate. These solvents can effectively solvate the long alkyl chain and the benzyl ester group.
-
pH-Dependent in Aqueous Systems: The terminal carboxylic acid (pKa ≈ 4.78) allows for a dramatic increase in aqueous solubility under basic conditions (pH > 7).[1][3] Deprotonation to form the carboxylate salt introduces an ionic, highly polar group that can interact favorably with water.[4]
Q2: What are the recommended starting solvents for dissolving this compound for a reaction?
A2: The choice of solvent is critical and depends on the specific reaction conditions (e.g., temperature, other reagents). Based on the compound's structure, a good starting point is to test solubility in the following solvents.
| Solvent Class | Recommended Solvents | Rationale for Use |
| Ethers | Tetrahydrofuran (THF) | Excellent general-purpose solvent. Balances polarity to solvate both the chain and functional groups. |
| Chlorinated | Dichloromethane (DCM) | Effective for dissolving nonpolar compounds; useful for reactions at or below room temperature. |
| Esters | Ethyl Acetate (EtOAc) | Good for extractions and chromatography; moderate polarity. |
| Amides | Dimethylformamide (DMF) | A highly polar aprotic solvent, often used when other solvents fail, particularly with gentle heating.[2] |
| Aromatics | Toluene | Suitable for higher temperature reactions; effectively solvates the benzyl group and alkyl chain. |
Q3: My compound won't dissolve in my chosen reaction solvent at room temperature. What are the next steps?
A3: If initial dissolution fails, do not immediately discard the solvent choice. Follow this systematic troubleshooting workflow:
-
Gentle Heating: Carefully warm the mixture to 40-50 °C. The increased kinetic energy can overcome the intermolecular forces of the solid crystal lattice, significantly improving solubility. Monitor to ensure the compound does not decompose.
-
Sonication: Place the vessel in an ultrasonic bath. The high-frequency sound waves create cavitation, which physically breaks apart solid agglomerates and enhances solvent-solute interaction at the surface.
-
Use of a Co-solvent: Introduce a small amount of a stronger, miscible solvent. For example, if your compound is suspended in heptane for a reaction, adding 10-20% THF by volume can dramatically improve solubility without drastically altering the overall reaction medium polarity.[5][6]
Q4: I'm struggling with the aqueous workup. The product is crashing out between layers or forming a persistent emulsion.
A4: This is a classic problem for long-chain fatty acids. The molecule's amphipathic nature allows it to act as a surfactant, stabilizing emulsions. The key is to leverage the carboxylic acid's pH-dependent charge.
-
To Extract into an Aqueous Layer: Add a base like 1 M sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to the separatory funnel until the aqueous layer's pH is >10. This deprotonates the carboxylic acid, forming the highly water-soluble sodium or potassium carboxylate salt. The molecule will now partition almost exclusively into the aqueous phase, leaving nonpolar impurities behind in the organic layer.
-
To Recover from the Aqueous Layer: After separating the basic aqueous layer, re-acidify it with an acid like 1 M hydrochloric acid (HCl) to a pH < 4. This re-protonates the carboxylate, causing the neutral, water-insoluble this compound to precipitate out. You can then either filter the solid or extract it back into an organic solvent like ethyl acetate or DCM.
Q5: How can I improve the solubility of the starting material, hexadecanedioic acid, for the mono-ester synthesis?
A5: The dicarboxylic acid starting material can be even more challenging to dissolve than the final mono-ester product due to strong hydrogen bonding at both ends. A highly effective, published method involves the use of lithium chloride (LiCl).[7] Adding LiCl to a suspension of the dicarboxylic acid in THF has been shown to significantly increase its solubility. The proposed mechanism involves the lithium cation coordinating with one of the carboxylate groups, disrupting the intermolecular hydrogen bonding network and allowing the solvent to better solvate the molecule.[7] This technique is particularly useful for preparing key intermediates for peptide therapeutics.[7]
Section 2: In-Depth Troubleshooting Guides and Protocols
This section provides step-by-step procedures for common experimental challenges.
Guide 1: Systematic Protocol for Solvent Selection
This protocol helps you efficiently identify a suitable solvent system for your reaction or analysis.
-
Preparation: Place approximately 1-2 mg of this compound into several small vials.
-
Initial Screening: To each vial, add 0.2 mL of a different test solvent (e.g., THF, DCM, Toluene, Ethanol, Acetonitrile).
-
Observation at Room Temperature: Vigorously vortex each vial for 30 seconds. Observe if the solid dissolves completely.
-
Heating Test: For vials where the solid did not dissolve, warm them to 40-50 °C for 5-10 minutes. Observe for dissolution.
-
Co-Solvent Test: If a single solvent is inadequate but shows partial promise, try creating mixtures. For example, test 1:1, 1:4, and 4:1 ratios of THF:Hexane.
-
Selection: Choose the solvent or solvent system that provides complete dissolution under the mildest conditions compatible with your experiment.
Guide 2: Protocol for Robust pH-Differential Aqueous Extraction
This procedure is designed to cleanly separate the acidic product from neutral or basic impurities.
-
Initial Dissolution: Ensure your crude reaction mixture is fully dissolved in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or DCM. If necessary, add more solvent.
-
Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Phase Separation: Allow the layers to separate. The product is now in the upper aqueous layer as its sodium salt. Drain and collect the lower organic layer (containing neutral impurities).
-
Aqueous Wash (Optional): To remove any remaining organic impurities, wash the aqueous layer with a fresh portion of EtOAc or DCM. Discard this organic wash.
-
Acidification & Recovery: Cool the aqueous layer in an ice bath (to manage any heat from neutralization). Slowly add 3 M HCl while stirring until the pH is confirmed to be < 4 with pH paper. The product will precipitate as a white solid.
-
Final Extraction: Add a fresh portion of EtOAc or DCM to the funnel and shake to extract the precipitated product. Collect the organic layer. Repeat the extraction on the aqueous layer to maximize yield.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.
Section 3: Visual Workflows
The following diagrams illustrate key decision-making processes for handling solubility issues.
Caption: Troubleshooting flowchart for dissolving the compound.
Caption: Workflow for purification via aqueous extraction.
References
-
LookChem. This compound. [Link]
-
Home Sunshine Pharma. This compound CAS 146004-98-0. [Link]
-
Wageningen University & Research. Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions. [Link]
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RSC Publishing. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
CSBio China. This compound. [Link]
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PubChem. 16-(Tert-butoxy)-16-oxohexadecanoic acid. [Link]
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Reddit. Dicarboxylic acid solubility : r/Mcat. [Link]
-
J&K Scientific. This compound | 146004-98-0. [Link]
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World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]
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International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 16-(Benzyloxy)-16-oxohexadecanoic Acid
Introduction
16-(Benzyloxy)-16-oxohexadecanoic acid, also known as hexadecanedioic acid monobenzyl ester, is a key intermediate in various synthetic applications, including the development of pharmaceuticals and specialized polymers. Its synthesis typically involves the selective mono-esterification of hexadecanedioic acid with benzyl alcohol. Achieving high yield and purity can be challenging due to the potential for di-ester formation and difficulties in separating the mono-ester from the starting diacid and the di-ester byproduct. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize their reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a common issue and can often be traced back to several key parameters in the Fischer-Speier esterification, the classical method for this synthesis.
-
Incomplete Water Removal: The esterification reaction is an equilibrium process that produces water as a byproduct.[1][2] Failure to remove this water will prevent the reaction from proceeding to completion, in accordance with Le Châtelier's principle.[3]
-
Solution: Employ a Dean-Stark apparatus or soxhlet extractor with a suitable drying agent (e.g., molecular sieves) to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose.
-
-
Insufficient Catalyst Activity: An inadequate amount or inactive catalyst will result in slow and incomplete conversion.
-
Solution: Ensure you are using an appropriate amount of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Typically, 1-2% w/w of the diacid is a good starting point.[4] If using a reusable solid acid catalyst, ensure it has not been poisoned or deactivated.
-
-
Suboptimal Temperature: The reaction temperature affects the reaction rate. Temperatures that are too low will lead to slow kinetics, while excessively high temperatures can cause decomposition of the reactants or the catalyst.[4]
-
Solution: For hexadecanedioic acid and benzyl alcohol in toluene, a reflux temperature of around 110-120°C is generally effective.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time at your chosen temperature.
-
Q2: I am forming a significant amount of the di-ester byproduct (dibenzyl hexadecanedioate). How can I improve the selectivity for the desired mono-ester?
A2: Controlling selectivity is the most critical challenge in this synthesis. The formation of the di-ester occurs when both carboxylic acid groups react with benzyl alcohol.
-
Stoichiometry of Reactants: The molar ratio of hexadecanedioic acid to benzyl alcohol is the most crucial factor influencing mono-ester selectivity.
-
Solution: To favor mono-esterification, use a stoichiometric excess of the dicarboxylic acid relative to the alcohol. A molar ratio of 2:1 or even 3:1 (diacid:alcohol) can significantly suppress the formation of the di-ester. This ensures that the alcohol is the limiting reagent and is more likely to react with only one of the carboxylic acid groups on different diacid molecules.
-
-
Alternative Strategies for High Selectivity: Recent research has focused on methods that can achieve high mono-ester selectivity without requiring a large excess of the diacid.
-
LiCl-Driven Synthesis: A one-step method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been shown to provide excellent mono-ester selectivity for long-chain dicarboxylic acids.[5] The proposed mechanism suggests that Li⁺ coordinates with one carboxylic acid group, effectively shielding it from reacting.[5]
-
Heterogeneous Catalysis: Bifunctional catalysts, such as certain aluminas, have demonstrated high selectivity for the monomethyl esterification of dicarboxylic acids.[6] This approach could potentially be adapted for benzyl esters.
-
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the cause?
A3: A stalled reaction points towards an issue with the equilibrium or catalyst deactivation.
-
Reversibility of the Reaction: As mentioned, Fischer esterification is a reversible process.[1] If water is not being efficiently removed, the reaction will reach equilibrium before all the limiting reagent is consumed.
-
Solution: Check your water removal setup. Ensure the Dean-Stark trap is filling correctly and that the solvent is refluxing at a sufficient rate to carry over the water. Make sure your glassware is completely dry before starting the reaction.
-
-
Catalyst Decomposition: Some catalysts, like sulfuric acid, can decompose at very high temperatures, reducing their effectiveness over time.[4]
-
Solution: Maintain the reaction temperature at the optimal level (e.g., 120°C) and avoid excessive heating.[4] If deactivation is suspected, a fresh portion of the catalyst can sometimes restart the reaction, although this is not ideal.
-
Q4: I am struggling with the purification of the final product. How can I effectively separate the mono-ester from unreacted diacid and the di-ester byproduct?
A4: Purification is often challenging due to the similar polarities of the components.
-
Crystallization: This is often the most effective method for purifying the mono-ester on a larger scale.
-
Protocol: After the reaction, the unreacted hexadecanedioic acid (which is poorly soluble in many organic solvents) can often be removed by filtration. The filtrate, containing the mono-ester and di-ester, can then be concentrated and subjected to recrystallization. A solvent system in which the mono-ester has lower solubility than the di-ester at low temperatures (e.g., hexane/ethyl acetate mixtures) should be explored.
-
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography is the preferred method.
-
Protocol: A gradient elution system is typically required. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The less polar di-ester will elute first, followed by the desired mono-ester. The highly polar diacid will remain on the baseline or require a much more polar solvent (like methanol) to elute. Monitor the fractions by TLC.
-
-
Acid-Base Extraction: The unreacted carboxylic acid group on the desired product allows for separation from the neutral di-ester.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired mono-ester and unreacted diacid will be deprotonated and move to the aqueous layer. The di-ester will remain in the organic layer. The aqueous layer can then be separated and re-acidified (e.g., with 1M HCl) to precipitate the mono-ester and diacid, which can then be separated by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the acid-catalyzed synthesis of this compound?
A1: The reaction follows the Fischer esterification mechanism, which is a nucleophilic acyl substitution.[7] The key steps are:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, making the carbonyl carbon more electrophilic.[8]
-
Nucleophilic Attack: The lone pair on the oxygen of benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.
The diagram below illustrates this pathway.
Caption: Fischer esterification mechanism for mono-ester synthesis.
Q2: Are there any alternative, milder methods for this synthesis?
A2: Yes, while Fischer esterification is common, other methods can be employed, especially if the substrate has sensitive functional groups.
-
DCC/DMAP Coupling: Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to form the ester bond at room temperature. This method avoids high temperatures and acidic conditions.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to couple the carboxylic acid and alcohol. It proceeds under mild, neutral conditions.[9]
-
Conversion to Acyl Chloride: The dicarboxylic acid can be converted to its mono-acyl chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with benzyl alcohol in the presence of a base like pyridine.[7] This is a high-yielding, two-step process.
Q3: What are the key safety precautions I should take?
A3: Standard laboratory safety procedures should be followed.
-
Reagents:
-
Sulfuric Acid/p-TsOH: These are corrosive. Handle with care, wearing gloves, safety glasses, and a lab coat.
-
Toluene: This is a flammable solvent with toxic vapors. All operations should be performed in a well-ventilated fume hood.
-
Benzyl Alcohol: Can be an irritant. Avoid contact with skin and eyes.[10]
-
-
Procedure:
-
Refluxing: When heating the reaction at reflux, use a proper heating mantle and ensure the condenser has a good flow of cold water. Never heat a closed system.
-
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic and physical methods should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. In ¹H NMR, you should see characteristic peaks for the benzyl group (~7.3 ppm for the aromatic protons and ~5.1 ppm for the benzylic CH₂) and the long aliphatic chain.
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the reacted carboxylic acid group. A broad O-H stretch from the remaining carboxylic acid group should still be present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (376.53 g/mol ).
-
Melting Point: A sharp melting point close to the literature value (83-88 °C) is a good indicator of purity.[11]
Optimized Experimental Protocol (Fischer Esterification)
This protocol is designed to favor the formation of the mono-ester.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add hexadecanedioic acid (e.g., 10.0 g, 1.0 equiv).
-
Reagents: Add benzyl alcohol (e.g., 0.5 equiv) and toluene (100 mL).
-
Catalyst: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv).
-
Reaction: Heat the mixture to reflux (oil bath temperature ~120-130 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete when the benzyl alcohol spot has disappeared (usually 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted, precipitated hexadecanedioic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting the mono-esterification.
Data Summary Tables
Table 1: Effect of Reactant Ratio on Product Selectivity (Illustrative)
| Molar Ratio (Diacid:Alcohol) | Expected Mono-ester Yield | Expected Di-ester Formation |
| 1:1.2 | Low to Moderate | High |
| 1:1 | Moderate | Moderate |
| 1.5:1 | Good | Low |
| 2:1 | High | Very Low |
| 3:1 | Very High | Trace |
Table 2: Comparison of Common Acid Catalysts
| Catalyst | Typical Loading | Advantages | Disadvantages |
| H₂SO₄ (conc.) | 1-2% w/w | Inexpensive, highly active | Can cause charring, harsh conditions |
| p-TsOH·H₂O | 2-5 mol% | Crystalline solid, easier to handle | More expensive than H₂SO₄ |
| Amberlyst-15 | 10-20% w/w | Heterogeneous, easily removed | Lower activity, may require higher temp. |
| Zr(Cp)₂(OTf)₂ | 1-2 mol% | Moisture-tolerant Lewis acid[2][12] | High cost, requires specific synthesis |
References
-
AIP Conference Proceedings. (2017). Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. [Link]
-
RSC Advances. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. [Link]
-
ResearchGate. (2015). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. [Link]
-
Royal Society of Chemistry. Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
-
National Institutes of Health. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
-
ResearchGate. (2010). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. [Link]
-
Green Chemistry. (2012). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
- Google Patents. Preparation method of octadecanedioic acid mono-tert-butyl ester.
-
CsBioChina. This compound. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
ResearchGate. (2014). Reaction mechanism of acid catalyzed esterification of carboxylic acid.... [Link]
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
- Google Patents.
-
PubMed. (2011). Purification and characterization of benzyl alcohol- and benzaldehyde- dehydrogenase from Pseudomonas putida CSV86. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]
- Google Patents. Process for the production of esters of mono-,di-or polycarboxylic acids.
-
PubChem. 16-(Tert-butoxy)-16-oxohexadecanoic acid. [Link]
-
ResearchGate. (2011). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. [Link]
- Google Patents. Method for purifying benzyl alcohol.
Sources
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Technical Support Center: Troubleshooting Benzyl Ester Deprotection of 16-(Benzyloxy)-16-oxohexadecanoic Acid
Welcome to the technical support guide for the deprotection of 16-(benzyloxy)-16-oxohexadecanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in this critical synthetic transformation.
The target molecule, 16-hexadecanedioic acid, is a long-chain dicarboxylic acid valuable as a linker or building block. Its precursor, this compound, features a benzyl ester protecting group on one of its carboxyl functionalities. The selective and efficient cleavage of this group is paramount. The most common method for this is catalytic hydrogenolysis, a process that, while powerful, can present several challenges.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My catalytic hydrogenation reaction is extremely slow or has completely stalled. What are the likely causes and how can I fix it?
This is the most common issue encountered. A stalled reaction is typically due to catalyst deactivation (poisoning), poor mass transfer, or suboptimal reaction conditions.[3]
Core Causality: The mechanism of hydrogenolysis involves the adsorption of both hydrogen and the benzyl ester onto the surface of a palladium catalyst.[1] Any impurity that binds more strongly to the palladium's active sites than the intended substrate will "poison" the catalyst, blocking the reaction.[4] Furthermore, since this is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen), efficient mixing is critical for the reaction to proceed.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled hydrogenolysis.
Detailed Protocols:
-
Catalyst Quality Check: Palladium on carbon (Pd/C) can lose activity over time. If the catalyst is old or has been exposed to air, its efficacy may be compromised. For sluggish reactions, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active for cleaving benzyl groups.[6]
-
Addressing Catalyst Poisoning: Catalyst poisons are substances that strongly adsorb to the catalyst surface, deactivating it.[4][7] Common poisons include sulfur compounds (e.g., thiols, sulfides), carbon monoxide, and some nitrogen-containing heterocycles.[7][8] If poisoning is suspected:
-
Ensure high purity of the starting material and solvents.
-
Increase the catalyst loading (e.g., from 5-10 mol% to 20-25 mol%). This provides more active sites, some of which will remain available even if poisoning occurs.
-
-
Optimizing Mass Transfer: Ensure vigorous stirring to maintain the catalyst in suspension. If the catalyst settles, the reaction rate will plummet. For larger scale reactions, mechanical stirring may be necessary.[9]
Q2: My reaction is working, but it's messy. How can I switch to a cleaner, safer deprotection method?
While hydrogenation with H₂ gas is effective, handling hydrogen can be hazardous, and reactions can be sensitive.[10][11] Catalytic Transfer Hydrogenation (CTH) is an excellent alternative that avoids the need for pressurized hydrogen gas.[1][6]
Core Causality: CTH uses a hydrogen donor molecule in solution to generate hydrogen in situ on the catalyst surface.[12] Common donors include ammonium formate, formic acid, or cyclohexene.[13][14][15] This method is often milder, can exhibit different selectivity, and is experimentally simpler to set up.[14]
Comparative Data of Hydrogen Sources:
| Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| H₂ Gas (1 atm) | 10% Pd/C, MeOH or EtOAc, RT | Clean byproduct (toluene), well-established.[2][3] | Requires handling of flammable H₂ gas; sensitive to catalyst poisoning.[10] |
| Ammonium Formate | 10% Pd/C, MeOH, Reflux | No H₂ gas needed, experimentally simple, often faster.[14] | Requires heating; byproducts (CO₂, NH₃) must be vented. |
| Formic Acid | 10% Pd/C, MeOH, RT | Very fast, often complete in minutes at room temperature.[15] | Stoichiometric acid can complicate workup for acid-sensitive molecules. |
| 1,4-Cyclohexadiene | 10% Pd/C or Pd Black, EtOH, Reflux | Mild, can be more selective in the presence of other reducible groups.[1][12] | Generates benzene as a byproduct, which must be carefully removed.[1] |
Step-by-Step Protocol for Catalytic Transfer Hydrogenation:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of substrate).[14]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.[14]
-
Hydrogen Donor Addition: Add ammonium formate (5.0 eq) in a single portion to the suspension.[14]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux.
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC). A typical mobile phase is 1:1 Hexanes:Ethyl Acetate with a small amount of acetic acid. The product (dicarboxylic acid) will have a much lower Rf value than the starting benzyl ester.
-
Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[14]
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified further.
Q3: The deprotection seems complete, but I'm struggling to isolate a pure product. What are the best purification strategies?
The product, 16-hexadecanedioic acid, is a long-chain dicarboxylic acid. These molecules can be challenging to purify due to their high polarity, low solubility in common organic solvents, and potential to form salts.
Core Causality: The two carboxylic acid groups make the product highly polar and capable of strong hydrogen bonding, leading to high melting points and poor solubility in non-polar solvents. Standard silica gel chromatography can be difficult due to strong binding of the product to the silica.
Purification Workflow:
Caption: Recommended purification workflow for the final product.
Detailed Protocols:
-
Acid-Base Extraction: This is a highly effective method for removing non-acidic impurities like the toluene byproduct.
-
Dissolve the crude material from the reaction workup in a dilute aqueous base (e.g., 1 M NaOH), forming the disodium salt of the dicarboxylic acid, which is water-soluble.
-
Transfer the solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to remove toluene and other non-polar impurities.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1-2 M HCl) until the pH is ~2. The dicarboxylic acid will precipitate out of the solution.[16][17]
-
Cool the mixture in an ice bath to maximize precipitation and collect the pure solid product by vacuum filtration.
-
-
Recrystallization: If minor impurities remain, recrystallization is a powerful technique. Finding a suitable solvent is key.
-
For long-chain dicarboxylic acids, hot water can be an effective solvent.[18] Alternatively, mixtures of polar organic solvents like ethyl acetate with a non-polar co-solvent like hexanes can be used. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
References
- Journal of the Chemical Society, Perkin Transactions 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. RSC Publishing.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- BenchChem. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
- Google Patents. US6218574B1 - Process for purifying long-chain dicarboxylic acid.
- FMX.
- Google Patents.
- ACS GCI Pharmaceutical Roundtable. Hydrogenolysis - Reagent Guides.
- BenchChem. Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
- Common Organic Chemistry. Benzyl Protection.
- ACS Publications. Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid | The Journal of Organic Chemistry.
- BenchChem.
- Wikipedia.
- BenchChem. optimizing deprotection conditions for benzyl esters to avoid side products.
- European Patent Office. PROCESS OF ALIPHATIC DICARBOXYLIC ACIDS PRODUCED BY BIOTECHNOLOGICAL PROCESSES - EP 3939958 A1.
- ResearchGate. Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline | Request PDF.
- ResearchGate.
- Stanford Environmental Health & Safety.
- UW-Madison Chemistry.
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- 18. data.epo.org [data.epo.org]
Technical Support Center: Strategies to Avoid Over-Alkylation with Long-Chain Alkyl Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for controlling alkylation reactions, specifically when using long-chain alkyl linkers. Over-alkylation is a common and often frustrating side reaction; this resource will equip you with the knowledge and practical strategies to achieve selective mono-alkylation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding over-alkylation.
Q1: What is over-alkylation and why is it so common, especially with amines?
Over-alkylation is the undesired addition of more than one alkyl group to a nucleophile. In the context of primary amines (R-NH₂), the intended product is often the mono-alkylated secondary amine (R-NH-Linker). However, a significant side reaction is the formation of the di-alkylated tertiary amine (R-N-(Linker)₂), and in some cases, even a quaternary ammonium salt.[1][2]
This side reaction is particularly prevalent because the mono-alkylated amine product is often more nucleophilic than the starting primary amine.[1][3] This increased reactivity makes it more competitive for the remaining alkylating agent in the reaction mixture, leading to a second alkylation event. The same principle applies to other nucleophiles like thiols, where the initially formed thioether can, under certain conditions, be further alkylated.[4]
Q2: Can I just use a 1:1 stoichiometry of my amine and alkyl linker to ensure mono-alkylation?
While intuitive, a 1:1 stoichiometric ratio is rarely effective for preventing over-alkylation and often results in a mixture of unreacted starting material, the desired mono-alkylated product, and the over-alkylated product.[5] As explained in Q1, the mono-alkylated product's enhanced nucleophilicity means it can react faster than the remaining starting amine. For laboratory-scale synthesis aiming for a primary amine, direct alkylation of ammonia is generally a low-yielding reaction for this reason.[3]
Q3: What is the simplest and most direct way to favor mono-alkylation?
The most straightforward strategy is to manipulate the stoichiometry by using a large excess of the starting nucleophile (e.g., the amine or thiol) relative to the alkylating agent.[1][6] By ensuring the alkylating agent is the limiting reagent and is always in the presence of a high concentration of the starting nucleophile, the probability of it reacting with the less abundant, newly formed mono-alkylated product is significantly reduced. A molar ratio of 3:1 (amine:alkyl halide) or even higher is often a good starting point.[6]
Q4: How do reaction temperature and solvent choice impact selectivity?
Temperature and solvent play a crucial role in controlling the reaction kinetics and, therefore, the product distribution.
-
Temperature: Lowering the reaction temperature generally slows down all reaction rates, but it can disproportionately slow the second alkylation step.[1] This is a key principle of kinetic versus thermodynamic control.[7][8][9][10][11] At lower temperatures, the reaction is under kinetic control, favoring the product that forms fastest (often the mono-alkylated product), as the system may not have enough energy to overcome the activation barrier for subsequent reactions or for the reverse reaction to establish equilibrium.[9][11]
-
Solvent: The choice of solvent can influence reaction rates and selectivity.[12][13] Less polar solvents can sometimes help to reduce the rate of the second and third alkylation steps.[1] For reactions with poor solubility of long-chain alkyl halides, phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction without requiring harsh conditions.[14]
Q5: Are there more robust chemical strategies to guarantee mono-alkylation?
Yes, for nucleophiles like primary amines, two highly effective strategies are:
-
Use of Protecting Groups: This involves "masking" the amine's reactivity by converting it into a less nucleophilic functional group, such as a carbamate or an amide.[15][16] Common protecting groups include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).[16][17] After the single alkylation at another site or a different manipulation is complete, the protecting group is removed under specific conditions to reveal the mono-alkylated amine.[17] This method offers excellent control.
-
Reductive Amination: This powerful two-step (or one-pot) method first involves the reaction of a primary amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in a separate step to yield the secondary amine.[1] This approach offers much greater control over mono-alkylation compared to direct alkylation with alkyl halides.[3]
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and solve problems when your alkylation reaction does not proceed as planned.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor reactivity of the alkylating agent: Long-chain alkyl chlorides can be less reactive than bromides or iodides.[1] 2. Steric hindrance: Bulky groups near the reaction center on either the nucleophile or the electrophile can slow the reaction.[18] 3. Inappropriate reaction conditions: The temperature may be too low for the specific combination of reactants.[1] | 1. Switch to a more reactive alkyl halide: Use the corresponding alkyl bromide or iodide. 2. Increase reaction temperature: Gradually increase the temperature while carefully monitoring for byproduct formation via TLC or LC-MS.[1] 3. Screen different solvents: Find a solvent that provides good solubility for all reactants.[1] 4. Consider a stronger base/catalyst if applicable. |
| Significant Over-alkylation Product Observed | 1. Stoichiometry is not optimal: The ratio of nucleophile to alkylating agent is too low. 2. Reaction temperature is too high: This can favor the thermodynamically stable, but undesired, over-alkylated product.[19] 3. Concentration effects: Adding the alkylating agent all at once creates a high local concentration. | 1. Increase the excess of the nucleophile: Use a 5:1 or even 10:1 ratio of nucleophile to alkylating agent. 2. Lower the reaction temperature: Run the reaction at 0 °C or room temperature if previously heated.[1] 3. Use slow addition: Add the alkylating agent dropwise over a prolonged period using a syringe pump to maintain a low concentration. 4. Try "inverse addition": Add the deprotonated nucleophile to a solution of the electrophile.[20] |
| Mixture of Mono- and Di-alkylated Products are Difficult to Separate | 1. Similar polarities: The addition of a long alkyl chain may not significantly alter the polarity of the molecule relative to the di-alkylated version, making chromatographic separation challenging.[21] | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography.[21] 2. Utilize High-Performance Liquid Chromatography (HPLC): This often provides better resolution than standard column chromatography.[21][22] 3. Consider derivatization: If possible, selectively react the desired mono-alkylated product to change its polarity for easier separation, followed by a deprotection step. 4. Attempt recrystallization or distillation if applicable. [21][23] |
| Unexpected Side Products | 1. Elimination reaction (E2): If using a sterically hindered base or a secondary/tertiary alkyl halide, elimination to form an alkene can compete with substitution (SN2).[24] 2. Carbocation rearrangement: If reaction conditions favor an SN1 mechanism (e.g., with secondary/tertiary alkyl halides), carbocation rearrangements can occur, leading to isomeric products.[25][26] 3. Reaction with solvent or impurities: Ensure all reagents and solvents are pure and dry.[1] | 1. Favor SN2 conditions: Use a less hindered base, a polar aprotic solvent (e.g., DMF, acetonitrile), and a primary alkyl halide if possible. 2. Avoid SN1 conditions: Use a good nucleophile and avoid protic solvents or strong Lewis acids if rearrangements are an issue. 3. Purify all reagents and use anhydrous solvents. |
Visualizing the Problem: The Over-alkylation Pathway
The diagram below illustrates the competing reaction pathways in the N-alkylation of a primary amine. The desired mono-alkylation pathway is shown in green, while the problematic over-alkylation pathway is highlighted in red.
Caption: Competing pathways in amine alkylation.
Decision Workflow for Strategy Selection
Choosing the right strategy depends on the specifics of your substrates and the desired purity of the final product. This workflow can help guide your decision-making process.
Caption: Decision workflow for selecting a mono-alkylation strategy.
Experimental Protocol: Controlled Mono-N-Alkylation Using Excess Amine
This protocol provides a general method for the mono-alkylation of a primary amine with a long-chain alkyl bromide, leveraging stoichiometric control and optimized reaction conditions to minimize di-alkylation.
Materials:
-
Primary amine
-
Long-chain alkyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Diethyl ether or Ethyl acetate for extraction
-
Brine solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
TLC plates, solvents for elution
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (5.0 equivalents).
-
Dissolve the amine in anhydrous DMF or MeCN (concentration typically 0.1-0.5 M with respect to the alkyl bromide).
-
Add a non-nucleophilic base such as DIPEA (2.0 equivalents) or a solid base like K₂CO₃ (3.0 equivalents). The base scavenges the HBr generated during the reaction.
-
-
Slow Addition of Alkylating Agent:
-
Dissolve the long-chain alkyl bromide (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Using a syringe pump, add the alkyl bromide solution to the stirred amine solution dropwise over 2-4 hours at 0 °C (ice bath). Slow addition is critical to maintain a low concentration of the electrophile.[20]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be hexanes/ethyl acetate. The product should be less polar than the starting amine. Look for the disappearance of the limiting reagent (alkyl bromide).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will contain the desired mono-alkylated product and a large amount of the unreacted starting amine.
-
Purify the crude material using flash column chromatography on silica gel. The excess starting amine is typically much more polar and will elute later or can be removed with an acidic wash during workup if the product is not acid-sensitive.[27]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified mono-alkylated product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
-
References
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. [Link]
-
ResearchGate. (2024). How can monoalkylated and dialkylated thiophenes be separated?[Link]
-
Ready Lab - UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
RSC Publishing. (n.d.). Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. [Link]
-
Reddit. (2023). Bulky alkylation troubleshooting. [Link]
-
ResearchGate. (n.d.). Evaluation and minimization of over-alkylation in proteomic sample preparation. [Link]
-
RSC Advances. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
ResearchGate. (n.d.). Selected examples for the mono‐selective N‐alkylation of primary amines...[Link]
-
Fiveable. (n.d.). 9.4 Thermodynamic and Kinetic Control. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
PMC - NIH. (n.d.). Study on the alkylation of aromatic hydrocarbons and propylene. [Link]
-
ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. [Link]
-
Reddit. (2024). Difficult separation. [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Sepmag. (2023). Purification Techniques. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
CyberLeninka. (n.d.). EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. [Link]
-
Medium. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Wikipedia. (n.d.). Alkylation. [Link]
-
ResearchGate. (2025). Monoalkylation of primary amines and N-sulfinylamides. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums. [Link]
-
YouTube. (2025). Why Is Stoichiometry Important For Reactions?[Link]
-
PubMed. (n.d.). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. [Link]
-
ResearchGate. (n.d.). Effects of aromatics on ionic liquids for C4 alkylation reaction: Insights from scale-up experiment and molecular dynamics simulation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (2025). Preparations of Universal, Functionalized Long-Chain Alkylthiol Linkers for Self-assembled Monolayers. [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. [Link]
-
Master Organic Chemistry. (n.d.). SN1/SN2/E1/E2 Decision. [Link]
-
ResearchGate. (n.d.). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
-
ACS Publications. (2021). Unactivated Alkyl Halides in Transition-Metal-Catalyzed C–H Bond Alkylation. [Link]
-
ResearchGate. (n.d.). Alkyl halides as both hydride and alkyl sources in catalytic regioselective reductive olefin hydroalkylation. [Link]
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Navigating the Metabolic Maze: A Technical Support Guide for Enhancing PROTAC Stability with Alkyl Linkers
Welcome to the technical support center dedicated to addressing a critical challenge in the development of Proteolysis Targeting Chimeras (PROTACs): the metabolic stability of alkyl linkers. As researchers and drug development professionals, you are at the forefront of designing novel therapeutics. This guide is structured to provide you with actionable insights and troubleshooting strategies, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to rationally design and optimize PROTACs with enhanced metabolic robustness.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental hurdles encountered when working with PROTACs featuring alkyl linkers.
Q1: My PROTAC with a linear alkyl linker shows rapid clearance in human liver microsome (HLM) assays. What are the likely metabolic "soft spots" and initial steps for investigation?
A1: Rapid clearance of PROTACs with alkyl linkers in HLM assays is frequently attributed to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1][2][3] The most common metabolic liabilities, or "soft spots," on a linear alkyl chain are typically:
-
Terminal (ω) and Sub-terminal (ω-1) Positions: These positions are highly susceptible to hydroxylation.[]
-
Linker-Ligand Junctions: The chemical bonds connecting the alkyl linker to the warhead and the E3 ligase ligand can also be sites of metabolic attack, such as amide hydrolysis.[]
Troubleshooting Workflow:
-
Metabolite Identification: The first and most critical step is to identify the exact site of metabolism. This is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the incubation mixture. By comparing the fragmentation patterns of the parent PROTAC and its metabolites, you can pinpoint the location of metabolic modification.
-
Enzyme Inhibition Studies: To confirm the involvement of specific CYP isozymes, conduct co-incubation studies with known CYP inhibitors (e.g., ketoconazole for CYP3A4). A significant reduction in metabolism in the presence of an inhibitor points to the involvement of that specific enzyme.[6]
Q2: My metabolite identification confirms hydroxylation on the alkyl linker. What are the most effective strategies to block this metabolic pathway?
A2: Once the site of hydroxylation is confirmed, several rational design strategies can be employed to enhance metabolic stability:
-
Linker Length Modification: The length of the alkyl chain plays a significant role in metabolic stability. Generally, shorter alkyl linkers tend to be more metabolically stable.[1][] For instance, reducing an alkyl linker from eight to four methylene units has been shown to dramatically increase the metabolic half-life.[] This is likely due to increased steric hindrance, which limits the access of metabolic enzymes to the linker.[]
-
Introduction of Cyclic Moieties: Incorporating rigid cyclic structures, such as piperidine or piperazine rings, into the alkyl linker can significantly improve metabolic stability.[2][7][8] These cyclic fragments can pre-organize the PROTAC into a conformation that is less favorable for metabolism and can also shield susceptible positions.
-
Strategic Fluorination or Deuteration: Replacing hydrogen atoms with fluorine or deuterium at the identified "soft spots" can be a highly effective strategy. The stronger carbon-fluorine and carbon-deuterium bonds are more resistant to enzymatic cleavage, thereby slowing down the rate of metabolism.
Q3: I've observed that the metabolic stability of my PROTAC is significantly lower than that of its individual warhead and E3 ligase ligand. Why is this the case?
A3: This is a common and important observation in PROTAC development. The metabolism of a PROTAC cannot be simply predicted from the metabolic profiles of its constituent parts.[1][2] The introduction of the linker creates a new chemical entity with its own unique physicochemical properties and three-dimensional shape, which can:
-
Introduce New Metabolic Liabilities: The linker itself, as discussed, presents new sites for metabolism.[7]
-
Alter Ligand Conformation: The linker can change the way the warhead and E3 ligase ligand are presented to metabolic enzymes, potentially exposing previously shielded metabolic "soft spots" on the ligands themselves.
-
Create a Better Substrate for Metabolic Enzymes: The overall size and lipophilicity of the PROTAC might make it a more favorable substrate for certain metabolic enzymes, like CYP3A4, which has a large and adaptable active site.[2]
Q4: How does the attachment point of the alkyl linker to the ligands influence metabolic stability?
A4: The site of linker attachment is a critical determinant of metabolic stability.[1][2][] The selection of an attachment point should be guided by an analysis of the solvent-exposed surfaces of the ligand-protein complexes.[2] Attaching the linker at a position that is buried within the protein-ligand interface can shield the linker from metabolic enzymes. Conversely, a solvent-exposed attachment point can make the linker more accessible for metabolism. It is crucial to empirically test different attachment points to identify the one that best balances target engagement and metabolic stability.[]
Section 2: Experimental Protocols & Data Interpretation
This section provides detailed methodologies for key experiments in assessing and improving the metabolic stability of PROTACs with alkyl linkers.
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a PROTAC due to Phase I metabolism.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (compound with known high clearance, e.g., verapamil)
-
Negative control (compound with known low clearance, e.g., warfarin)
-
Acetonitrile with an internal standard (e.g., tolbutamide) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test PROTAC. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vial for analysis. Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.[6]
Data Analysis and Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent PROTAC against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).
Table 1: Interpreting Metabolic Stability Data
| Half-life (t½) in HLM | Intrinsic Clearance (CLint) | Metabolic Stability Classification |
| > 60 min | < 12 µL/min/mg | High |
| 15 - 60 min | 12 - 58 µL/min/mg | Moderate |
| < 15 min | > 58 µL/min/mg | Low |
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To identify the structure and site of metabolism on a PROTAC.
Procedure:
-
Sample Preparation: Use samples from the HLM stability assay, particularly from later time points where metabolite concentrations are higher.
-
LC-MS/MS Analysis:
-
Perform a full scan MS analysis to identify potential metabolite peaks (look for mass shifts corresponding to common metabolic transformations, e.g., +16 Da for hydroxylation).
-
Conduct product ion scans (MS/MS) on the parent PROTAC and the potential metabolite peaks.
-
-
Data Interpretation:
-
Compare the fragmentation pattern of the parent PROTAC with that of the metabolite.
-
A mass shift in a specific fragment ion will indicate the location of the metabolic modification. For example, if a fragment containing only the warhead and a portion of the linker shows a +16 Da shift, the hydroxylation has occurred on that part of the molecule.
-
Section 3: Visualizing Strategies for Improved Stability
Diagrams can aid in understanding the principles behind improving the metabolic stability of PROTACs.
Caption: Strategies to mitigate common metabolic liabilities of alkyl linkers.
Section 4: Conclusion and Future Perspectives
Improving the metabolic stability of PROTACs with alkyl linkers is a multifaceted challenge that requires a deep understanding of drug metabolism principles and a rational, iterative design approach. By systematically identifying metabolic liabilities and employing targeted chemical modifications, researchers can significantly enhance the pharmacokinetic profiles of their PROTAC candidates. The continued exploration of novel linker chemistries and a deeper understanding of the interplay between PROTAC structure and metabolic enzyme activity will undoubtedly pave the way for the next generation of orally bioavailable and highly effective PROTAC therapeutics.
References
-
Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]
-
Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PubMed Central. [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Address the Challenges of PROTAC Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Refining Purification Methods for 16-(Benzyloxy)-16-oxohexadecanoic Acid Products
Welcome to the technical support center for the purification of 16-(Benzyloxy)-16-oxohexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this long-chain dicarboxylic acid monoester. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the purity and yield of your product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: Low Purity After Column Chromatography - Product Contaminated with Starting Material (Hexadecanedioic Acid)
-
Question: My post-column chromatography fractions of this compound show significant contamination with the unreacted starting material, hexadecanedioic acid, as confirmed by TLC and HPLC. How can I improve this separation?
-
Answer: This is a common issue stemming from the similar polarities of the desired monoester and the unreacted dicarboxylic acid. The presence of a free carboxylic acid group in both molecules leads to strong interactions with silica gel.
Probable Causes & Solutions:
-
Inadequate Solvent System Polarity: Your elution gradient may be too steep, causing the diacid to co-elute with your product.
-
Solution: Employ a shallower gradient during column chromatography. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. The addition of a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid groups, reducing tailing and improving the separation between the monoester and the diacid.
-
-
Overloading the Column: Exceeding the capacity of your silica gel column can lead to poor separation.
-
Solution: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.
-
-
Inappropriate Stationary Phase: Standard silica gel may not provide sufficient resolution.
-
Solution: Consider using a diol-bonded or cyano-bonded silica phase, which can offer different selectivity for separating compounds with carboxylic acid functionalities.
-
-
Issue 2: Presence of Dibenzyl Hexadecanedioate Impurity
-
Question: My final product is contaminated with the dibenzyl ester of hexadecanedioic acid. How can I remove this non-polar impurity?
-
Answer: The dibenzyl ester is significantly less polar than your desired monoester due to the absence of a free carboxylic acid. This difference in polarity is the key to its removal.
Probable Causes & Solutions:
-
Incomplete Hydrolysis: If your synthesis involves the partial hydrolysis of the dibenzyl ester, the reaction may not have gone to completion.
-
Solution: Before proceeding to large-scale purification, optimize the hydrolysis reaction conditions (e.g., reaction time, temperature, or reagent stoichiometry).
-
-
Ineffective Purification Strategy: A single purification method may not be sufficient.
-
Solution 1 (Column Chromatography): The dibenzyl ester will elute much earlier than your product from a normal-phase silica column. Use a less polar solvent system initially (e.g., 100% Hexane or Hexane/Dichloromethane mixtures) to wash off the dibenzyl ester completely before eluting your product with a more polar mobile phase.
-
Solution 2 (Recrystallization): If the dibenzyl ester is a minor impurity, recrystallization can be effective. Choose a solvent system where the desired monoester has lower solubility than the dibenzyl ester at cooler temperatures. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane) is often effective.
-
-
Issue 3: Oily Product Instead of a Crystalline Solid
-
Question: The product data sheet indicates that this compound should be a solid, but I am obtaining an oil after solvent evaporation. Why is this happening?[1]
-
Answer: Obtaining an oil suggests the presence of impurities that are depressing the melting point of your compound or residual solvent.
Probable Causes & Solutions:
-
Residual Solvents: Even small amounts of high-boiling point solvents (e.g., DMSO, DMF) used in the reaction or workup can prevent crystallization.[2]
-
Solution: After purification, dissolve your product in a low-boiling point solvent like dichloromethane or diethyl ether, and then evaporate the solvent under high vacuum for an extended period. Co-evaporation with a solvent like toluene can help remove azeotropically bound water or other solvents.
-
-
Presence of Multiple Impurities: A mixture of starting material, dibenzyl ester, and other byproducts can result in an oily product.
-
Solution: Re-purify the product using an orthogonal purification method. If you initially used column chromatography, try recrystallization or preparative HPLC.
-
-
Hygroscopic Nature: The free carboxylic acid can absorb moisture from the atmosphere.
-
Solution: Handle and store the purified product under an inert, dry atmosphere (e.g., in a desiccator with a drying agent or in a glovebox).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of column chromatography for this compound?
A1: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase that gives your product an Rf value of approximately 0.3-0.4 for optimal separation visualization. A common developing system is Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with a drop of acetic acid. Visualize the spots using a UV lamp (the benzyl group is UV active) and by staining with a potassium permanganate solution, which will react with the carboxylic acid.
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase chromatography is a viable option, especially for removing more polar impurities. In a reverse-phase system (e.g., C18 silica), the elution order will be inverted compared to normal-phase. The non-polar dibenzyl ester will be retained more strongly, while the more polar hexadecanedioic acid will elute earlier. Your product, this compound, will elute in between. A typical mobile phase would be a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[3]
Q3: What are the recommended storage conditions for the purified product?
A3: this compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C for long-term storage) to prevent degradation.[1]
Q4: Which analytical techniques are best for final purity assessment?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC/UPLC: Provides quantitative purity data.[4]
-
¹H NMR and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if their signals are distinct from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Gas Chromatography (GC): Can be used, but derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is typically required.[5][6]
Experimental Protocols & Data
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is designed to separate this compound from both more polar (hexadecanedioic acid) and less polar (dibenzyl hexadecanedioate) impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)
-
TLC plates (silica gel 60 F254)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5) to elute non-polar impurities like dibenzyl hexadecanedioate.
-
Gradually increase the polarity of the mobile phase. A suggested gradient is provided in the table below. The addition of 0.5% acetic acid to the mobile phase is recommended to improve peak shape.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis: Combine the pure fractions containing the desired product (identified by TLC) and evaporate the solvent under reduced pressure.
Table 1: Example Elution Gradient for Flash Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Acetic Acid (%) | Volume (Column Volumes) | Purpose |
| 1 | 95 | 5 | 0.5 | 2-3 | Elute non-polar impurities |
| 2 | 80 | 20 | 0.5 | 5-10 | Elute the desired product |
| 3 | 50 | 50 | 0.5 | 3-5 | Elute highly polar impurities (diacid) |
Protocol 2: Recrystallization
This method is effective for removing small amounts of impurities from a product that is already reasonably pure.
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate). A good solvent is one in which the product is highly soluble when hot and poorly soluble when cold.
-
Precipitation: Slowly add a "poor" solvent (e.g., hexane) at room temperature until the solution becomes slightly cloudy.
-
Crystallization: Gently heat the solution until it becomes clear again. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under high vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound based on the primary impurity identified.
Caption: Decision workflow for selecting a purification method.
References
- Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. (1996).
-
This compound. LookChem. Retrieved January 19, 2026, from [Link]
-
FA purification. Cyberlipid. Retrieved January 19, 2026, from [Link]
-
Analysis of fatty acids by column liquid chromatography. ResearchGate. Retrieved January 19, 2026, from [Link]
- Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. (2020). Journal of the American Oil Chemists' Society.
-
Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent. Retrieved January 19, 2026, from [Link]
-
16-hydroxy Hexadecanoic Acid. Sapphire North America. Retrieved January 19, 2026, from [Link]
-
This compound. CsBioChina. Retrieved January 19, 2026, from [Link]
-
Analytical Methods. RSC Publishing. Retrieved January 19, 2026, from [Link]
- Method and system for extracting long chain dicarboxylic acid. Google Patents.
- Method of preparing monoesters. Google Patents.
-
This compound. J&K Scientific. Retrieved January 19, 2026, from [Link]
-
This compound CAS 146004-98-0. Home Sunshine Pharma. Retrieved January 19, 2026, from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Linker Selection in PROTACs: 16-(Benzyloxy)-16-oxohexadecanoic Acid vs. PEG Linkers
For drug development professionals invested in the field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. While the selection of ligands for the protein of interest (POI) and the E3 ligase dictates specificity, the linker connecting them is a critical determinant of the molecule's overall success.[1][2] It is not merely a passive spacer but an active contributor to the PROTAC's biological activity, profoundly influencing everything from ternary complex formation to pharmacokinetic properties.[1][3]
This guide provides an in-depth, objective comparison of two commonly employed flexible linker classes: long-chain aliphatic linkers, represented by 16-(Benzyloxy)-16-oxohexadecanoic acid , and Polyethylene Glycol (PEG) linkers . We will explore the causal relationships behind their performance differences, supported by experimental frameworks and data-driven insights to inform rational PROTAC design.
The PROTAC Mechanism: A Quick Primer
PROTACs are heterobifunctional molecules designed to hijack the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[][5] They consist of three components: a "warhead" ligand for the POI, an "anchor" ligand for an E3 ubiquitin ligase, and the linker that tethers them.[1][5][6] By simultaneously binding both proteins, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the POI.[][7] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[] The PROTAC is then released to repeat the cycle, allowing it to act catalytically at substoichiometric concentrations.[1]
Profiling the Linker Candidates
Flexible linkers like alkyl chains and PEGs are often the starting point for PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1][][7]
The Hydrophobic Workhorse: this compound
This molecule is a bifunctional linker featuring a 15-carbon aliphatic chain.[8][9] It represents a class of simple, long-chain alkyl linkers that are fundamentally hydrophobic and conformationally flexible.
-
Structure: A saturated hydrocarbon chain that provides significant length (typically 16 or more atoms when fully incorporated).
-
Key Characteristic: High lipophilicity. This property is a double-edged sword, as we will explore.
-
Synthetic Utility: The terminal carboxylic acid and the benzyl-protected carboxylic acid provide convenient handles for standard amide coupling reactions to the POI and E3 ligands.
The Solubility Modulator: Polyethylene Glycol (PEG) Linkers
PEG linkers consist of repeating ethylene glycol units (-O-CH₂-CH₂-). They are one of the most common motifs found in published PROTAC structures.[6][7]
-
Structure: A flexible chain of repeating ether units.
-
Key Characteristic: Hydrophilicity. The ether oxygens are hydrogen bond acceptors, which significantly increases the water solubility of the resulting PROTAC.[3][10]
-
Synthetic Utility: Commercially available in various lengths with diverse terminal functional groups (e.g., amines, carboxylic acids, azides), enabling rapid and modular PROTAC assembly.[10][11]
Head-to-Head Comparison: Performance in Key PROTAC Parameters
The choice between a hydrophobic alkyl chain and a hydrophilic PEG linker has profound consequences for nearly every aspect of PROTAC performance. The optimal choice is highly dependent on the specific POI and E3 ligase pair, and empirical testing is essential.[12]
| Feature | 16-Carbon Aliphatic Linker (e.g., from this compound) | PEG Linker (e.g., PEG4) |
| Composition | Saturated hydrocarbon chain | Repeating ethylene glycol units |
| Hydrophilicity | Hydrophobic | Hydrophilic |
| Aqueous Solubility | Tends to decrease PROTAC solubility | Generally improves PROTAC solubility[3][12] |
| Cell Permeability | Can improve permeability by increasing lipophilicity, but may also cause non-specific binding[12][] | Can enhance permeability via conformational folding ("chameleon effect")[12][14] |
| Metabolic Stability | Generally high; metabolically "inert"[12][] | Can be more susceptible to metabolism[3][12] |
| Synthetic Accessibility | Straightforward synthesis | Readily available, but can be more costly than simple alkyl chains[3] |
| Ternary Complex | High flexibility can lead to an entropic penalty upon binding[1] | Flexibility can help achieve productive conformations; may stabilize via hydrogen bonding[1][2] |
Physicochemical Properties: The Solubility-Lipophilicity Balancing Act
PROTACs are large molecules, often violating Lipinski's "rule of five," which makes achieving good drug-like properties a significant challenge.[1][15]
-
Aliphatic Linkers: The inherent lipophilicity of a long alkyl chain like the C16 linker significantly increases the molecule's logP. While this can aid membrane traversal, it often leads to poor aqueous solubility, which is a major hurdle for bioavailability and administration.[3][]
-
PEG Linkers: The hydrophilic nature of PEG linkers is a direct countermeasure to the solubility problem.[3][11] Incorporating PEG units can dramatically improve the aqueous solubility of a PROTAC, making it more amenable to formulation and improving its behavior in physiological environments.[3][10]
Cellular Permeability: A Tale of Two Mechanisms
A PROTAC must cross the cell membrane to reach its intracellular target.[16][17]
-
Aliphatic Linkers: The "greasier," the better? Not always. While increasing lipophilicity can improve passive diffusion across the lipid bilayer, excessive hydrophobicity can lead to aggregation, non-specific binding to plasma proteins, and sequestration within the membrane, none of which are productive.[12][]
-
PEG Linkers: PEG linkers can facilitate cell permeability through a more subtle mechanism known as the "chameleon effect."[1][14] The flexible PEG chain can fold upon itself in the hydrophobic environment of the cell membrane, shielding its polar ether oxygens and reducing the molecule's effective 3D polar surface area.[12][14] This transient, less polar conformation allows it to cross the membrane, after which it can adopt a more extended, polar conformation in the aqueous cytoplasm. However, there is a trade-off, as very long PEG chains can increase the total polar surface area, hindering permeability.[12]
Ternary Complex Formation: More Than Just Distance
The linker's role is to enable the formation of a stable and productive ternary complex.[1][18] Its length, flexibility, and chemical composition dictate the relative orientation of the POI and E3 ligase.[1][19]
-
Causality: An optimal linker facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability.[1] A poorly suited linker can lead to steric clashes or unproductive binding modes.[1]
-
Flexibility: Both linker types offer flexibility, which increases the probability of achieving a productive conformation.[1] However, high flexibility can also come with an entropic penalty upon binding, potentially reducing the complex's stability.[1] The optimal linker length must be determined empirically for each system, as a linker that is too short will cause steric clashes, while one that is too long may favor the formation of non-productive binary complexes (the "hook effect").[1][2][20]
DMPK Profile: Stability and In Vivo Fate
A PROTAC's drug metabolism and pharmacokinetic (DMPK) profile is heavily influenced by the linker.[1][5][21]
-
Aliphatic Linkers: Hydrocarbon chains are generally considered metabolically stable and less prone to oxidative cleavage.[12][] This can be advantageous for achieving longer half-lives in vivo.
-
PEG Linkers: The ether bonds in PEG linkers can be more susceptible to metabolism by cytochrome P450 enzymes compared to C-C bonds in alkyl chains.[3][12] This potential metabolic liability must be assessed for any PEG-containing PROTAC candidate intended for in vivo use.
From Theory to Bench: Experimental Design and Protocols
The rational design of PROTACs is an iterative process of synthesis and testing. Below are foundational protocols for evaluating PROTACs constructed with different linkers.
Synthetic Strategy: Amide Coupling
A common and robust method for connecting linkers like this compound or carboxy-terminated PEGs to amine-functionalized ligands is through amide bond formation.
-
Activation: The carboxylic acid on the linker is activated using a coupling reagent (e.g., HATU, HOBT/EDCI). This step is critical as it forms a highly reactive intermediate, making the subsequent nucleophilic attack by the amine more efficient.
-
Coupling: The amine-containing ligand (for either the POI or E3 ligase) is added, along with a non-nucleophilic base (e.g., DIPEA) to neutralize the acid formed during the reaction.
-
Deprotection: If protecting groups are present (like the benzyl group on the aliphatic linker), they are removed in a final step (e.g., via hydrogenolysis for a benzyl ester).
-
Iteration: The process is repeated for the other end of the linker to couple the second ligand, yielding the final PROTAC.[23]
Protocol: Assessment of Protein Degradation by Western Blot
This is the most direct method to measure the reduction in target protein levels.[22]
-
Objective: To quantify the amount of POI remaining in cells after treatment with the PROTAC.
-
Methodology:
-
Cell Treatment: Plate a relevant cell line and allow cells to adhere. Treat cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. The inhibitors are essential to prevent artifactual degradation or changes in the protein's post-translational modification status after cell lysis.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay) to ensure equal loading on the gel.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for the POI relative to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded).
-
Protocol: Evaluating Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
-
Objective: To provide evidence that the PROTAC can physically bridge the POI and the E3 ligase inside the cell.[24]
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration (e.g., near the DC₅₀) and a vehicle control for a shorter duration (e.g., 2-4 hours) to capture the complex before significant degradation occurs.
-
Lysis: Lyse the cells in a gentle, non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.
-
Immunoprecipitation: Add an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) to the cell lysate. This antibody will bind to the E3 ligase and any proteins associated with it.
-
Capture: Add protein A/G beads to the mixture. These beads bind to the antibody, "pulling down" the antibody-E3 ligase-PROTAC-POI complex from the lysate.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background and ensuring the detected interaction is specific.
-
Elution & Analysis: Elute the bound proteins from the beads and analyze the eluate by Western blot. Probe separate blots for the presence of the POI and the E3 ligase.
-
Interpretation: The presence of the POI in the sample where the E3 ligase was pulled down (and vice-versa) in the PROTAC-treated sample, but not in the control, indicates the formation of the ternary complex.
-
Conclusion: A Strategic Choice, Not a Universal Solution
The selection between a long-chain aliphatic linker like this compound and a hydrophilic PEG linker is a critical decision in PROTAC design, driven by the specific challenges presented by the POI and the overall goals of the drug discovery program.[12]
-
Choose an Aliphatic Linker when:
-
The parent ligands are highly polar, and an increase in lipophilicity is needed to improve cell permeability.
-
High metabolic stability is a primary concern for in vivo applications.
-
The resulting PROTAC's aqueous solubility is manageable.
-
-
Choose a PEG Linker when:
-
The parent ligands are highly lipophilic, and the overall PROTAC suffers from poor aqueous solubility.
-
A "chameleon effect" strategy is desired to balance solubility and permeability.
-
Modular synthesis with varying lengths is needed for rapid optimization.
-
Ultimately, "linkerology" is an empirical science.[1] The most effective path forward often involves synthesizing and testing a small library of PROTACs with diverse linker compositions and lengths to identify the candidate with the optimal balance of degradation efficiency, selectivity, and drug-like properties.[][7][25]
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Signal Transduction and Targeted Therapy, 5(1), 273. [Link]
-
Ingelheim, A. B., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(19), 14695-14708. [Link]
-
CD ComputaBio. PROTAC Linker Design and Optimization. [Link]
-
ResearchGate. Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]
-
Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(3), FDD51. [Link]
-
Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PLoS ONE, 14(7), e0219266. [Link]
-
Shirasaki, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100495. [Link]
-
ResearchGate. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. [Link]
-
Ciulli, A. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes. Biochemical Society Transactions, 47(6), 1637-1647. [Link]
-
MCE. This compound. [Link]
-
Zeng, M., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(14), 1335-1351. [Link]
-
Zeng, M., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(14), 1335-1351. [Link]
-
Inganäs, E., et al. (2025). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. Molecular & Cellular Proteomics, mcp.RA119.001614. [Link]
-
Daniels, D. L., et al. (2020). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2088, 203-211. [Link]
-
Hu, Y., et al. (2022). Recent advances of PROTACs technology in neurodegenerative diseases. European Journal of Medicinal Chemistry, 237, 114381. [Link]
-
Ishida, T., & Ciulli, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemical Journal, 480(22), 1643-1667. [Link]
-
Sakamoto, K. M., et al. (2010). PROTAC-Induced Proteolytic Targeting. Methods in Enzymology, 470, 563-575. [Link]
-
Bric-Furlong, E., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
-
Li, D., et al. (2026). Rational design of the linkers in targeting chimeras. Chemical Science, 17(1), 1-19. [Link]
-
Park, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1957. [Link]
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Ota, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(14), e202200329. [Link]
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The Great Divide: A Comparative Analysis of Cell Permeability for Alkyl vs. PEG Linkers
For researchers, scientists, and drug development professionals, the journey of a therapeutic agent from conception to clinical efficacy is fraught with challenges. One of the most significant hurdles is ensuring the molecule can effectively traverse the cell membrane to reach its intracellular target. The choice of a chemical linker, the molecular bridge connecting a payload to a targeting moiety, is a critical determinant of this journey. This guide provides an in-depth, objective comparison of two of the most prevalent linker classes: traditional alkyl chains and hydrophilic polyethylene glycol (PEG) linkers. We will explore the fundamental principles governing their differential cell permeability, supported by experimental data and detailed protocols to empower rational drug design.
The Cell Membrane: A Formidable Barrier
The cell membrane is a complex, semi-permeable lipid bilayer that diligently guards the intracellular environment. For a molecule to passively diffuse across this barrier, it must possess a delicate balance of hydrophobicity to enter the lipid core and sufficient polarity to exit into the aqueous cytoplasm. This fundamental principle is often at the heart of the alkyl versus PEG linker debate.
Alkyl Linkers: The Power of Hydrophobicity
Alkyl linkers, composed of saturated hydrocarbon chains, are the archetypal hydrophobic spacers. Their nonpolar nature is their primary asset in facilitating cell permeability.
Mechanism of Action: By increasing the overall lipophilicity of a molecule, alkyl linkers enhance its partitioning into the lipid bilayer, a critical first step in passive diffusion.[][2] This is particularly advantageous for large molecules or those with a high number of polar functional groups that would otherwise be repelled by the hydrophobic membrane core.
However, the very hydrophobicity that aids in membrane entry can also be a double-edged sword. Excessive lipophilicity can lead to non-specific binding to plasma proteins, aggregation in aqueous environments, and potential sequestration within the lipid bilayer, preventing the molecule from reaching the cytoplasm.[2]
PEG Linkers: A Tale of Two Conformations
Polyethylene glycol (PEG) linkers, with their repeating ethylene glycol units, are inherently hydrophilic.[3] Intuitively, this would suggest poor cell permeability. However, the reality is far more nuanced and reveals a fascinating aspect of molecular behavior.
Mechanism of Action: While the hydrophilicity of PEG linkers does enhance aqueous solubility, a crucial factor for bioavailability, their impact on permeability is more complex.[2][4] The flexibility of the PEG chain allows the molecule to adopt different conformations depending on its environment. In an aqueous solution, the PEG linker may be extended. However, as it approaches the lipophilic cell membrane, it can induce a folded, more compact conformation.[2] This "molecular chameleonicity" can effectively shield the polar surface area of the molecule, presenting a less polar face to the membrane and facilitating its passage.[2][4] This conformational flexibility has been shown in some cases to be more influential on permeability than simply the linker's hydrophilicity.[5]
It's important to note that excessively long PEG chains can increase the overall molecular weight and polar surface area to a point where they hinder permeability, regardless of conformational effects.[5]
Experimental Evaluation of Cell Permeability
To empirically determine the cell permeability of molecules equipped with different linkers, two widely accepted in vitro assays are employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model provides a high-throughput, cell-free method to assess passive diffusion.[6] It utilizes a synthetic membrane impregnated with lipids to mimic the cell membrane.[7] This assay is particularly useful for isolating the contribution of passive transport without the complexities of active transport or metabolism.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: High-level workflow of the PAMPA assay.
Caco-2 Cell Permeability Assay
The Caco-2 assay is a more biologically relevant model that uses a monolayer of human colorectal adenocarcinoma cells.[8] These cells differentiate to form tight junctions and express various transporters, thus recapitulating the barrier properties of the intestinal epithelium.[8] This assay can assess both passive diffusion and active transport mechanisms.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow for the Caco-2 cell permeability assay.
Quantitative Data Summary
The following table summarizes representative data from studies comparing the apparent permeability (Papp) of molecules with either alkyl or PEG linkers. It is important to note that the optimal linker is highly dependent on the specific molecular context.
| Compound Class | Linker Type | Papp (x 10⁻⁶ cm/s) in PAMPA | Papp (x 10⁻⁶ cm/s) in Caco-2 (A to B) | Key Observation | Reference |
| PROTAC Set 1 | Alkyl | 1.4 | - | Low passive permeability. | [9] |
| PROTAC Set 1 | PEG | < Limit of Quantification | - | Very low passive permeability, likely due to high MW and TPSA. | [9] |
| PROTAC Set 2 | Alkyl | High | - | Higher permeability compared to longer PEG linkers in the same series. | [5] |
| PROTAC Set 2 | PEG (1-unit) | Moderate | - | Permeability decreased with increasing PEG chain length. | [5] |
| PROTAC Set 2 | PEG (3-unit) | Not Detectable | - | Demonstrates the negative impact of excessive PEG length. | [5] |
Note: The specific Papp values are highly dependent on the entire molecular structure, not just the linker. This table illustrates general trends observed in specific studies.
Experimental Protocols
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
96-well donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate (e.g., standard flat-bottom 96-well plate)
-
Phospholipid solution (e.g., 1% lecithin in dodecane)[10]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for quantification
Procedure:
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[10]
-
Prepare the Donor Plate Membrane: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes, leaving a lipid layer.[10]
-
Prepare Compound Solutions: Dissolve test and control compounds in a suitable buffer (e.g., PBS with a small percentage of DMSO) to a final concentration of 10-100 µM.[10]
-
Add Compounds to Donor Plate: Add 150 µL of the compound solutions to the corresponding wells of the lipid-coated donor plate.[10]
-
Assemble the "Sandwich": Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate wells are in contact with the buffer in the acceptor plate wells.
-
Incubation: Incubate the plate assembly on a plate shaker at room temperature for 4-18 hours. Cover with a wet paper towel to minimize evaporation.[11]
-
Disassemble and Sample: After incubation, carefully separate the donor and acceptor plates.
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [C]A / [C]eq)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Detailed Protocol: Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
24-well Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[12]
-
Test compounds and control compounds
-
TEER meter (e.g., Millicell ERS-2)
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for approximately 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[13]
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.[12]
-
Prepare for Transport Study: Wash the cell monolayer twice with pre-warmed (37°C) transport buffer (e.g., HBSS). Equilibrate the cells in the transport buffer for 20-30 minutes in the incubator.[12]
-
Initiate Transport (Apical to Basolateral - A to B):
-
Add the test compound solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.[12]
-
-
Initiate Transport (Basolateral to Apical - B to A):
-
Add the test compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.[12]
-
-
Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
The Papp value is calculated from the flux of the compound across the monolayer.
-
The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER > 2 is generally indicative of active efflux.[8]
-
Conclusion: A Strategic Choice
The decision between an alkyl and a PEG linker is not a matter of inherent superiority but of strategic design based on the specific properties of the molecule and the desired therapeutic outcome. Alkyl linkers offer a straightforward approach to increasing hydrophobicity and promoting passive diffusion, particularly for more polar molecules.[] In contrast, PEG linkers provide a more nuanced tool, enhancing solubility and potentially facilitating permeability through conformational changes, which can be especially beneficial for large, complex molecules like PROTACs.[2]
Ultimately, a thorough understanding of the interplay between a linker's physicochemical properties and the biological barrier it must overcome, validated by robust experimental data from assays like PAMPA and Caco-2, is paramount for the successful development of next-generation therapeutics.
References
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Assessing the In Vivo Stability of PROTACs Containing 16-(Benzyloxy)-16-oxohexadecanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened up new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand to engage a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The linker is not merely a passive spacer; its chemical composition, length, and rigidity are critical determinants of a PROTAC's physicochemical properties, cell permeability, and, most importantly, its in vivo stability and pharmacokinetic profile.[][] This guide provides a comprehensive comparison of the in vivo stability of PROTACs featuring the long-chain fatty acid linker, 16-(benzyloxy)-16-oxohexadecanoic acid, with other commonly used linker classes, supported by established principles and experimental methodologies.
The Crucial Role of the Linker in PROTAC In Vivo Performance
The in vivo fate of a PROTAC is intricately linked to the design of its linker. An ideal linker must facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase while also conferring drug-like properties to the entire molecule.[] Key parameters influenced by the linker include:
-
Metabolic Stability: The linker is often a primary site of metabolism, and its susceptibility to enzymatic degradation can significantly impact the PROTAC's half-life and duration of action.[6][7]
-
Solubility and Permeability: The linker's hydrophilicity or lipophilicity affects the PROTAC's aqueous solubility and its ability to traverse cell membranes to reach its intracellular target.[8]
-
Pharmacokinetics (PK): The overall absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC is heavily influenced by the linker's properties, which dictates its bioavailability and in vivo exposure.[8]
Comparative Analysis of Linker Chemistries for In Vivo Stability
The selection of a linker is a critical step in PROTAC design, with different classes of linkers offering distinct advantages and disadvantages in the context of in vivo stability.
PROTACs with this compound: The Long-Chain Alkyl Advantage
PROTACs incorporating long-chain fatty acid linkers, such as this compound, fall into the category of having highly lipophilic alkyl linkers. This characteristic imparts specific properties that can be advantageous for in vivo stability:
-
Enhanced Metabolic Stability: Long alkyl chains are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more polar linkers like polyethylene glycol (PEG).[6] This can lead to a longer in vivo half-life and sustained target degradation.
-
Improved Membrane Permeability: The lipophilic nature of the linker can enhance passive diffusion across cell membranes, potentially leading to better target engagement within the cell.
However, the high lipophilicity of these linkers can also present challenges:
-
Poor Aqueous Solubility: Increased lipophilicity can lead to low aqueous solubility, which may complicate formulation and administration, and potentially limit oral bioavailability.[]
-
Non-specific Binding: Highly lipophilic molecules may exhibit increased non-specific binding to plasma proteins and other biological macromolecules, which can reduce the free fraction of the drug available to engage its target.
Alternative Linker Strategies: A Comparative Overview
| Linker Type | Key Characteristics | Advantages for In Vivo Stability | Disadvantages for In Vivo Stability |
| This compound (Long-Chain Alkyl) | Highly lipophilic, flexible | Generally high metabolic stability | Poor aqueous solubility, potential for non-specific binding |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible | Improved aqueous solubility | Susceptible to oxidative metabolism, can increase polar surface area, potentially reducing permeability |
| Short-Chain Alkyl | Moderately lipophilic, flexible | Good balance of metabolic stability and solubility | May not provide sufficient length for optimal ternary complex formation in all cases |
| Rigid Linkers (e.g., Piperazine, Triazole) | Conformational constraint | Can improve metabolic stability by shielding metabolic "soft spots" and pre-organizing the PROTAC for binding | Can be synthetically more challenging, and the optimal rigid conformation is target-dependent |
Experimental Protocols for Assessing In Vivo Stability
A thorough evaluation of a PROTAC's in vivo stability is essential for its preclinical development. The following are detailed, step-by-step methodologies for key in vivo experiments.
Murine Pharmacokinetic (PK) Study
This study determines the fundamental pharmacokinetic parameters of a PROTAC, providing insights into its absorption, distribution, metabolism, and excretion.
Materials:
-
Test PROTAC compound
-
Vehicle for formulation (e.g., a mixture of Solutol HS 15, ethanol, and water)
-
Male BALB/c mice (8-10 weeks old)
-
Dosing syringes and needles (for oral gavage and intravenous injection)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Divide the mice into two groups: one for oral (PO) administration and one for intravenous (IV) administration.
-
-
Dosing Formulation Preparation:
-
Prepare a homogenous solution or suspension of the test PROTAC in the chosen vehicle at the desired concentration.
-
-
PROTAC Administration:
-
For the PO group, administer the PROTAC formulation via oral gavage.
-
For the IV group, administer the PROTAC formulation via tail vein injection.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or tail vein.[1]
-
Place the collected blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the PROTAC in plasma.[9] This involves optimizing chromatographic separation and mass spectrometric detection parameters.
-
Prepare a calibration curve and quality control samples to ensure the accuracy and precision of the assay.
-
Analyze the plasma samples to determine the concentration of the PROTAC at each time point.
-
-
Pharmacokinetic Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Calculate the oral bioavailability (F%) by comparing the AUC from the PO and IV groups.
-
Metabolite Identification Study
This study aims to identify the major metabolites of the PROTAC in vivo, providing crucial information about its metabolic pathways and potential for the formation of active or toxic byproducts.
Materials:
-
Test PROTAC compound
-
Male Sprague-Dawley rats (for larger sample volumes)
-
Metabolism cages for separate collection of urine and feces
-
Sample processing reagents (e.g., solid-phase extraction cartridges)
-
High-resolution mass spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)
Procedure:
-
Dosing and Sample Collection:
-
Administer a single high dose of the PROTAC to the rats.
-
House the rats in metabolism cages and collect urine and feces at regular intervals (e.g., 0-8, 8-24, 24-48 hours).
-
Collect blood samples at time points where high concentrations of metabolites are expected.
-
-
Sample Preparation:
-
Pool and homogenize the collected urine and feces.
-
Extract the PROTAC and its metabolites from plasma, urine, and feces using appropriate techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
Metabolite Profiling by HRMS:
-
Analyze the extracted samples using an HRMS system to detect potential metabolites.
-
Compare the mass spectra of the dosed samples with those of control samples to identify drug-related components.
-
-
Structural Elucidation:
-
Use tandem mass spectrometry (MS/MS) to fragment the identified metabolites and obtain structural information.
-
Common metabolic transformations for long-chain alkyl linkers include hydroxylation and subsequent oxidation to carboxylic acids.[6]
-
-
Data Analysis and Pathway Identification:
-
Propose the structures of the identified metabolites and map out the metabolic pathways of the PROTAC.
-
Visualizing the Process: Diagrams for Clarity
PROTAC Mechanism of Action
Caption: Workflow for a murine pharmacokinetic study of a PROTAC.
Conclusion
The in vivo stability of a PROTAC is a multifaceted property that is significantly influenced by the choice of linker. PROTACs containing this compound, a long-chain fatty acid linker, are expected to exhibit high metabolic stability due to the robustness of the alkyl chain. However, their inherent lipophilicity may pose challenges related to solubility and non-specific binding. A thorough in vivo evaluation, encompassing pharmacokinetic and metabolite identification studies, is imperative to fully characterize the disposition of these molecules and guide the rational design of next-generation protein degraders with optimized in vivo performance. The experimental protocols and comparative analysis provided in this guide offer a framework for researchers to systematically assess the in vivo stability of their PROTAC candidates and make informed decisions in the drug development process.
References
-
Waters Corporation. (2025, June 5). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 15). Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471). Retrieved from [Link]
-
SCIEX. (n.d.). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]
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Semantic Scholar. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
-
MDPI. (n.d.). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the length of linear linkers on metabolic stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 27). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Retrieved from [Link]
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ResearchGate. (n.d.). PROTAC permeability, stability, and cellular activity. Retrieved from [Link]
-
ClinicalTrials.gov. (2023, October 9). Protocol Synopsis. Retrieved from [Link]
-
CoLab. (2022, March 18). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vivo Synthetic Chemistry of Proteolysis Targeting Chimeras (PROTACs). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 3). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of PROTACs Synthesized with 16-(Benzyloxy)-16-oxohexadecanoic Acid
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][3] While the warhead and anchor dictate the "what" and "how" of protein degradation, the linker is the architectural linchpin that governs the overall efficacy. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's solubility, cell permeability, and, most importantly, its ability to foster a stable and productive ternary complex between the POI and the E3 ligase.[3][4]
This guide focuses on a specific and versatile linker component: 16-(Benzyloxy)-16-oxohexadecanoic acid . This molecule provides a long, flexible aliphatic chain, which can be crucial for spanning the distance between the POI and E3 ligase, capped with a carboxylic acid for covalent attachment and a benzyl ester for protection or further modification.[5][6][7] Given the linker's profound impact on biological activity, unambiguous confirmation of the final PROTAC structure is a non-negotiable cornerstone of the drug discovery process. Here, we provide an in-depth guide to the essential analytical techniques required, comparing the nuances of this linker with common alternatives.
Pillar 1: The Imperative of Multi-Modal Structural Verification
The synthesis of complex molecules like PROTACs is a multi-step process where impurities, byproducts, or structural rearrangements can occur.[8] Relying on a single analytical method is insufficient. A robust, self-validating system of structural confirmation relies on the orthogonal application of multiple techniques, each providing a unique piece of the structural puzzle. The primary methods for this are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).[9][10]
-
Mass Spectrometry (MS): Answers "What is its mass?" This is the first checkpoint, confirming the molecular weight of the synthesized molecule. High-Resolution Mass Spectrometry (HRMS) takes this a step further, providing an elemental composition that acts as a high-confidence confirmation of the chemical formula.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Answers "How are the atoms connected?" NMR provides a detailed map of the molecule's chemical structure, showing the precise connectivity and chemical environment of each atom. For a PROTAC, this confirms that the warhead, linker, and anchor are correctly joined.[8][11][12]
-
High-Performance Liquid Chromatography (HPLC): Answers "How pure is it?" This technique separates the target molecule from any impurities, allowing for the quantification of purity, which is essential for reliable biological assays.[9]
Pillar 2: A Step-by-Step Experimental Guide for Structural Confirmation
Let us consider a hypothetical PROTAC, "Degrader-X," synthesized using a POI ligand, a VHL E3 ligase ligand, and the this compound linker. The following protocols outline the workflow for its structural confirmation.
Workflow for PROTAC Structural Confirmation
Caption: A comprehensive workflow for PROTAC synthesis, purification, and structural validation.
Experiment 1: Molecular Weight Confirmation by LC-MS
Objective: To confirm that the synthesized "Degrader-X" has the correct molecular weight.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of "Degrader-X" in DMSO. Dilute to 10 µg/mL in a 50:50 acetonitrile/water solution containing 0.1% formic acid.
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode. ESI is a soft ionization technique ideal for preventing the fragmentation of fragile PROTAC molecules.[13]
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of "Degrader-X" (e.g., m/z 400-1600).
-
Data Analysis: Look for the singly charged protonated molecule [M+H]⁺ and potentially the doubly charged ion [M+2H]²⁺. For high-confidence confirmation, use an Orbitrap or TOF instrument for High-Resolution Mass Spectrometry (HRMS) to match the observed mass to the calculated elemental formula within 5 ppm.[10]
-
Data Presentation: Expected MS Results for "Degrader-X"
| Ion Species | Calculated m/z | Observed m/z (HRMS) | Mass Error (ppm) |
| [M+H]⁺ | 1050.5678 | 1050.5672 | -0.6 |
| [M+Na]⁺ | 1072.5497 | 1072.5490 | -0.7 |
| [M+2H]²⁺ | 525.7879 | 525.7875 | -0.8 |
Experiment 2: Structural Elucidation by NMR Spectroscopy
Objective: To confirm the complete chemical structure and atomic connectivity of "Degrader-X".
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of "Degrader-X" in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time.
-
-
Data Analysis:
-
¹H NMR: Correlate all observed peaks to the expected protons in the structure. Pay special attention to the unique signals from the this compound linker:
-
Aromatic protons of the benzyl group (δ ≈ 7.3-7.4 ppm).
-
Benzylic protons (-O-CH₂ -Ph) (δ ≈ 5.1 ppm).
-
A complex, broad multiplet for the long -(CH₂)₁₄- aliphatic chain.
-
Protons alpha to the carbonyl groups (δ ≈ 2.2-2.4 ppm).
-
-
¹³C NMR: Confirm the presence of all expected carbon atoms, including the carbonyls, aromatic carbons, and the aliphatic chain.
-
2D NMR (Optional but Recommended): For complex spectra, run a COSY experiment to confirm proton-proton couplings and an HSQC experiment to correlate protons directly to their attached carbons, providing unambiguous assignments.[12]
-
Data Presentation: Key Expected ¹H NMR Signals for the Linker
| Proton Group | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |
| Benzyl Aromatic (5H) | 7.30 - 7.45 | Multiplet | 5H |
| Benzylic (-CH₂-) | ~5.12 | Singlet | 2H |
| α-CH₂ (next to ester C=O) | ~2.35 | Triplet | 2H |
| α-CH₂ (next to amide C=O) | ~2.20 | Triplet | 2H |
| Aliphatic Chain (-CH₂-)₁₂ | 1.20 - 1.65 | Broad Multiplet | 24H |
Experiment 3: Purity Assessment by HPLC
Objective: To quantify the purity of the final "Degrader-X" sample.
Protocol: Reverse-Phase HPLC (RP-HPLC)
-
System Setup: Use a standard HPLC system with a UV detector.
-
Chromatography:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor UV absorbance at wavelengths relevant to the chromophores in the warhead and anchor (e.g., 254 nm).[4]
-
-
Data Analysis: Integrate the peak areas of all detected signals. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥95% is typically required for in vitro biological assays.
Pillar 3: Comparison with Alternative Linker Architectures
The analytical strategy for structural confirmation is universal, but the specific data interpretation varies depending on the linker's chemical nature. Here, we compare our linker of interest with two other common classes.
Comparative Analysis of PROTAC Linkers
Caption: Comparison of analytical features for different PROTAC linker types.
1. Polyethylene Glycol (PEG) Linkers
-
Structure: Composed of repeating -(CH₂CH₂O)- units. They are flexible and hydrophilic, often used to improve solubility.[4][14]
-
Analytical Comparison:
-
NMR: The key distinguishing feature of PEG linkers is a very sharp and intense singlet or narrow multiplet around 3.6 ppm in the ¹H NMR spectrum. While easy to identify, this signal can sometimes obscure other important signals in that region. In contrast, the aliphatic protons of this compound produce a broad, complex multiplet between 1.2-1.6 ppm, which is less likely to interfere with other functional group signals.
-
MS: If a polydisperse PEG starting material is used, the final PROTAC may appear as a distribution of masses in the MS spectrum. The this compound linker, being a single chemical entity, yields a single, sharp molecular ion peak, simplifying data interpretation.
-
2. Rigid Linkers (e.g., Alkyl/Aromatic Chains)
-
Structure: Often incorporate rigid units like piperazine/piperidine or phenyl rings to reduce conformational flexibility, which can sometimes enhance ternary complex stability.[15]
-
Analytical Comparison:
-
NMR: Rigid linkers typically provide ¹H NMR spectra with well-dispersed and sharp signals in both the aromatic and aliphatic regions, which can simplify structural assignment. The long, flexible chain of this compound leads to significant signal overlap in the aliphatic region, often requiring 2D NMR techniques for full assignment. However, the benzyl group provides very clear and unambiguous handles for confirming the linker's presence.
-
MS: The fragmentation patterns of rigid linkers in tandem MS (MS/MS) experiments can be more predictable, breaking at defined points in the ring structures. The fragmentation of our flexible linker would primarily occur at the weaker amide and ester bonds flanking the long alkyl chain.
-
Conclusion
The structural confirmation of any PROTAC is a critical step in drug discovery, ensuring that biological data is reliable and reproducible. For PROTACs synthesized with the this compound linker, a multi-modal analytical approach is essential. The combination of LC-MS to confirm molecular weight, extensive 1D and 2D NMR spectroscopy to elucidate the precise atomic connectivity, and RP-HPLC to guarantee purity provides a self-validating system for unambiguous characterization.[9][10] While this linker presents unique features in the analytical data—notably a complex aliphatic region in the ¹H NMR—the distinct signals from its benzyl group provide a clear diagnostic handle. By understanding these signatures in comparison to other common linker classes, researchers can confidently and efficiently validate their synthesized molecules, paving the way for successful downstream biological evaluation.
References
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- Thermo Fisher Scientific. (n.d.).
- bioRxiv. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv.
- National Center for Biotechnology Information. (2024).
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- Mtoz Biolabs. (n.d.).
- American Chemical Society. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society.
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- BenchChem. (2025).
- ChemicalBook. (2025). This compound | 146004-98-0. ChemicalBook.
- ResearchGate. (2025). (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
- BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. Benchchem.
- ScienceOpen. (2024).
- WuXi AppTec DMPK. (2023).
- Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol.
- PubMed. (2009). The structural analysis of protein-protein interactions by NMR spectroscopy. PubMed.
- ChemRxiv. (2023).
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- Frontiers. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers.
- ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
- AZoLifeSciences. (2024). What Can NMR Spectroscopy Reveal About Protein Structures?. AZoLifeSciences.
- MDPI. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Wikipedia.
- Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science.
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- Google Patents. (n.d.). WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.
- ResearchGate. (n.d.). Chemical structures and properties of 16 PROTACs in our experimental....
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A Researcher's Guide to Evaluating the Impact of Linker Length on PROTAC Efficacy
Abstract
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC is a heterobifunctional molecule comprising a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[] While the ligands provide specificity, the linker is far from a passive spacer; its length, composition, and attachment points are critical determinants of PROTAC efficacy.[3] An improperly designed linker can lead to suboptimal ternary complex formation, poor cell permeability, or diminished degradation efficiency.[] This guide provides researchers with a comprehensive framework for systematically evaluating the impact of linker length on PROTAC performance. We will explore the causal relationship between linker length and ternary complex stability, detail robust experimental protocols for quantitative assessment, and offer insights into interpreting the resulting data to accelerate the identification of optimized PROTACs.[5]
The Critical Role of the Linker in PROTAC-Mediated Degradation
The primary function of a PROTAC is to induce the formation of a productive ternary complex between the target protein and an E3 ligase.[6] This proximity enables the E3 ligase to transfer ubiquitin to the target, marking it for degradation by the proteasome.[] The linker is the architectural element that dictates the geometry and stability of this crucial complex.[1]
Mechanism of Action and the Ternary Complex: The linker's length and flexibility determine the relative orientation and distance between the POI and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions, leading to a stable and long-lived ternary complex—a phenomenon known as positive cooperativity.[7] This stability is paramount for efficient ubiquitination and subsequent degradation.[6] Conversely, a linker that is too short may cause steric hindrance, while one that is too long may fail to effectively bring the two proteins together, preventing the formation of a productive complex.[]
The "Hook Effect": A Linker-Influenced Phenomenon: A common observation in PROTAC experiments is the "hook effect," where degradation efficiency decreases at excessively high PROTAC concentrations.[8][9] This occurs because the high concentration of PROTACs leads to the formation of non-productive binary complexes (POI-PROTAC or E3-PROTAC), which competitively inhibit the formation of the essential ternary complex.[10] While influenced by multiple factors, linker properties that affect ternary complex stability can modulate the severity of the hook effect.[11] A linker that promotes high cooperativity can help maintain ternary complex formation even at higher concentrations, thus mitigating the hook effect.
Physicochemical Properties: Beyond ternary complex geometry, the linker significantly impacts the drug-like properties of the PROTAC molecule. PROTACs are often large molecules that fall "beyond the Rule of Five," making properties like solubility and cell permeability challenging.[12]
-
Solubility: Linkers containing hydrophilic moieties, such as polyethylene glycol (PEG), can improve the aqueous solubility of the PROTAC.[3][13]
-
Permeability: Conversely, more lipophilic linkers, like alkyl chains, can enhance cell membrane permeability.[] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar shape to cross the cell membrane and a more extended form in the aqueous cytoplasm.[1]
A Systematic Approach to Comparing Linker Lengths
To rationally optimize a PROTAC, one must synthesize and test a library of molecules where the linker length is varied systematically. The goal is to identify a "Goldilocks" zone—a linker length that is not too short and not too long, but optimal for inducing potent and efficient degradation. A study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy.[15][16]
Experimental Design:
-
Synthesize a PROTAC Library: Begin with fixed warhead and E3 ligase ligands. Synthesize a series of PROTACs using a homologous linker series, such as PEG linkers with an increasing number of ethylene glycol units (e.g., n=2, 3, 4, 5) or alkyl chains of varying lengths (e.g., 8, 12, 16, 20 atoms).
-
Characterize Physicochemical Properties: For each PROTAC, calculate or measure key properties. This data provides a baseline for interpreting cellular activity.
Table 1: Example PROTAC Library with Varied Linker Lengths
| PROTAC ID | Linker Type | Linker Length (atoms) | Molecular Weight ( g/mol ) | Calculated LogP |
|---|---|---|---|---|
| PROTAC-L8 | Alkyl Chain | 8 | 855.1 | 4.1 |
| PROTAC-L12 | Alkyl Chain | 12 | 911.2 | 4.9 |
| PROTAC-L16 | Alkyl Chain | 16 | 967.3 | 5.7 |
| PROTAC-P3 | PEG | 11 | 903.2 | 3.5 |
| PROTAC-P4 | PEG | 14 | 947.2 | 3.2 |
| PROTAC-P5 | PEG | 17 | 991.3 | 2.9 |
(Note: Data is hypothetical and for illustrative purposes)
Key Experimental Protocols for Evaluation
A multi-pronged approach combining cellular and biochemical assays is required for a thorough evaluation.
Protocol 1: Western Blotting for Target Degradation Assessment
Objective: To quantify the dose-dependent degradation of the target protein induced by each PROTAC and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]
Self-Validation: This protocol incorporates a loading control (e.g., GAPDH, β-actin) to ensure that observed changes in target protein levels are due to degradation and not errors in protein loading.
Materials:
-
Cell line expressing the target protein of interest.
-
Cell culture medium, FBS, antibiotics.
-
PROTAC library stock solutions (e.g., 10 mM in DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (against target protein and loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC in culture medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibody against the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the chemiluminescence substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the kinetics (association and dissociation rates) and affinity of ternary complex formation.[18] This biochemical assay directly assesses the physical interaction central to PROTAC function and helps rationalize the results from cellular assays.[19]
Self-Validation: A reference flow cell is used to subtract bulk refractive index changes and non-specific binding, ensuring the measured signal is specific to the intended molecular interaction.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified, tagged E3 ligase (e.g., His-tagged VHL complex).
-
Purified target protein (POI).
-
PROTAC library.
-
SPR running buffer (e.g., HBS-EP+).
Procedure:
-
Ligase Immobilization: Immobilize the E3 ligase onto the sensor chip surface (e.g., via an anti-tag antibody). Aim for a moderate immobilization level to avoid mass transport limitations. The reference flow cell should be prepared similarly but without the ligase.
-
Binary Affinity Measurement (Control):
-
Inject a series of concentrations of the PROTAC alone over the E3 ligase and reference surfaces.
-
This measures the binary PROTAC-E3 interaction and serves as a baseline.
-
-
Ternary Complex Measurement:
-
Prepare a series of samples, each containing a fixed, near-saturating concentration of the target protein mixed with a varying concentration of the PROTAC.
-
Inject this series of POI-PROTAC mixtures over the E3 ligase and reference surfaces.
-
The resulting sensorgrams represent the formation and dissociation of the ternary complex (POI-PROTAC-E3).[20]
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α) by dividing the binary KD (PROTAC-E3) by the ternary KD. An α > 1 indicates positive cooperativity, meaning the presence of the POI enhances the PROTAC's binding to the E3 ligase.[21]
-
Data Interpretation and Comparison
The ultimate goal is to correlate the biochemical data with cellular efficacy. Summarize the key quantitative metrics in a table for direct comparison.
Table 2: Comparative Efficacy and Biochemical Data for a PROTAC Library
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex KD (nM) | Cooperativity (α) |
|---|---|---|---|---|---|
| PROTAC-L8 | 8 | 250 | 60 | 310 | 0.8 |
| PROTAC-L12 | 12 | 35 | 96 | 45 | 12.5 |
| PROTAC-L16 | 16 | 98 | 82 | 150 | 3.1 |
| PROTAC-P3 | 11 | 180 | 75 | 220 | 1.5 |
| PROTAC-P4 | 14 | 42 | 94 | 58 | 9.8 |
| PROTAC-P5 | 17 | 115 | 88 | 185 | 2.4 |
(Note: Data is hypothetical and for illustrative purposes. Optimal values are bolded.)
Analysis: In the hypothetical data above, PROTAC-L12 and PROTAC-P4 emerge as the most effective degraders. They exhibit the lowest DC50 values (highest potency) and highest Dmax values (greatest efficacy). Critically, this superior cellular performance correlates directly with the biochemical data: these two PROTACs also show the lowest KD values (highest affinity) and the highest positive cooperativity (α) for ternary complex formation. This strong correlation between stable ternary complex formation and cellular degradation underscores the importance of the linker in orchestrating a productive interaction.[18] The linkers of 8, 16, and 17 atoms appear to be either too short or too long, leading to less stable complexes and reduced degradation.
Conclusion
The linker is a pivotal design element in the development of effective PROTACs. A systematic evaluation of linker length is not a "trial and error" exercise but a rational, data-driven optimization process.[22] By combining quantitative cellular degradation assays with direct biochemical measurements of ternary complex kinetics, researchers can elucidate clear structure-activity relationships. This integrated approach, as outlined in this guide, provides a robust framework for understanding the causal impact of linker length on PROTAC efficacy, enabling the design of superior molecules for research and therapeutic applications.
References
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Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing). Available at: [Link]
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Measuring PROTAC Ternary Complex Formation by SPR - Charnwood Discovery. Available at: [Link]
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Characterising PROTAC ternary complex formation using SPR - o2h discovery website. Available at: [Link]
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SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. Available at: [Link]
-
Impact of linker length on the activity of PROTACs - PMC - NIH. Available at: [Link]
-
SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC - NIH. Available at: [Link]
-
Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences. Available at: [Link]
-
PROTACs– a game-changing technology - PMC - NIH. Available at: [Link]
-
Impact of linker length on the activity of PROTACs. - Semantic Scholar. Available at: [Link]
-
Critical assessment of targeted protein degradation as a research tool and pharmacological modality - NIH. Available at: [Link]
-
Impact of linker length on the activity of PROTACs - ResearchGate. Available at: [Link]
-
PROTAC PEG Linkers - JenKem Technology USA. Available at: [Link]
-
Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC - NIH. Available at: [Link]
-
Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect - MarinBio. Available at: [Link]
-
PROTAC-mediated ternary complex formation and hook effect. The hook... - ResearchGate. Available at: [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. Available at: [Link]
-
Methods to accelerate PROTAC drug discovery - PMC - NIH. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. Available at: [Link]
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH. Available at: [Link]
-
Computational Modeling of PROTAC Ternary Complexes and Linker Design | Request PDF. Available at: [Link]
-
How to improve the function of your PROTAC degrader by understanding ternary complex formation - YouTube. Available at: [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available at: [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. Available at: [Link]
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A Researcher's Guide to Long-Chain Alkyl Linkers in PROTACs: A Comparative Analysis
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] While the choice of the POI and E3 ligands determines the "what" and "how" of the degradation process, the linker is the crucial element that dictates the efficiency and overall druglikeness of the PROTAC.
The linker is far from being a passive spacer; its length, composition, and flexibility play a critical role in the formation of a stable and productive ternary complex (TC) between the POI and the E3 ligase, which is the prerequisite for subsequent ubiquitination and degradation.[3][] Among the various linker types, long-chain alkyl and polyethylene glycol (PEG) linkers are the most predominantly used in PROTAC design due to their synthetic tractability and the ease with which their length can be modulated.[3] This guide provides a side-by-side comparison of different long-chain alkyl linkers, offering insights into their impact on PROTAC performance and providing supporting experimental data for informed decision-making in drug development.
The Pivotal Role of the Linker in PROTAC-Mediated Degradation
The primary function of the PROTAC linker is to bridge the POI and the E3 ligase, facilitating their proximity and enabling the transfer of ubiquitin from the E3 ligase to the target protein. This process, as illustrated in the diagram below, ultimately marks the POI for degradation by the 26S proteasome.[3] The linker's characteristics directly influence the geometry and stability of the ternary complex. An optimal linker will allow the two proteins to engage in favorable protein-protein interactions, leading to positive cooperativity in ternary complex formation. Conversely, a suboptimal linker may induce steric clashes or an unfavorable orientation, hindering ubiquitination and subsequent degradation.[]
Comparative Analysis of Long-Chain Alkyl Linkers
The choice of linker is a multi-parameter optimization problem. Researchers must balance degradation potency with crucial pharmacokinetic properties such as cell permeability and metabolic stability.[][7] Long-chain alkyl linkers are a popular choice due to their synthetic simplicity and their ability to systematically probe the impact of linker length on PROTAC activity.[3]
Alkyl vs. PEG Linkers: A Head-to-Head Comparison
The most common long-chain linkers are simple alkyl chains and PEG chains. While both can be effective, they impart distinct physicochemical properties to the PROTAC molecule.
| Feature | Alkyl Linkers | Polyethylene Glycol (PEG) Linkers | Rationale & Implications |
| Composition | Saturated or unsaturated hydrocarbon chains.[] | Repeating ethylene glycol units.[8] | Alkyl linkers are more hydrophobic, while PEG linkers are more hydrophilic. This fundamental difference impacts solubility, permeability, and conformational dynamics. |
| Cell Permeability | Generally higher.[] | Can be lower. | Alkyl linkers reduce the topological polar surface area (TPSA) and the number of hydrogen bond acceptors, which can enhance passive diffusion across cell membranes.[] In contrast, the ether oxygens in PEG linkers increase polarity. |
| Solubility | Can be lower in aqueous media.[2] | Generally higher in aqueous media.[8] | The hydrophobicity of alkyl chains can lead to poor solubility, which can be a challenge for formulation and bioavailability.[2] PEG linkers improve aqueous solubility through hydrogen bonding with water molecules.[8] |
| Conformational Flexibility | High, but favors extended conformations.[9] | High, with a tendency to adopt folded conformations.[9] | The "gauche effect" in PEG linkers can promote folded or "chameleon-like" conformations that shield polar groups in a nonpolar environment (like a cell membrane), which can aid permeability.[8][9] Alkyl linkers tend to adopt more linear, extended conformations.[9] |
| Metabolic Stability | Generally more stable to oxidative metabolism.[] | Susceptible to ether peroxidation.[] | While alkyl chains can be hydroxylated, they are often more resistant to metabolism than the ether bonds in PEG linkers.[] |
| Ternary Complex Formation | Flexibility allows for productive TC formation.[3] | Flexibility can also facilitate TC formation. | The high flexibility of both linker types can be advantageous for achieving a productive binding orientation, but it can also come with an entropic penalty upon binding.[3][8] |
The Critical Impact of Alkyl Chain Length
Systematic variation of the alkyl chain length is a common strategy in PROTAC optimization.[4] There is often a distinct "Goldilocks" effect, where a linker that is too short may lead to steric clashes, while a linker that is too long may not effectively facilitate the interaction between the E3 ligase and the POI.[]
A study on TBK1-targeting PROTACs provides a clear example of this principle. Degradation was not observed with linkers shorter than 12 atoms. However, PROTACs with linkers between 12 and 29 atoms all demonstrated submicromolar degradation potency, with the 21-atom linker being the most potent (DC50 = 3 nM, Dmax = 96%).[3] This highlights that once a minimum length is achieved, a range of longer, flexible linkers can adopt suitable conformations for productive ternary complex formation.[3]
Similarly, early work on estrogen receptor (ER) degraders showed that potency increased as the linker length went from 9 to 16 atoms, but then sharply decreased with longer linkers, demonstrating an optimal length for activity.[3]
Experimental Corner: Protocols for Linker Evaluation
The optimization of a PROTAC linker is an empirical process that relies on robust and reproducible experimental data. Below are step-by-step methodologies for key experiments in the evaluation of long-chain alkyl linkers.
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A Senior Application Scientist's Guide to Validating PROTAC Ternary Complex Formation with Alkyl Linkers
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the formation of a stable and productive ternary complex—comprising the PROTAC, the target Protein of Interest (POI), and an E3 ubiquitin ligase—is the absolute linchpin of success.[1] The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely reliant on its binary affinities for its two protein partners; the ability to cooperatively bring these two proteins into a productive orientation for ubiquitination is paramount.[1]
This guide provides an objective comparison of the leading experimental methods to validate and characterize this critical interaction, with a specific focus on PROTACs featuring alkyl linkers. The choice of linker is a critical determinant of a PROTAC's potency.[2] While flexible, hydrophilic linkers like PEGs are common, alkyl linkers present a distinct set of properties—often increased rigidity and hydrophobicity—that can profoundly influence ternary complex dynamics and present unique challenges and opportunities in assay development.[3][4] We will delve into detailed experimental protocols, present quantitative data for easy comparison, and offer visualizations to clarify complex workflows and the causal logic behind experimental choices.
The PROTAC Mechanism: The Centrality of the Ternary Complex
A PROTAC hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a molecular bridge, inducing proximity between a target protein and an E3 ligase.[5] This formation of the POI-PROTAC-E3 ternary complex is the critical, often rate-limiting step that precedes the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[5][6] Understanding the formation, stability, and kinetics of this complex is therefore essential for the rational design of effective degraders.[7][8]
Part 1: Biophysical Characterization (In Vitro)
The first crucial question is: Can my PROTAC physically bridge the target protein and the E3 ligase in a purified system? In vitro biophysical assays are indispensable for answering this, providing quantitative data on binding affinities, kinetics, and thermodynamics, free from cellular complexities.
Comparison of Key In Vitro Methodologies
| Technique | Principle | Key Outputs | Strengths for Alkyl-Linker PROTACs | Challenges & Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as molecules bind and dissociate in real-time.[9] | KD (affinity), kon/koff (kinetics), Cooperativity (α)[10] | Excellent for kinetic analysis; the dissociative half-life of the ternary complex often correlates with degradation efficacy.[7][8] Less sensitive to hydrophobicity-induced aggregation than ITC. | Requires immobilization of one protein, which can affect activity. Non-specific binding of hydrophobic PROTACs can be an issue.[10] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding to determine thermodynamic parameters.[11] | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α)[7] | Gold standard for thermodynamics; provides a complete energetic profile of complex formation. Label-free, in-solution measurement. | Requires large amounts of pure, soluble protein.[8] Poor solubility of alkyl-linker PROTACs can cause artifacts and is a major limitation.[7] Low throughput. |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on the two protein partners when brought into proximity by the PROTAC.[12] | EC50/IC50 for complex formation, Z'-factor for screening | Homogeneous, high-throughput format suitable for screening linker libraries. Ratiometric readout minimizes some interference. | Requires labeling of proteins, which can interfere with binding. Prone to artifacts from compound fluorescence. Less detailed than SPR/ITC.[13] |
| X-ray Crystallography | Provides high-resolution, atomic-level structural data of the crystallized ternary complex.[8] | 3D structure, precise protein-protein and protein-PROTAC interactions.[14] | Unambiguously confirms the binding mode and reveals linker-induced protein-protein contacts, crucial for rational design.[15] | Technically challenging; obtaining high-quality crystals of the ternary complex is a major bottleneck.[14] Provides a static snapshot, not dynamic information. |
Experimental Deep Dive: Surface Plasmon Resonance (SPR)
SPR is arguably the most powerful and versatile tool for characterizing ternary complex formation, as it provides not only affinity but also critical kinetic data.[9][16] The kinetic stability of the ternary complex, particularly its dissociation rate (koff) and half-life, has been shown to be a better predictor of cellular degradation efficacy than simple binding affinity alone.[7][8]
Causality Behind the SPR Workflow: The standard approach involves immobilizing the E3 ligase and flowing over the target protein in the presence and absence of the PROTAC.[9] This setup is often preferred because E3 ligases are frequently used across multiple projects, allowing a single prepared sensor chip to be used for various targets. The workflow is designed to first measure the binary interactions (PROTAC to E3, POI to E3) to establish baselines before measuring the ternary interaction.
This protocol is adapted for a system using biotinylated VHL E3 ligase complex (VCB) and a target POI.[5][9][17]
-
Chip Preparation and Ligase Immobilization:
-
Equilibrate a streptavidin-coated sensor chip with SPR running buffer (e.g., HBS-EP+ buffer with 1-2% DMSO).
-
Inject a solution of biotinylated VCB complex (e.g., 50 µg/mL) over one flow cell to achieve an immobilization level of ~100-200 Resonance Units (RU). A lower density surface minimizes mass transport limitations.
-
Use an adjacent flow cell as a reference surface (no protein immobilized).
-
-
Binary Interaction Analysis (PROTAC to VCB):
-
Prepare a serial dilution of the alkyl-linker PROTAC in running buffer (e.g., from 1 µM down to ~1 nM).
-
Inject the PROTAC dilutions over both the VCB and reference flow cells using a multi-cycle kinetics method (e.g., 120s contact time, 300s dissociation time).
-
Fit the reference-subtracted sensorgrams to a 1:1 binding model to determine the binary KD, kon, and koff.
-
-
Ternary Complex Formation Analysis:
-
Prepare a solution of the POI in running buffer at a concentration that is near-saturating with respect to its affinity for the PROTAC (e.g., 25 µM if KD is low µM).[18]
-
Prepare a serial dilution of the PROTAC into the POI-containing buffer. This ensures the PROTAC is always in the presence of excess POI.
-
Inject these POI-PROTAC mixtures over the VCB and reference flow cells as in Step 2.
-
Fit the resulting sensorgrams to determine the apparent KD, kon, and koff for the ternary complex.
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (alpha, α) is a measure of how the binding of one partner influences the binding of the other. It is calculated as the ratio of the binary KD (PROTAC to VCB) to the ternary KD (PROTAC+POI to VCB).[9]
-
α > 1: Positive cooperativity (the POI enhances PROTAC binding to VCB). This is highly desirable.
-
α = 1: No cooperativity.
-
α < 1: Negative cooperativity (the POI hinders PROTAC binding to VCB).
-
Part 2: Cellular Target Engagement & Complex Formation
Confirming that the ternary complex forms in the complex milieu of a living cell is the ultimate validation. Cellular assays answer the question: Does the complex form in its native environment, and does this lead to downstream events?
Comparison of Key Cellular Methodologies
| Technique | Principle | Key Outputs | Strengths for Alkyl-Linker PROTACs | Challenges & Considerations |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) measures proximity in live cells.[19][20] | EC50 for complex formation, kinetic profiles of formation and stability.[21] | Live-cell, real-time kinetic data provides unparalleled insight into complex dynamics inside the cell.[22] Can distinguish complex formation from degradation. | Requires genetic modification of cells to express tagged proteins. Potential for artifacts from overexpression. |
| Co-immunoprecipitation (Co-IP) | An antibody to one protein partner is used to pull it down from cell lysate, and the presence of the other partners is detected by Western Blot.[7][8] | Qualitative or semi-quantitative confirmation of complex formation. | Uses endogenous or near-endogenous protein levels. Does not require specialized reagents beyond antibodies. | Transient or weak interactions may be lost during wash steps, leading to false negatives.[7][8] Not quantitative. |
Experimental Deep Dive: NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay is a powerful, proximity-based method that allows for the real-time, quantitative measurement of ternary complex formation in living cells.[20] This is crucial because factors like cell permeability, intracellular concentration, and competitive endogenous interactions can all influence a PROTAC's ability to form the ternary complex, aspects that are missed by in vitro assays.[23]
Causality Behind the NanoBRET™ Workflow: The assay is designed to measure proximity. One protein (e.g., the POI) is fused to the bright NanoLuc® luciferase (the energy donor), and the other (e.g., the E3 ligase) is fused to HaloTag®, which is labeled with a fluorescent acceptor.[19] Only when the PROTAC brings the donor and acceptor into close proximity (<10 nm) does energy transfer occur, generating a quantifiable BRET signal. This directly and specifically measures the formation of the ternary complex.[20]
This protocol is a generalized procedure for assessing complex formation between a POI and the E3 ligase CRBN.[19][22]
-
Cell Preparation and Transfection:
-
Culture HEK293 cells (or another suitable cell line) in appropriate media.
-
Co-transfect cells with two plasmids: one expressing the POI fused to NanoLuc® (e.g., POI-Nluc) and another expressing HaloTag® fused to the E3 ligase (e.g., HT-CRBN). The ratio of plasmids may need to be optimized to achieve suitable expression levels.
-
Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
-
Labeling and Compound Treatment:
-
Prepare the HaloTag® NanoBRET™ 618 Ligand according to the manufacturer's instructions. Add it to the cells at the recommended final concentration and incubate for at least 2 hours to allow for labeling of the HT-CRBN protein.
-
During the final hour of labeling, add the Nano-Glo® Vivazine substrate, which is the substrate for the NanoLuc® enzyme.[22]
-
Prepare serial dilutions of your alkyl-linker PROTAC. To distinguish complex formation from subsequent degradation, it is often advisable to run parallel experiments in the presence of a proteasome inhibitor like MG132.[20]
-
Add the PROTAC dilutions to the wells and incubate for the desired time (e.g., 2-4 hours for endpoint, or measure immediately for kinetics).
-
-
Signal Detection:
-
Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: a donor emission filter (e.g., 460 nm) and an acceptor emission filter (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Correct the ratios by subtracting the ratio from vehicle-only (DMSO) control wells.
-
Plot the corrected NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
-
Conclusion and Forward Look
Validating the ternary complex is a non-negotiable, multi-step process in the development of any PROTAC, and those with alkyl linkers are no exception. A tiered, orthogonal approach provides the most robust validation.
Begin with in vitro biophysical methods like SPR to confirm physical interaction and, critically, to assess the kinetic stability of the complex. This step is essential for understanding the structure-activity relationship and the impact of the alkyl linker's rigidity and conformation. For PROTACs with solubility challenges, SPR is often more tractable than ITC. Follow this with live-cell target engagement assays like NanoBRET™ to confirm that the complex forms in a physiological context. The quantitative, kinetic data from these two techniques provides a powerful, complementary dataset for guiding medicinal chemistry efforts. Finally, for lead compounds, high-resolution structural data from X-ray crystallography can provide the ultimate validation and unlock deep insights for future design.[14] By systematically validating ternary complex formation with this multi-faceted approach, researchers can significantly de-risk their projects and accelerate the development of potent and selective protein degraders.
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A Researcher's Guide to PROTAC Linkers: A Comparative Analysis of Performance and Design Principles
Introduction: The Linker as the Linchpin of PROTAC Success
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the body's own cellular machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[] These heterobifunctional molecules are composed of three distinct parts: a "warhead" that binds the target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] Upon entering a cell, the PROTAC forms a ternary complex, bringing the POI and the E3 ligase into close proximity.[4] This proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome. The PROTAC is then released to repeat the cycle, allowing it to act catalytically at substoichiometric concentrations.[2][4]
While the warhead and anchor determine what is targeted and which E3 ligase is used, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the stability of the ternary complex, degradation efficiency, target selectivity, and the molecule's pharmacokinetic (PK) properties.[2][5] The historical approach to linker design has often been a "trial and error" process, but as the field matures, a more rational, data-driven methodology is emerging. This guide provides an in-depth comparison of various linker strategies, supported by key case studies, to empower researchers in the rational design of next-generation protein degraders.
Caption: Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.
Categorizing the PROTAC Linker: A Structural Overview
PROTAC linkers can be broadly classified based on their flexibility and chemical composition. The choice of linker type has profound implications for the molecule's physical properties and biological activity.
-
Flexible Linkers (Alkyl and PEG): These are the most common motifs, with Polyethylene Glycol (PEG) and alkyl chains found in approximately 54% and 30% of reported PROTACs, respectively.[2][6]
-
Alkyl Chains: Simple hydrocarbon chains that provide significant conformational flexibility. While synthetically accessible, their hydrophobicity can negatively impact solubility.[6]
-
PEG Linkers: Composed of repeating ethylene glycol units, these linkers are more hydrophilic, which can improve the solubility and cell permeability of the final PROTAC molecule.[6][7]
-
-
Rigid Linkers: These linkers incorporate conformational constraints through cyclic structures (e.g., piperazine, piperidine), alkynes, or aromatic rings.[][6] This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to enhanced potency and metabolic stability.[4][6]
-
"Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined PROTAC synthesis.[6] The resulting triazole ring is metabolically stable and acts as a rigid linker component.[6][8]
Caption: Figure 2: Major classifications of PROTAC linkers.
Comparative Performance Analysis: Evidence from Case Studies
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.[6] The following case studies illustrate how linker properties directly influence performance metrics like degradation potency (DC50, Dmax), selectivity, and pharmacokinetics.
The Impact of Linker Length on Degradation Potency
The length of the linker is a critical parameter that must be optimized to ensure productive ternary complex formation. A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.[][7]
-
Case Study: Estrogen Receptor α (ERα) Degraders: Early work systematically explored the impact of linker length on ERα degradation. While PROTACs with both 12- and 16-atom PEG linkers showed similar binding affinity to ERα, the 16-atom linker was significantly more potent at inducing degradation.[9][10] However, at lower concentrations, PROTACs with linkers of 16 atoms or less proved most effective, suggesting an optimal length range.[10]
-
Case Study: Tank-Binding Kinase 1 (TBK1) Degraders: In contrast to the ERα example, PROTACs targeting TBK1 with linkers shorter than 12 atoms showed no apparent degradation activity. Longer linkers, however, exhibited robust degradation, highlighting that the optimal length is target-dependent.[9][]
-
Case Study: Bruton's Tyrosine Kinase (BTK) Degraders: A study on BTK degraders found that shorter linkers (less than 4 PEG units) impaired the binding affinity for both BTK and the E3 ligase CRBN by up to 20-fold. Longer linkers did not suffer from this binary steric repulsion, demonstrating that the linker must be long enough to accommodate both binding events without interference.[2]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Key Finding | Reference |
| ERα | VHL | PEG | 12 | Less potent degradation | [9][10] |
| ERα | VHL | PEG | 16 | Optimal degradation | [9][10] |
| TBK1 | VHL | Varied | < 12 | No apparent degradation activity | [9][] |
| TBK1 | VHL | Varied | > 12 | Robust degradation observed | [9][] |
| BTK | CRBN | PEG | < 12 (e.g., 2-3 PEG) | Impaired binding affinity | [2] |
| BTK | CRBN | PEG | > 12 (e.g., ≥4 PEG) | Maintained binding affinity | [2] |
Linker Composition: Driving Efficacy and Physicochemical Properties
The chemical makeup of the linker dictates crucial drug-like properties, including solubility, permeability, and metabolic stability.[4][12]
-
Case Study: Alkyl vs. PEG: While both are common flexible linkers, their properties differ significantly. In one study, a PROTAC with a nine-atom alkyl chain effectively induced CRBN degradation. However, when the alkyl linker was replaced with a PEG linker of similar length (three PEG units), only weak degradation was observed.[2] This suggests that the simple substitution of CH₂ groups with oxygen atoms can inhibit PROTAC activity in certain contexts, underscoring the need for specific optimization.
-
Case Study: Rigid Linkers Enhancing Potency: For a series of BET degraders, an initial lead PROTAC with an alkyl chain displayed picomolar IC50 values. By replacing a flexible amine linkage with a rigid ethynyl group, the resulting PROTAC, QCA570, showed a 3- to 6-fold increase in cellular activity in two leukemia cell lines.[2] This demonstrates how rigidification can lock the PROTAC into a more productive conformation.
-
Case Study: Structure-Based Linker Design: In a rational design approach for a BRD4 degrader, researchers incorporated a benzene component into the linker. This rigid element formed a beneficial π-π stacking interaction with a tyrosine residue on the VHL E3 ligase, leading to improved molecular recognition and a more stable ternary complex.[9]
The Linker's Role in Achieving Target Selectivity
Remarkably, the linker can bestow selectivity upon a PROTAC even when the warhead ligand is promiscuous. This is achieved by optimizing the presentation of the two proteins within the ternary complex, creating favorable interactions for one target over another.
-
Case Study: BET Family Selectivity: This is a classic example of linker-induced selectivity. The PROTAC MZ1 uses the pan-selective BET inhibitor JQ1 as its warhead. However, MZ1 selectively degrades BRD4 over its close family members BRD2 and BRD3 in HeLa cells.[2] In contrast, other PROTACs like ARV-825 and dBET1, which use the same JQ1 warhead but have different linkers and recruit the CRBN E3 ligase, efficiently degrade all three BET proteins.[2]
-
Case Study: EGFR vs. HER2 Selectivity: A PROTAC built with the dual-kinase inhibitor lapatinib was initially able to degrade both EGFR and HER2. A subtle modification—extending the linker by a single ethylene glycol unit—completely abolished its ability to degrade HER2, resulting in a highly selective EGFR degrader.[2] This highlights the exquisite sensitivity of ternary complex formation to minor changes in linker length and geometry.
Linker-Mediated Optimization of Pharmacokinetics (DMPK)
PROTACs are large molecules that often fall outside Lipinski's "rule of five," making properties like oral bioavailability a significant challenge.[4] The linker provides a crucial handle for optimizing the overall DMPK profile.[12][13]
-
Case Study: Improving Solubility and Permeability: To overcome the poor solubility of traditional alkyl/PEG linkers, researchers have incorporated saturated nitrogen heterocycles like piperidines and piperazines. This strategy significantly improved the solubility and potency of the androgen receptor degrader ARD-69.[14] These more rigid, polar structures represent a clear trend in next-generation PROTACs, including the clinical candidates ARV-110 and ARV-471.[14]
-
Case Study: Enhancing Metabolic Stability: Long, flexible linkers can present multiple "soft spots" for metabolic enzymes.[4] By designing PROTACs with shorter, more rigid linkers, the number of potential metabolic sites is reduced, improving stability.[14]
-
Case Study: Systematically Improving a BTK Degrader's PK Profile: The potent BTK degrader MT802 suffered from a poor pharmacokinetic profile, precluding in vivo development. Through a systematic campaign of structural modifications to the CRBN ligand and linker, researchers developed SJF620. This new PROTAC retained potent BTK degradation while demonstrating a significantly improved PK profile in mice, making it suitable for further in vivo studies.[15]
Key Experimental Protocols for Linker Evaluation
A robust evaluation of PROTAC linker performance requires a suite of validated assays. The following are step-by-step methodologies for core experiments.
Caption: Figure 3: Experimental workflow for PROTAC linker evaluation.
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
Objective: To quantify the concentration-dependent degradation of a target protein by a PROTAC.
-
Cell Culture and Seeding: Plate the relevant cell line (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs as an indicator of cell membrane penetrance.
-
Reagent Preparation:
-
Prepare a solution of phospholipids (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).
-
Prepare an acceptor buffer (e.g., PBS at pH 7.4) and a donor buffer.
-
-
Plate Preparation:
-
Coat the filter of a 96-well donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial membrane.
-
Add the acceptor buffer to a 96-well acceptor plate.
-
-
Compound Addition: Add the PROTAC compounds (dissolved in the donor buffer) to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate for a set period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the measured concentrations and known parameters (incubation time, membrane area, well volume). Compare the Pe values of PROTACs with different linkers.
Conclusion and Future Directions
The evidence is clear: the linker is a game-changer in PROTAC technology.[12] Its length, composition, and rigidity are not merely structural variables but are key drivers of potency, selectivity, and pharmacokinetic performance. The field is rapidly moving away from synthetically tractable but often suboptimal alkyl and PEG chains towards more sophisticated, rigid, and functional linkers that can impart superior drug-like properties.[2][3]
The future of linker design lies in a multidisciplinary approach that reduces the reliance on empirical screening. Advances in structural biology are providing high-resolution snapshots of ternary complexes, revealing crucial interactions between the linker and the protein surfaces.[16] Concurrently, computational chemistry and machine learning models are being developed to predict optimal linker geometries and properties in silico, promising to accelerate the identification of potent and selective degraders.[16][17] By integrating these rational design principles, researchers can more efficiently navigate the complex chemical space of PROTAC linkers to unlock novel therapeutics for a wide range of diseases.
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
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Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. ResearchGate. [Link]
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Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters. [Link]
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Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
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A Senior Application Scientist's Comparative Guide to Bioconjugation Linkers: Benchmarking 16-(Benzyloxy)-16-oxohexadecanoic Acid
Introduction: The Critical Role of the Linker in Conjugate Design
In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), the linker is far from a passive connector. It is a critical design element that dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire construct.[1] The ideal linker must maintain a stable connection between the targeting moiety and the payload in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate the release of the active payload at the desired site of action.[][3]
This guide provides an in-depth, objective comparison of 16-(Benzyloxy)-16-oxohexadecanoic acid , a long-chain aliphatic linker, against other commercially prevalent linker classes. We will dissect their core chemistries, evaluate their performance based on key experimental parameters, and provide detailed protocols to empower researchers to make informed decisions in their own development pipelines.
Featured Linker Profile: this compound
This compound is a bifunctional linker characterized by two key features:
-
A 16-carbon aliphatic chain, which imparts significant hydrophobicity .
-
A terminal carboxylic acid for conjugation (typically after activation) and a benzyl ester at the opposite end.
The benzyl ester is a protecting group that is stable under most physiological conditions, classifying this linker as fundamentally non-cleavable in a biological context.[4][5] Its cleavage requires specific chemical methods (e.g., catalytic hydrogenation) not typically encountered in vivo. Therefore, its primary role is as a long, rigid, and hydrophobic spacer.
Comparative Linker Classes
To provide a robust benchmark, we will compare this compound against a panel of linkers representing different physicochemical properties and release mechanisms.
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A classic non-cleavable, shorter, and relatively hydrophobic linker. It connects amine groups (via the NHS ester) to thiol groups (via the maleimide).[6][7]
-
PEGn (Polyethylene Glycol): A class of hydrophilic, non-cleavable linkers. PEG chains enhance aqueous solubility, reduce immunogenicity, and improve pharmacokinetic profiles.[8][9][10][11]
-
Val-Cit-PABC (Valine-Citrulline-p-aminobenzylcarbamate): The industry standard for protease-cleavable linkers. It is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases like Cathepsin B inside the target cell.[12][][14]
-
SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate): A disulfide-containing linker that is cleaved in the reducing environment of the cell cytosol, where glutathione concentrations are high.[15][]
Caption: Classification of benchmarked linkers.
Comparative Experimental Analysis
To objectively assess these linkers, we propose a series of standardized experiments. The causality behind each experimental choice is explained to highlight its importance in linker evaluation.
Experiment 1: Conjugation Efficiency and Reactivity
Causality: The primary function of a linker is to link. This experiment assesses the efficiency of that process. We use a model protein, Bovine Serum Albumin (BSA), due to its availability and multiple lysine residues. The linker's carboxylic acid group is first activated to an N-hydroxysuccinimide (NHS) ester to make it reactive towards the primary amines on BSA's lysine residues.
Protocol:
-
Linker Activation: Dissolve 10 µmol of each linker (with a free carboxylic acid) in 200 µL of anhydrous DMSO. Add 12 µmol of N-hydroxysuccinimide (NHS) and 12 µmol of N,N'-Dicyclohexylcarbodiimide (DCC). Allow to react for 4 hours at room temperature.
-
Protein Preparation: Prepare a 5 mg/mL solution of BSA in 1x PBS, pH 7.4.
-
Conjugation: Add the activated linker-NHS ester solution to the BSA solution at a 10:1 molar ratio (linker:protein).
-
Incubation: Gently mix and incubate for 2 hours at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Analysis: Determine the degree of labeling (linker-to-protein ratio) using MALDI-TOF mass spectrometry by comparing the mass of the conjugated BSA to the unconjugated control.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 16-(Benzyloxy)-16-oxohexadecanoic Acid
As researchers and developers, our focus is often on synthesis and application. However, the life cycle of a chemical within our laboratories extends beyond its use in an experiment. The responsible management and disposal of research chemicals like 16-(Benzyloxy)-16-oxohexadecanoic acid are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols to manage the disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations.
Hazard Assessment and Profile
The known properties of this compound inform our disposal strategy:
| Property | Value / Observation | Implication for Disposal |
| Physical State | White to off-white solid[4] | Solid waste stream; not suitable for drain disposal.[5] |
| Molecular Formula | C₂₃H₃₆O₄[6] | Organic compound, likely combustible but not highly flammable. |
| Acidity (pKa) | 4.78 ± 0.10 (Predicted)[4][6] | Acidic nature requires segregation from bases and reactive chemicals. |
| Boiling Point | 505.8 ± 23.0 °C (Predicted)[4][6] | Low volatility at room temperature, reducing inhalation risk during handling. |
| Solubility | Low water solubility expected | Reinforces that drain disposal is inappropriate.[5][7] |
Given the lack of specific toxicity data, this compound should be handled as a hazardous chemical. A related compound, 16-(tert-Butoxy)-16-oxohexadecanoic acid, is classified as harmful if swallowed, in contact with skin, or inhaled, suggesting that appropriate personal protective equipment (PPE) is essential.[8]
The Regulatory Framework: Adherence to EPA and OSHA Standards
Disposal procedures are governed by federal and local regulations. The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the framework for hazardous waste management from generation to disposal.[9] Laboratories are classified as waste generators, and it is imperative to comply with all associated requirements for labeling, storage, and disposal.[10][11] Concurrently, OSHA standards ensure that laboratory workers are informed about chemical hazards and protected from exposure.[1][12]
Core Principles for Safe Disposal
Effective chemical waste management is built on a few key principles. Applying these systematically to this compound waste will ensure a safe and compliant process.
-
Waste Minimization : The most effective disposal strategy begins with generating less waste. Order only the necessary quantities of chemicals, maintain a chemical inventory to avoid duplicate orders, and design experiments to use the smallest scale feasible.[13][14]
-
Segregation : This is the most critical step in preventing dangerous reactions. Because this compound is a carboxylic acid, it must be collected in a container designated for non-halogenated organic acid waste .
-
Do NOT mix with bases : Can cause a violent exothermic reaction.
-
Do NOT mix with oxidizing agents : Can create a fire or explosion hazard.
-
Do NOT mix with cyanides or sulfides : Can generate highly toxic gases.[5]
-
-
Proper Containment : All waste must be stored in compatible, sealed, and clearly labeled containers.
-
Use containers made of materials that do not react with acids, such as glass or high-density polyethylene (HDPE). Avoid metal containers.[5][9][14]
-
Containers must be kept securely capped except when adding waste.[5][13]
-
Label containers clearly with the words "Hazardous Waste," the full chemical name of all components, and the approximate percentage of each.[5][11]
-
-
Satellite Accumulation Areas (SAA) : Hazardous waste must be stored in a designated SAA at or near the point of generation.[5][13] This area must be under the control of laboratory personnel and inspected weekly for leaks.[5]
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste generated.
Protocol 4.1: Disposal of Unused or Expired Solid Compound
-
Container : If in the original manufacturer's container, ensure the label is intact and legible.
-
Labeling : Clearly write "Hazardous Waste" on the container. Do not deface the original manufacturer's label.[15]
-
Storage : Place the sealed container in the laboratory's designated SAA for solid organic acid waste.
-
Pickup : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office.
Protocol 4.2: Disposal of Contaminated Labware
This category includes items like gloves, weigh boats, pipette tips, and glassware.
-
Gross Contamination : Labware with visible solid residue should be scraped to remove as much of the compound as possible. The recovered solid goes into the solid organic acid waste stream (Protocol 4.1).
-
Rinsing : Glassware should be triple-rinsed with a suitable organic solvent (e.g., ethanol or acetone). Collect all rinsate as hazardous liquid waste. [15][16] Do not pour the rinsate down the drain.
-
Disposal of Rinsed Items :
-
Disposable Plastics (pipette tips, tubes) : After rinsing (if practical), these items should be placed in a designated, lined container for chemically contaminated solid waste.[15]
-
Glassware : After triple rinsing, deface any chemical labels and dispose of the glass in a designated broken glass container.[15][16]
-
Protocol 4.3: Disposal of Liquid Waste Solutions
Solutions containing this compound must be treated as hazardous waste.
-
Segregation :
-
Organic Solutions : Collect in a container labeled for "Non-Halogenated Organic Acid Waste."
-
Aqueous Solutions : Collect in a container labeled for "Aqueous Acidic Waste."
-
-
pH Consideration : Due to its acidic nature, aqueous solutions will have a low pH. Do not attempt to neutralize the waste unless it is a specific, validated procedural step performed by trained personnel.[15] Improper neutralization can generate heat and pressure.
-
Drain Disposal is Prohibited : Under no circumstances should solutions of this compound be poured down the drain. This practice is forbidden for most organic chemicals, especially those with low water solubility and moderate acidity.[5][7]
-
Container Management : Use a properly labeled waste container with a vented cap if necessary. Do not fill containers beyond 90% capacity to allow for expansion.[5][9] Store in secondary containment within the SAA.
Disposal Decision Workflow
The following diagram outlines the decision-making process for disposing of waste containing this compound.
Caption: Decision tree for proper waste segregation.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Cover the spill with a chemical absorbent material suitable for organic acids.
-
Carefully sweep the absorbed material into a designated waste bag or container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as hazardous solid waste.
-
-
Large Spills : Evacuate the area and contact your institution's EH&S emergency line immediately.
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
By adhering to these structured protocols, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, reinforcing a laboratory culture where safety is paramount.
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 19, 2026, from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania, EHRS. Retrieved January 19, 2026, from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 19, 2026, from [Link]
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The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved January 19, 2026, from [Link]
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OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. Retrieved January 19, 2026, from [Link]
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OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved January 19, 2026, from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 19, 2026, from [Link]
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The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved January 19, 2026, from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved January 19, 2026, from [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency (EPA). Retrieved January 19, 2026, from [Link]
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SAFETY DATA SHEET. (2023, December 13). P&G Professional. Retrieved January 19, 2026, from [Link]
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SAFETY DATA SHEET. (2016, July 6). J. F. Oakes Sales & Marketing, LLC. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). CSBio China. Retrieved January 19, 2026, from [Link]
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Navigating the Safe Handling of 16-(Benzyloxy)-16-oxohexadecanoic Acid: A Guide for Laboratory Professionals
For the modern researcher, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 16-(Benzyloxy)-16-oxohexadecanoic acid, a long-chain dicarboxylic acid monoester. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to empower you with the knowledge to work confidently and securely.
Understanding the Risks: A Proactive Approach to Safety
The primary risks associated with handling this compound are:
-
Dermal Contact: Potential for skin irritation and absorption.
-
Inhalation: Risk of respiratory tract irritation, particularly if the compound is in a powder form or aerosolized.
-
Ingestion: Harmful if swallowed.
-
Eye Contact: Can cause irritation.
By understanding these potential hazards, we can implement targeted protective measures to mitigate risk effectively.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with this compound, grounded in the known hazards of similar chemical structures.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to prevent any contact with the eyes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from accidental splashes. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory | Not generally required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3] Always work in a well-ventilated area or under a chemical fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is critical to minimizing exposure and ensuring a safe experimental process. The following diagram and procedural steps outline a self-validating system for handling this compound.
Figure 1: A comprehensive workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
1.1 Designate and Prepare Work Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood. Ensure the area is clean and free of clutter.
-
1.2 Gather Materials: Collect all necessary equipment, including glassware, spatulas, weighing paper, solvents, and waste containers, before starting the experiment.
-
1.3 Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
2.1 Weigh and Transfer: Carefully weigh the required amount of this compound on weighing paper or in a suitable container inside a chemical fume hood to minimize inhalation of any dust particles.
-
2.2 Dissolution and Reaction: Add the compound to the reaction vessel containing the appropriate solvent. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
2.3 Labeling: Immediately and clearly label all flasks and beakers containing the compound or its solutions with the chemical name, concentration, date, and your initials.
-
-
Post-Handling and Disposal:
-
3.1 Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. A standard laboratory detergent followed by a solvent rinse (e.g., ethanol or acetone) is generally effective.
-
3.2 Waste Disposal:
-
Solid Waste: Collect any unused compound, contaminated weighing paper, and gloves in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled hazardous waste container. Do not pour down the drain. Follow your institution's specific guidelines for chemical waste disposal.[6]
-
-
3.3 Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
3.4 Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[7]
-
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is not only a regulatory requirement but also a critical aspect of laboratory safety and environmental stewardship. All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Keep waste containing this compound separate from other waste streams to avoid potentially hazardous reactions.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by your institution's environmental health and safety department.
By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. This guide is intended to be a living document; always consult your institution's specific safety guidelines and the most current safety data sheets for the chemicals you are working with.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
